molecular formula C18H16N2O3 B129747 Crofelemer

Crofelemer

Cat. No.: B129747
M. Wt: 308.3 g/mol
InChI Key: JDNAIBCYTQGWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crofelemer is a first-in-class, botanical oligomeric proanthocyanidin purified from the latex of the Croton lechleri tree . It functions as an antisecretory agent via a unique, localized mechanism of action in the gastrointestinal lumen. Its primary research value lies in its ability to dually and selectively inhibit two structurally distinct apical chloride channels on enterocytes: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC; TMEM16A) . This inhibition is voltage-independent and results in a reduction of chloride ion secretion, subsequently normalizing the passive flow of sodium and water into the gut . This mechanism is distinct from traditional antimotility agents, as it does not affect gastrointestinal motility . This compound inhibits CFTR with an IC50 of ~7 µM and demonstrates even greater potency against CaCC, with an IC50 of ~6.5 µM and over 90% maximum inhibition . With an average molecular weight of approximately 2100 Da, this compound is a complex mixture of polymers composed of (+)-catechin, (-)-epicatechin, (+)-gallocatechin, and (-)-epigallocatechin monomers . A key characteristic of this compound is its minimal systemic absorption when administered orally, as it acts primarily within the intestinal lumen . This profile makes it a valuable research tool for investigating secretory diarrhea pathophysiology, chloride channel pharmacology, and related intestinal transport processes. Research applications include studies on chemotherapy-induced diarrhea, infectious diarrhea models, and other conditions involving dysregulated intestinal fluid secretion . This product is For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-10-6-5-9-14(16)12-19-18(21)15-11-17(23-20-15)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNAIBCYTQGWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crofelemer's Dual Inhibition of CFTR and CaCC Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crofelemer is a botanical drug substance derived from the latex of Croton lechleri. It is an orally administered medication approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2] Its mechanism of action is unique among antidiarrheal agents, as it does not affect gut motility.[3] Instead, this compound acts intraluminally to inhibit two distinct apical chloride channels in the intestinal epithelium: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC), also known as Anoctamin 1 (ANO1) or TMEM16A.[4][5][6] This dual inhibition normalizes intestinal fluid secretion, which is often excessive in secretory diarrheas, thereby improving stool consistency and reducing the frequency of watery stools.[3][7] Due to its large molecular weight and high aqueous solubility, this compound is minimally absorbed systemically, contributing to a favorable safety profile.[3][8]

This technical guide provides an in-depth overview of the mechanism of action of this compound on CFTR and CaCC channels, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Channel Inhibition

Secretory diarrhea is characterized by an excessive secretion of chloride ions from intestinal epithelial cells into the lumen, followed by the passive movement of sodium and water, resulting in watery stools.[5] This chloride secretion is primarily mediated by two types of channels on the apical membrane of enterocytes:

  • CFTR: A cAMP-activated chloride channel.[7]

  • CaCC (TMEM16A): A calcium-activated chloride channel.[5]

This compound exerts its antidiarrheal effect by directly inhibiting both of these structurally unrelated channels from the luminal side of the intestine.[4][6] This dual inhibitory action is significant because different diarrheal pathogens and conditions can lead to the activation of one or both of these channels. By targeting both, this compound provides a broad-spectrum antisecretory effect.[5] Importantly, this compound has been shown to have little to no effect on other key intestinal transport proteins, such as epithelial sodium (ENaC) or potassium channels, nor does it interfere with cAMP or calcium signaling pathways.[4][5]

Action on CFTR

This compound acts as a partial inhibitor of the CFTR chloride channel.[4] It binds to an extracellular site on the channel, leading to a voltage-independent block and stabilization of the channel in its closed state.[4][5] The inhibition by this compound is potent and demonstrates a slow reversal, with less than 50% of the inhibition being reversed even after four hours of washout.[4]

Action on CaCC (TMEM16A)

This compound is a strong inhibitor of the CaCC channel, TMEM16A.[4][5] Similar to its effect on CFTR, the inhibition of TMEM16A by this compound is voltage-independent.[4] However, its inhibitory effect on TMEM16A is more pronounced, with a higher maximal inhibition compared to CFTR.[4][9]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the key quantitative data from in vitro studies that have characterized the inhibitory effects of this compound on CFTR and CaCC channels.

Channel Parameter Value Cell Line Reference
CFTRIC50~7 µMFRT cells expressing human CFTR[4][5][9]
CFTRMaximum Inhibition~60%FRT cells expressing human CFTR[4][5]
CaCC (TMEM16A)IC50~6.5 µMFRT cells expressing human TMEM16A[4][5][9]
CaCC (TMEM16A)Maximum Inhibition>90%FRT cells expressing human TMEM16A[4][5][9]

Table 1: Inhibitory Potency of this compound on CFTR and CaCC Channels

Cell Line Channel Stimulus Channel(s) Activated This compound Concentration Inhibition of Short-Circuit Current Reference
T84ForskolinCFTR10 µMSlow, weak, and partial[5]
T84ATPCaCC (and CFTR)10 µMNearly complete[5]
T84ThapsigarginCaCC (and CFTR)10 µMNearly complete[5]

Table 2: Effect of this compound on Stimulated Short-Circuit Current in T84 Human Intestinal Epithelial Cells

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the signaling pathways leading to the activation of CFTR and CaCC and the points of inhibition by this compound.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR This compound->CFTR Inhibits CaCC CaCC (TMEM16A) This compound->CaCC Inhibits Cl_out Cl- CFTR->Cl_out Secretion CaCC->Cl_out Secretion H2O_out H2O Cl_out->H2O_out Follows cAMP cAMP cAMP->CFTR Activates Ca2_plus Ca2+ Ca2_plus->CaCC Activates

Figure 1: this compound's dual inhibition of CFTR and CaCC chloride channels in an intestinal enterocyte.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Ussing Chamber Short-Circuit Current Measurement

This protocol is designed to measure ion transport across a monolayer of intestinal epithelial cells (e.g., T84 cells).

Cell Culture:

  • Culture T84 human colonic carcinoma cells on permeable supports (e.g., Snapwell inserts) for 7-14 days post-confluence to allow for the formation of a tight monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²).

Ussing Chamber Setup:

  • Prepare a physiological Ringer's solution (e.g., containing in mM: 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 10 D-glucose).

  • Continuously gas the Ringer's solution with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Equilibrate the Ussing chamber system to 37°C.

  • Mount the permeable support with the T84 cell monolayer between the two halves of the Ussing chamber.

  • Fill both the apical and basolateral chambers with an equal volume of the pre-warmed and gassed Ringer's solution.

  • Measure the baseline short-circuit current (Isc).

Experimental Procedure:

  • To study CFTR inhibition, first stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as 10 µM forskolin, to both the apical and basolateral chambers.

  • Once a stable stimulated Isc is achieved, add varying concentrations of this compound to the apical chamber to determine its inhibitory effect.

  • To study CaCC inhibition, first add a CFTR inhibitor (e.g., CFTRinh-172) to block CFTR activity.

  • Then, stimulate CaCC-mediated chloride secretion by adding a calcium agonist, such as 100 µM ATP or 1 µM thapsigargin, to the apical chamber.

  • After achieving a stable stimulated Isc, add this compound to the apical chamber to assess its inhibitory effect on CaCC.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_cftr CFTR Inhibition Assay cluster_cacc CaCC Inhibition Assay Culture Culture T84 cells on permeable supports Mount Mount cell monolayer in Ussing chamber Culture->Mount Equilibrate Equilibrate with Ringer's solution at 37°C Mount->Equilibrate Stim_CFTR Stimulate with Forskolin (cAMP agonist) Equilibrate->Stim_CFTR Inhibit_CFTR Inhibit CFTR (e.g., with CFTRinh-172) Equilibrate->Inhibit_CFTR Add_Crof_CFTR Add this compound (apical) Stim_CFTR->Add_Crof_CFTR Measure_Isc_CFTR Measure change in short-circuit current (Isc) Add_Crof_CFTR->Measure_Isc_CFTR Stim_CaCC Stimulate with ATP/Thapsigargin (Calcium agonist) Inhibit_CFTR->Stim_CaCC Add_Crof_CaCC Add this compound (apical) Stim_CaCC->Add_Crof_CaCC Measure_Isc_CaCC Measure change in short-circuit current (Isc) Add_Crof_CaCC->Measure_Isc_CaCC

Figure 2: Experimental workflow for Ussing chamber short-circuit current measurements.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the ion channel currents in cells expressing either CFTR or TMEM16A (e.g., Fischer Rat Thyroid - FRT cells).

Cell Preparation:

  • Use FRT cells stably transfected to express either human CFTR or human TMEM16A.

  • Plate the cells on coverslips a few days prior to recording.

Solutions:

  • Bath Solution (extracellular): (in mM) 140 N-methyl-D-glucamine (NMDG)-Cl, 1 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES (pH 7.4).

  • Pipette Solution (intracellular): (in mM) 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES (pH 7.2). For TMEM16A activation, the free calcium concentration can be adjusted by varying the CaCl2 and EGTA concentrations.

Recording Procedure:

  • Place a coverslip with the cells in the recording chamber and perfuse with the bath solution.

  • Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ when filled with the pipette solution.

  • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • For CFTR currents, include a cAMP-dependent protein kinase (PKA) in the pipette solution and stimulate with ATP.

  • For TMEM16A currents, activate the channel by including a specific free calcium concentration in the pipette solution or by adding a calcium agonist like ionomycin (B1663694) to the bath.

  • Apply a voltage-clamp protocol, stepping the membrane potential from a holding potential (e.g., 0 mV) to a series of test potentials (e.g., -100 mV to +100 mV in 20 mV increments).

  • Record the resulting currents before and after the application of this compound to the bath solution to determine its inhibitory effect.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Procedure Prepare_Cells Prepare transfected FRT cells on coverslip Setup_Rig Setup patch-clamp rig with extracellular and intracellular solutions Prepare_Cells->Setup_Rig Seal Form Gigaohm seal on a single cell Setup_Rig->Seal Whole_Cell Rupture membrane for whole-cell configuration Seal->Whole_Cell Activate Activate target channel (CFTR or CaCC) Whole_Cell->Activate Record_Baseline Record baseline current with voltage-clamp protocol Activate->Record_Baseline Apply_this compound Apply this compound to bath Record_Baseline->Apply_this compound Record_Inhibition Record current in presence of this compound Apply_this compound->Record_Inhibition

Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound's novel mechanism of action, the dual inhibition of CFTR and CaCC chloride channels, represents a significant advancement in the management of secretory diarrhea.[5][6] By directly targeting the final step in fluid secretion at the luminal side of the intestinal epithelium, it effectively reduces water loss and normalizes stool consistency without the side effects associated with motility-altering drugs.[3][7] The in-depth understanding of its interaction with these two key channels, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development in the field of antisecretory therapies.

References

A Technical Guide to the Purification of Crofelemer from Croton lechleri Latex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the botanical source, purification strategies, and quality control parameters for crofelemer, an oligomeric proanthocyanidin (B93508) derived from the latex of Croton lechleri. The document outlines a plausible multi-step purification process based on established phytochemical techniques and provides representative experimental protocols and quantitative data to inform research and development efforts.

Introduction: this compound and its Botanical Origin

This compound is a novel, first-in-class antidiarrheal agent approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2] It is a purified oligomeric proanthocyanidin extracted from the red bark latex, known as "Sangre de Drago" or "Dragon's Blood," of the Croton lechleri tree, which is native to the Amazon rainforest.[3][4]

Chemically, this compound is a complex and heterogeneous mixture of polymeric chains composed of four primary monomer units: (+)-catechin, (–)-epicatechin, (+)-gallocatechin, and (–)-epigallocatechin, linked in a random sequence.[1][5] The average degree of polymerization typically ranges from 5 to 7.5 units, with a molecular weight distribution between approximately 1700 and 2500 Daltons.[1][5] Its unique mechanism of action, which involves the dual inhibition of two distinct intestinal chloride channels, sets it apart from traditional antimotility drugs.[3][6]

Botanical Raw Material: Collection and Quality Control

The production of a consistent botanical drug substance begins with stringent control over the raw material. The purification process for this compound starts with the sustainable harvesting of crude plant latex (CPL) from mature C. lechleri trees.[5][7]

2.1 Harvesting: CPL is collected by making incisions in the bark of harvested trees.[5] Sustainable harvesting practices, such as planting multiple trees for each one felled, are employed to ensure the long-term viability of the botanical source.[5]

2.2 Raw Material Specifications: As a botanical raw material (BRM), the collected latex must undergo rigorous quality control testing before entering the purification stream. This is crucial for ensuring batch-to-batch consistency of the final drug substance.[7] Key analytical tests for the BRM include:

  • Identification: Macroscopic and microscopic imaging or genetic analysis to confirm the plant species.[7]

  • Assay: Quantitative analysis of total this compound and total phenolics.[7]

  • Impurity Profile: Testing for the alkaloid taspine, heavy metals, and pesticides.[7]

A Multi-Step Purification Strategy for this compound

The purification of this compound from the complex matrix of crude latex is a multi-step process designed to isolate the proanthocyanidin oligomers of the desired molecular weight range while removing monomers, high molecular weight polymers, and other phytochemicals like alkaloids and extraneous phenolic compounds. While the precise industrial-scale process is proprietary, a scientifically sound workflow can be constructed based on established chromatographic principles for proanthocyanidins (B150500).

The overall strategy involves an initial extraction or fractionation to create a crude proanthocyanidin mixture, followed by several stages of chromatography that separate the molecules based on properties such as polarity, size, and affinity.

G cluster_0 Phase 1: Raw Material & Initial Extraction cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Final Processing Latex Crude Croton lechleri Latex (Botanical Raw Material) QC1 Initial Quality Control (Assay, Impurity Profile) Latex->QC1 Harvesting Extraction Solvent Extraction / Precipitation (e.g., with n-BuOH) QC1->Extraction Release Crude_Extract Crude Proanthocyanidin Extract Extraction->Crude_Extract Adsorption_Chromo Adsorption Chromatography (e.g., Sephadex LH-20) Removes polar impurities & high polymers Crude_Extract->Adsorption_Chromo Fraction1 Oligomer-Enriched Fraction Adsorption_Chromo->Fraction1 RP_Chromo Reversed-Phase HPLC (e.g., C18 or PEG-Silica) Separates by polarity & polymer length Fraction1->RP_Chromo Fraction2 Purified this compound Fractions RP_Chromo->Fraction2 SEC_Chromo Size Exclusion Chromatography (Optional) Polishes and removes aggregates/fragments Fraction2->SEC_Chromo Pooled_Fractions Pooled & Concentrated This compound Fractions SEC_Chromo->Pooled_Fractions Solvent_Removal Solvent Removal (e.g., Lyophilization) Pooled_Fractions->Solvent_Removal API This compound API (Drug Substance) Solvent_Removal->API QC2 Final Quality Control (Purity, Potency, Identity) API->QC2 Release Testing

Caption: A representative multi-step workflow for the purification of this compound from raw latex.

Experimental Protocols

The following sections detail representative methodologies for the key purification and analytical steps.

4.1 Protocol: Bio-guided Solvent Fractionation This protocol is adapted from methodologies used to isolate antioxidant phenolic compounds from C. lechleri latex.[8]

  • Initial Preparation: Lyophilize 50 mL of crude latex to yield a powdered solid.

  • Acidification & Extraction: Combine 3.0 g of the powdered latex with 150 mL of distilled water and acidify with concentrated HCl. Perform a continuous liquid-liquid extraction with chloroform (B151607) for 12 hours to remove non-polar compounds.

  • Basification & Fractionation: Adjust the pH of the remaining aqueous layer to 8 with concentrated NH₄OH and perform a second 12-hour continuous extraction with chloroform to isolate a basic fraction.

  • Final Extraction: Further adjust the aqueous layer's pH to 10 and repeat the chloroform extraction to yield a second basic fraction. The remaining n-butanol (n-BuOH) and aqueous fractions will be enriched with polar compounds, including the target proanthocyanidins. The n-BuOH fraction, which shows the highest concentration of phenols, is carried forward.[8]

4.2 Protocol: Adsorption & Reversed-Phase Chromatography This protocol combines principles from general proanthocyanidin purification methods.[9]

  • Adsorption Chromatography (Column 1):

    • Stationary Phase: Sephadex® LH-20, a common medium for separating polyphenols.

    • Sample Loading: Dissolve the dried n-BuOH fraction from the previous step in a minimal amount of an aqueous-organic solvent and load it onto the column.

    • Elution: Elute the column with a stepwise gradient of ethanol (B145695) in water. Collect fractions and analyze using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the desired oligomeric proanthocyanidins.

  • Reversed-Phase Chromatography (Column 2):

    • Stationary Phase: A preparative HPLC column, such as silica (B1680970) gel chemically modified with polyethylene (B3416737) glycol (PEG) groups or a standard C18 phase.[9]

    • Mobile Phase: A binary gradient system of water (Solvent A) and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) (Solvent B).[9] Both solvents may be acidified with 0.1% formic or acetic acid to improve peak shape.[9]

    • Elution Program: Pool the target fractions from the adsorption step, concentrate, and inject into the HPLC system. Run a linear gradient (e.g., 10% to 60% Solvent B over 60 minutes) to separate the oligomers based on their degree of polymerization and polarity.

    • Fraction Collection: Collect fractions corresponding to the main this compound peaks, as determined by UV detection (typically at 280 nm).

4.3 Protocol: Purity Determination by HPLC This analytical method is used for quality control to assess the purity of the final product.

  • Chromatographic System: An HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution similar to the preparative method, but optimized for analytical resolution.

  • Sample Preparation: Prepare a standard solution of a this compound reference standard and a sample solution of the test batch at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the samples and record the chromatograms. Purity is typically determined using an area normalization method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks detected.

Quantitative Data Summary

Quantitative data on the purification process of this compound itself is not extensively published. However, data from related proanthocyanidin purification studies and final product specifications provide valuable benchmarks.

Table 1: Illustrative Yields and Purity in Proanthocyanidin Purification (This data is derived from studies on grape seed proanthocyanidins and serves as an example of the efficiency of chromatographic techniques.)

Purification StepStarting MaterialFraction/ProductYieldPurityReference
Single-Step HSCCC400 mg GSPsFraction 1 (mDP** 1.44)13.4% (53.7 mg)Not Specified[1]
Single-Step HSCCC400 mg GSPsFraction 7 (mDP** 6.95)42.5% (169.8 mg)Not Specified[1]
Re-chromatographyHSCCC Fractions17 Individual Proanthocyanidins1.8% - 19.7% (7.1-78.9 mg)70.0% - 95.7%[1]
Optimized ExtractionC. lechleri LatexSB-300 ExtractNot Specified~70.6% this compound[10]

*GSPs: Grape Seed Proanthocyanidins **mDP: mean Degree of Polymerization

Table 2: this compound Final Drug Substance Specifications & Characteristics

ParameterValue / SpecificationDescriptionReference
Appearance Reddish-brown powderVisual Inspection[5]
Identity Conforms to reference standardHPLC, Spectroscopic Methods[7]
Molecular Weight (Mn) 1700 to 2500 DaAverage molecular weight[5]
Polydispersity Index (Mw/Mn) 1.00 to 1.20Measure of molecular weight distribution[5]
Purity (Assay) Typically >90%HPLC area normalizationImplied by pharmaceutical standards
IC₅₀ (CFTR Inhibition) ~7 µMHalf maximal inhibitory concentration[6][11]
IC₅₀ (CaCC/TMEM16A Inhibition) ~6.5 µMHalf maximal inhibitory concentration[6][11]

Mechanism of Action: Dual Channel Inhibition

This compound exerts its antidiarrheal effect through a localized action in the gut lumen. It is minimally absorbed into the bloodstream.[1][12] The mechanism involves the simultaneous inhibition of two key chloride ion channels located on the apical membrane of intestinal enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), also known as Anoctamin-1 or TMEM16A.[3][6][11]

In secretory diarrheas, these channels are often over-activated, leading to excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive outflow of sodium and water, resulting in watery stools.[2] By blocking these two channels, this compound normalizes intestinal fluid secretion without affecting motility.[1][6]

G cluster_0 cluster_1 Apical Membrane of Enterocyte cluster_2 This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel (TMEM16A) This compound->CaCC Inhibits Cl_out_cftr Cl- Secretion CFTR->Cl_out_cftr Cl_out_cacc Cl- Secretion CaCC->Cl_out_cacc Na_H2O Na+ and H₂O Follows Cl-

Caption: this compound's mechanism of action in the intestinal lumen.

References

The Intricate Chemistry of Crofelemer: A Technical Guide to its Proanthocyanidin Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crofelemer, a first-in-class antidiarrheal agent, represents a significant advancement in the management of non-infectious diarrhea, particularly in adult patients with HIV/AIDS on antiretroviral therapy.[1] Derived from the red latex of the South American tree Croton lechleri, this botanical drug is a complex mixture of proanthocyanidin (B93508) oligomers.[1][2] This technical guide provides an in-depth exploration of the chemical composition, intricate structure, and mechanism of action of this compound's constituent proanthocyanidin oligomers. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the analytical methodologies employed for its characterization and the signaling pathways it modulates.

Chemical Composition and Structure of this compound

This compound is a purified oligomeric proanthocyanidin, a class of polyphenolic compounds.[1][3] It is characterized as a heterogeneous mixture of polymeric chains, which are composed of four primary monomeric flavonoid units: (+)-catechin, (–)-epicatechin, (+)-gallocatechin, and (–)-epigallocatechin. These monomers are linked in a random sequence, forming oligomers of varying chain lengths. The inter-unit linkages are primarily of the C-4→C-6 and/or C-4→C-8 type.

The complexity of this compound's structure is a key aspect of its identity as a botanical drug product. Due to its natural origin, lots of this compound may exhibit some degree of physicochemical variation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the chemical composition of this compound's proanthocyanidin oligomers.

ParameterValueReference
Monomeric Units (+)-Catechin, (–)-Epicatechin, (+)-Gallocatechin, (–)-Epigallocatechin
Average Degree of Polymerization 5 to 7.5 units
Range of Polymer Chain Length 3 to 30 units
Average Molecular Mass Approximately 2100 Da
Molecular Mass Range 860–9100 g·mol−1
Average Molecular Weight (Mn) 1700 to 2500 Daltons
Polydispersity Index (Mw/Mn) 1.00 to 1.20

Experimental Protocols for Characterization

The characterization of a complex botanical mixture like this compound necessitates a multi-pronged analytical approach to ensure identity, purity, and consistency. The following are key experimental protocols employed in its analysis.

Purification of this compound

A common method for the purification of this compound from the crude plant latex of Croton lechleri involves the following steps:

  • Extraction: The crude latex is processed to yield an aqueous phase containing the this compound-enriched fraction.

  • Filtration: The aqueous phase is filtered, for example, by tangential flow filtration.

  • Chromatography: The filtered solution is subjected to low-pressure liquid chromatography.

    • Ion-Exchange Chromatography: An initial separation is performed on an ion-exchange column.

    • Size-Exclusion Chromatography: The enriched fraction is then further purified on a Sephadex column.

  • Elution: this compound is eluted using a mobile phase of aqueous acetone.

  • Drying: The purified this compound is dried under vacuum to yield a dark red-brown powder.

Structural Elucidation and Physicochemical Characterization

A suite of orthogonal analytical methods is utilized to characterize the structure and physicochemical properties of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the identity of the monomeric units and to provide information about the overall structure of the oligomers.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight distribution of the oligomers and to confirm the identity of the constituent monomers after depolymerization.

  • Liquid Chromatography (LC): Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity and profile of the oligomeric mixture.

  • UV-Visible Spectroscopy: This technique is used to obtain a characteristic spectral fingerprint of this compound.

  • Phloroglucinol Degradation: This chemical degradation method is used to determine the average degree of polymerization of the proanthocyanidin oligomers.

experimental_workflow cluster_extraction Extraction & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Activity raw_material Crude Latex of Croton lechleri extraction Aqueous Extraction raw_material->extraction filtration Tangential Flow Filtration extraction->filtration ion_exchange Ion-Exchange Chromatography filtration->ion_exchange size_exclusion Size-Exclusion Chromatography (Sephadex) ion_exchange->size_exclusion purified_this compound Purified this compound size_exclusion->purified_this compound nmr NMR Spectroscopy (1H, 13C) purified_this compound->nmr ms Mass Spectrometry purified_this compound->ms lc Liquid Chromatography purified_this compound->lc uv_vis UV-Vis Spectroscopy purified_this compound->uv_vis bioassay Chloride Channel Inhibition Bioassay purified_this compound->bioassay

Experimental Workflow for this compound.

Mechanism of Action: Dual Inhibition of Intestinal Chloride Channels

This compound exerts its antidiarrheal effect through a novel, peripherally acting mechanism that does not affect gastrointestinal motility. Instead, it targets and inhibits two distinct chloride ion channels located on the luminal side of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).

In secretory diarrheas, these channels are often over-activated, leading to excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium and water, resulting in watery diarrhea. By inhibiting both CFTR and CaCC, this compound reduces the efflux of chloride ions, thereby decreasing the accompanying water loss and normalizing the flow of electrolytes and water in the gastrointestinal tract. This dual inhibitory action on two structurally unrelated chloride channels is a key feature of its antisecretory activity.

mechanism_of_action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound cftr CFTR Chloride Channel This compound->cftr Inhibits cacc CaCC Chloride Channel This compound->cacc Inhibits cl_ion Cl- cftr->cl_ion Secretion cacc->cl_ion Secretion h2o H2O cl_ion->h2o Follows (Osmosis)

This compound's Dual Inhibition Mechanism.

Conclusion

This compound stands as a well-characterized botanical drug, with a defined chemical composition and a clear mechanism of action. Its identity as a complex mixture of proanthocyanidin oligomers has been thoroughly investigated using a range of modern analytical techniques. The dual inhibition of CFTR and CaCC chloride channels provides a targeted and effective approach to the management of secretory diarrhea. This technical guide serves to consolidate the current understanding of this compound's core scientific attributes, providing a valuable resource for ongoing research and development in this area.

References

In Vitro Models for Studying Crofelemer's Effect on Intestinal Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro models and experimental protocols for investigating the antisecretory effects of Crofelemer. This compound is an FDA-approved botanical drug for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2] Its mechanism of action involves the dual inhibition of two key chloride channels located on the apical membrane of intestinal enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), now identified as TMEM16A.[3] By blocking these channels, this compound reduces the efflux of chloride ions, sodium, and water into the intestinal lumen, thereby normalizing stool consistency and frequency.

This guide details the established cell-based assays, particularly using Ussing chambers, and discusses the application of advanced models like human intestinal enteroids. It includes comprehensive experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways and experimental workflows to aid researchers in the study of this compound and other antisecretory compounds.

Core In Vitro Models

Recombinant Cell Lines in Ussing Chambers

The Ussing chamber is a classic and essential tool for studying ion transport across epithelial tissues and cell monolayers. It allows for the measurement of short-circuit current (Isc), a direct indicator of net ion movement, providing a quantitative assessment of chloride secretion. For studying this compound, Fischer Rat Thyroid (FRT) epithelial cells, which do not endogenously express the channels of interest, are commonly transfected to express either human CFTR or human TMEM16A. This approach allows for the specific investigation of this compound's effect on each channel individually.

Human colonic carcinoma cell lines, such as T84, which endogenously express CFTR, are also valuable models for studying cAMP-mediated chloride secretion.

Human Intestinal Enteroids (HIEs)

Human intestinal enteroids, or "mini-guts," are three-dimensional structures grown from adult stem cells isolated from intestinal crypts. These organoids are composed of all the major epithelial cell types found in the human intestine, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells, and they self-organize into crypt-villus-like domains. HIEs recapitulate the physiology of the native intestinal epithelium more closely than immortalized cell lines, making them a highly relevant model for studying intestinal secretion and the effects of drugs like this compound. For transport studies, enteroids can be dissociated and seeded as a 2D monolayer on permeable supports for use in Ussing chambers.

Signaling Pathways in Intestinal Chloride Secretion

Intestinal chloride secretion is primarily regulated by two distinct signaling pathways that converge on the apical chloride channels, CFTR and TMEM16A. This compound targets the final step in both of these pathways at the channel level.

  • cAMP-Mediated Pathway (CFTR Activation): Enterotoxins (e.g., cholera toxin) or endogenous secretagogues can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of CFTR, leading to channel opening and subsequent chloride secretion.

  • Calcium-Mediated Pathway (TMEM16A Activation): Certain stimuli, including neurotransmitters and inflammatory mediators, can trigger an increase in intracellular calcium concentration ([Ca2+]i). This rise in calcium directly activates TMEM16A (CaCC), opening the channel and allowing for chloride efflux.

There is also evidence of crosstalk between these two pathways, with calcium signaling potentially modulating CFTR activity.

Signaling_Pathways_for_Intestinal_Chloride_Secretion cluster_0 cAMP-Mediated Pathway cluster_1 Calcium-Mediated Pathway cluster_2 Cellular Location & Effect cAMP_Stimuli Secretagogues (e.g., VIP, Cholera Toxin) AC Adenylyl Cyclase cAMP_Stimuli->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CFTR_node CFTR (inactive) PKA->CFTR_node phosphorylates CFTR_active CFTR (active) CFTR_node->CFTR_active Cl_Secretion Intestinal Lumen (Cl⁻ Secretion) CFTR_active->Cl_Secretion Cl⁻ Efflux Ca_Stimuli Secretagogues (e.g., Acetylcholine, ATP) PLC PLC Ca_Stimuli->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER acts on Ca Ca²⁺ ER->Ca releases TMEM16A_node TMEM16A (inactive) Ca->TMEM16A_node activates TMEM16A_active TMEM16A (active) TMEM16A_node->TMEM16A_active TMEM16A_active->Cl_Secretion Cl⁻ Efflux This compound This compound This compound->CFTR_active inhibits This compound->TMEM16A_active inhibits

Caption: Signaling pathways of intestinal chloride secretion and this compound's targets.

Experimental Protocols

Ussing Chamber Assay for CFTR Inhibition

This protocol is adapted from methodologies used to assess this compound's effect on cAMP-stimulated chloride secretion.

Objective: To quantify the inhibitory effect of this compound on CFTR-mediated chloride current.

Materials:

  • Cell Line: FRT cells stably expressing human CFTR, cultured on permeable Snapwell™ inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber System: Vertical diffusion chamber (e.g., from Corning Life Sciences or Physiologic Instruments).

  • Solutions:

    • Ringer's Solution (Basolateral): 130 mM NaCl, 2.7 mM KCl, 1.5 mM KH2PO4, 1 mM CaCl2, 0.5 mM MgCl2, 10 mM Sodium-HEPES, 10 mM Glucose, pH 7.3.

    • Half-Ringer's Solution (Apical): Same as Ringer's, but with 65 mM NaCl replaced by 65 mM Sodium Gluconate to create a chloride gradient.

    • Amphotericin B: To permeabilize the basolateral membrane to ions.

    • Forskolin (or other cAMP agonist): To activate CFTR.

    • This compound: Test compound.

    • CFTRinh-172: A specific CFTR inhibitor to confirm the measured current is CFTR-dependent.

Procedure:

  • Chamber Setup: Mount the Snapwell™ insert containing the FRT-CFTR cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Buffer Addition: Fill the basolateral side with Ringer's solution and the apical side with Half-Ringer's solution. Maintain temperature at 37°C and bubble with air.

  • Permeabilization: Add Amphotericin B to the basolateral solution to eliminate the resistance of the basolateral membrane, thus isolating the apical membrane current.

  • Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

  • CFTR Activation: Add Forskolin (e.g., 10-20 µM) to the apical side to activate CFTR and record the stable increase in Isc.

  • This compound Addition: Add this compound at various concentrations to the apical chamber and record the dose-dependent inhibition of the Forskolin-stimulated Isc.

  • Maximal Inhibition: Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to determine the maximal inhibition of CFTR-dependent current.

  • Data Analysis: Calculate the percentage inhibition of the stimulated Isc at each this compound concentration and determine the IC50 value.

Ussing_Chamber_CFTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture FRT-CFTR cells on permeable supports B Mount monolayer in Ussing Chamber A->B C Add Buffers & Permeabilize Basolateral Membrane (Amphotericin B) B->C D Equilibrate & Record Baseline Isc C->D E Activate CFTR (e.g., Forskolin) D->E F Record Stimulated Isc E->F G Add this compound (Apical) (Dose-Response) F->G H Record Isc Inhibition G->H I Add CFTRinh-172 for Maximal Inhibition H->I J Calculate % Inhibition I->J K Determine IC50 J->K

References

A Comprehensive Technical Guide to the Pharmacological Profile of Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a novel, first-in-class antidiarrheal agent derived from the red sap of the South American tree, Croton lechleri.[1][2][3] It is a purified oligomeric proanthocyanidin (B93508) that acts locally in the gastrointestinal tract with minimal systemic absorption.[2][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on data and methodologies relevant to scientific research and drug development.

Mechanism of Action: Dual Inhibition of Intestinal Chloride Channels

This compound exerts its antidiarrheal effect through a unique, non-opioid mechanism involving the dual inhibition of two distinct chloride channels located on the luminal membrane of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[3][5][6] Over-activation of these channels is a final common pathway in various forms of secretory diarrhea, leading to excessive secretion of chloride ions, followed by sodium and water, into the intestinal lumen.[5][6] By blocking these channels, this compound reduces this hypersecretion of water and electrolytes, thereby normalizing stool consistency and reducing the frequency of watery stools without affecting gastrointestinal motility.[1][6]

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR CaCC CaCC Channel This compound->CaCC Cl_out Cl⁻ CFTR->Cl_out CaCC->Cl_out H2O_out Na⁺, H₂O Cl_out->H2O_out Diarrhea Diarrhea H2O_out->Diarrhea

Figure 1: Mechanism of action of this compound in reducing secretory diarrhea.

In Vitro Inhibition of CFTR and CaCC

Electrophysiological studies have quantified the inhibitory activity of this compound on both CFTR and CaCC.

ChannelCell LineAssayIC50Maximum InhibitionReference
CFTRT84Short-Circuit Current (Isc)~7 µM~60%[7]
CaCC (TMEM16A)FRT expressing TMEM16AApical Membrane Current~6.5 µM>90%[7]
CFTRCaco-2Short-Circuit Current (Isc)~50 µMNot Specified[8]

Experimental Protocols

In Vitro Assays

This protocol is designed to measure the effect of this compound on CFTR chloride channel currents in a cell line expressing CFTR (e.g., FRT or CHO cells).

Methodology:

  • Cell Culture: Culture CFTR-expressing cells on glass coverslips to ~70-80% confluency.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): 130 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Tris-GTP; pH adjusted to 7.2 with CsOH.

    • Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NMDG.

  • Recording:

    • Establish a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -40 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit CFTR currents.

    • Activate CFTR channels by adding a cocktail of forskolin (B1673556) (e.g., 10 µM) and IBMX (e.g., 100 µM) to the bath solution.

    • After establishing a stable baseline current, perfuse the bath with varying concentrations of this compound and record the resulting inhibition of the CFTR current.

  • Data Analysis: Measure the current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of inhibition and determine the IC50 value.

Patch_Clamp_Workflow Cell_Culture Culture CFTR-expressing cells Seal Form gigaohm seal Cell_Culture->Seal Pipette_Prep Prepare patch pipette Pipette_Prep->Seal Whole_Cell Achieve whole-cell configuration Seal->Whole_Cell Activate_CFTR Activate CFTR with Forskolin/IBMX Whole_Cell->Activate_CFTR Record_Baseline Record baseline current Activate_CFTR->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Inhibition Record inhibited current Apply_this compound->Record_Inhibition Analysis Analyze data (IC50) Record_Inhibition->Analysis

Figure 2: Experimental workflow for whole-cell patch-clamp analysis of this compound.

This Ussing chamber-based assay measures the net ion transport across a polarized monolayer of T84 intestinal epithelial cells, providing a functional measure of chloride secretion.

Methodology:

  • Cell Culture: Grow T84 cells on permeable filter supports until a confluent monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.

  • Ussing Chamber Setup: Mount the filter support in an Ussing chamber, separating the apical and basolateral compartments.

  • Solutions: Fill both compartments with identical Ringer's solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 Glucose), maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Recording:

    • Measure the spontaneous potential difference (PD) and TEER.

    • Clamp the voltage across the monolayer to 0 mV and continuously record the short-circuit current (Isc).

    • After a stable baseline is achieved, stimulate chloride secretion by adding a secretagogue to the basolateral side (e.g., 10 µM forskolin for CFTR activation or 100 µM ATP for CaCC activation).

    • Once the stimulated Isc reaches a plateau, add varying concentrations of this compound to the apical compartment and record the decrease in Isc.

  • Data Analysis: Calculate the percentage inhibition of the stimulated Isc by this compound to determine its potency.

In Vivo Models of Diarrhea

This model mimics the secretory diarrhea caused by cholera.

Methodology:

  • Animals: Use adult mice (e.g., C57BL/6), fasted for 12-18 hours with free access to water.

  • Surgical Procedure:

    • Anesthetize the mice.

    • Make a midline abdominal incision to expose the small intestine.

    • Create a ligated loop of the distal ileum (~2-3 cm) using surgical sutures, ensuring blood supply is not compromised.

  • Induction of Diarrhea: Inject cholera toxin (e.g., 1 µg in 100 µL of saline) into the lumen of the ligated loop.

  • Treatment: Administer this compound or vehicle control (e.g., by oral gavage or intraperitoneal injection) at a predetermined time before or after the cholera toxin challenge.

  • Assessment: After a set period (e.g., 6-12 hours), euthanize the mice and excise the ligated loop. Measure the weight and length of the loop to determine the fluid accumulation ratio (weight/length). A reduction in this ratio in the this compound-treated group compared to the vehicle group indicates efficacy.

Cholera_Toxin_Model_Workflow Fasting Fast mice Anesthesia Anesthetize mice Fasting->Anesthesia Ligation Create ligated ileal loop Anesthesia->Ligation Treatment Administer this compound/Vehicle Ligation->Treatment Induction Inject Cholera Toxin Treatment->Induction Incubation Incubate for 6-12 hours Induction->Incubation Assessment Measure fluid accumulation Incubation->Assessment

Figure 3: Experimental workflow for the cholera toxin-induced diarrhea model in mice.

This model is relevant for studying cancer therapy-related diarrhea.

Methodology:

  • Animals: Use female beagle dogs.

  • Induction of Diarrhea: Administer neratinib (B1684480) orally once daily. The dose can be titrated to induce consistent diarrhea (e.g., starting with 40 mg/day and increasing to 80 mg/day).[1][9]

  • Treatment: Concomitantly administer this compound (e.g., 125 mg twice or four times daily) or placebo orally for a defined period (e.g., 28 days).[1][9]

  • Assessment: Monitor the dogs daily for fecal score (e.g., using the Purina Fecal Scoring System), number of watery stools, and body weight.[1][9] Efficacy is determined by a reduction in the number of watery stools and an improvement in fecal consistency in the this compound-treated group compared to the placebo group.[1][9]

Pharmacokinetics

This compound exhibits minimal systemic absorption following oral administration in both healthy individuals and HIV-positive patients.[2] Plasma concentrations are generally below the level of quantification (e.g., <50 ng/mL), and therefore, standard pharmacokinetic parameters such as AUC, Cmax, and half-life cannot be reliably estimated.[2] This lack of systemic exposure contributes to its favorable safety profile.

ParameterFindingReference
Absorption Minimal systemic absorption[2]
Distribution Not determined due to minimal absorption[2]
Metabolism No metabolites identified due to minimal absorption[2]
Elimination Primarily in feces[1]
Food Effect Administration with a high-fat meal does not increase systemic exposure

Clinical Efficacy

This compound has been evaluated in several clinical trials for various types of secretory diarrhea.

Non-Infectious Diarrhea in HIV-Positive Patients on Antiretroviral Therapy

The pivotal ADVENT trial, a randomized, double-blind, placebo-controlled study, demonstrated the efficacy of this compound (125 mg twice daily) in this population.

EndpointThis compound (125 mg BID)Placebop-valueReference
Clinical Response 17.6%8.0%0.01 (one-sided)[3]
Change in Daily Watery Bowel Movements Greater improvement from baseline-0.04[3]
Change in Daily Stool Consistency Score Greater improvement from baseline-0.02[3]
Defined as ≤2 watery stools per week for at least 2 of the 4 weeks of the placebo-controlled phase.
Other Indications
IndicationKey FindingsReference
Traveler's Diarrhea Significantly faster symptom resolution and lower rates of treatment failure compared to placebo.[1]
Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) Did not significantly improve stool consistency but showed a significant increase in pain-free days in female patients.[1][2]
Acute Infectious Diarrhea (e.g., Cholera) Preliminary studies suggest a reduction in watery stool output.[1]

Safety and Tolerability

This compound is generally well-tolerated, with an adverse event profile comparable to placebo in clinical trials.[1][3] The most common adverse events are mild and transient, including upper respiratory tract infection, bronchitis, cough, and flatulence. Due to its minimal systemic absorption, this compound has a low potential for systemic side effects and drug-drug interactions.[6]

Conclusion

This compound's unique mechanism of action as a dual inhibitor of CFTR and CaCC chloride channels provides a targeted approach to the management of secretory diarrhea. Its pharmacological profile, characterized by local action in the gut and minimal systemic absorption, underpins its efficacy and favorable safety profile. The experimental models and methodologies detailed in this guide provide a framework for further research into the therapeutic potential of this compound and other novel antisecretory agents.

References

Unraveling the Antisecretory Properties of Crofelemer: A Preclinical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the preclinical antisecretory properties of Crofelemer, a botanical drug derived from the red sap of the Croton lechleri tree.[1][2] Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the molecular mechanisms and workflows from pivotal preclinical studies. This compound has been approved by the FDA for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2]

Core Mechanism of Action: Dual Inhibition of Intestinal Chloride Channels

This compound exerts its antisecretory effects by inhibiting two principal chloride channels located on the luminal membrane of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), also known as Anoctamin-1 (ANO1) or TMEM16A.[1][2][3][4][5][6][7][8][9] In secretory diarrheas, the overstimulation of these channels leads to excessive secretion of chloride ions into the intestinal lumen, followed by water, resulting in watery diarrhea.[1][5] By blocking these channels, this compound reduces the outflow of chloride ions and, consequently, water loss, thus normalizing intestinal fluid balance.[1][2] Notably, this compound's action is localized to the gut, with minimal systemic absorption, which contributes to its favorable safety profile.[1][4][6]

Preclinical investigations have demonstrated that this compound's inhibitory action is voltage-independent and exhibits resistance to washout, with less than 50% reversal of CFTR inhibition observed after four hours.[3][7] Importantly, studies have shown that this compound at a concentration of 50 μM has little to no effect on epithelial sodium (Na+) or potassium (K+) channels, nor does it interfere with upstream cyclic AMP (cAMP) or calcium signaling pathways.[3][7][9] This indicates a direct interaction with the chloride channels.

Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the key quantitative data from preclinical studies, providing a clear comparison of this compound's potency against its molecular targets in different intestinal cell lines.

Target Cell Line Parameter Value Reference
CFTRT84IC50~7 µM[3][10]
CFTRCaco-2IC50~50 µM[10]
CFTRFRTMax Inhibition~60%[3][7]
CaCC (TMEM16A)IntestinalIC50~6.5 µM[3][7]
CaCC (TMEM16A)IntestinalMax Inhibition>90%[3][7]

Table 1: Inhibitory Potency of this compound on Chloride Channels

Cell Line Agonist Effect of this compound Reference
T84Forskolin (B1673556) (cAMP-elevating)Reduction in Cl- secretion[3]
T84ATP (Calcium-elevating)Reduction in Cl- secretion[3]
T84Thapsigargin (Calcium-elevating)Reduction in Cl- secretion[3]

Table 2: Effect of this compound on Agonist-Induced Chloride Secretion in T84 Cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the preclinical evaluation of this compound.

Short-Circuit Current Measurement in T84 Cells

This experiment is designed to measure the net ion transport across a polarized epithelial cell monolayer, providing a direct assessment of chloride secretion.

experimental_workflow_short_circuit cluster_prep Cell Preparation cluster_experiment Experimental Procedure T84_cells T84 human intestinal cells culture Culture on permeable supports to form confluent monolayers T84_cells->culture mounting Mount monolayers in Ussing chambers culture->mounting short_circuit Short-circuit current (Isc) measurement mounting->short_circuit agonist_add Add agonist (e.g., Forskolin, ATP) short_circuit->agonist_add crofelemer_add Add this compound to luminal solution agonist_add->crofelemer_add record Record change in Isc crofelemer_add->record

Short-circuit current measurement workflow.

Methodology:

  • Cell Culture: T84 human colonic carcinoma cells are cultured on permeable filter supports until a confluent monolayer with high electrical resistance is formed.

  • Ussing Chamber Setup: The cell monolayers are mounted in Ussing chambers, which separate the apical (luminal) and basolateral sides. The chambers are filled with appropriate physiological buffer solutions and maintained at 37°C.

  • Short-Circuit Current Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the short-circuit current, Isc) is continuously measured. An increase in Isc corresponds to net anion secretion (primarily Cl-).

  • Agonist Stimulation: Chloride secretion is stimulated by adding an agonist to the basolateral side, such as forskolin (to increase cAMP and activate CFTR) or ATP/thapsigargin (to increase intracellular calcium and activate CaCC).

  • This compound Application: Following stabilization of the agonist-induced Isc, this compound is added to the apical (luminal) solution at varying concentrations.

  • Data Analysis: The inhibition of the agonist-induced Isc by this compound is measured to determine the IC50 and maximal inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel currents in a single cell, providing insights into the molecular mechanism of channel inhibition.

experimental_workflow_patch_clamp cluster_prep Cell Preparation cluster_experiment Experimental Procedure FRT_cells FRT cells expressing CFTR or TMEM16A plating Plate cells on glass coverslips FRT_cells->plating patch_pipette Approach cell with a glass micropipette plating->patch_pipette seal Form a high-resistance 'gigaohm' seal patch_pipette->seal rupture Rupture the cell membrane to achieve whole-cell configuration seal->rupture voltage_clamp Apply voltage steps and record currents rupture->voltage_clamp agonist_add Activate channels (e.g., with Forskolin) voltage_clamp->agonist_add crofelemer_add Apply this compound to the extracellular solution agonist_add->crofelemer_add record Record inhibition of channel currents crofelemer_add->record

Whole-cell patch-clamp experimental workflow.

Methodology:

  • Cell Preparation: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR or TMEM16A are used.

  • Whole-Cell Configuration: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the entire cell.

  • Voltage Clamp and Recording: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit channel currents, which are recorded using an amplifier.

  • Channel Activation: CFTR channels are activated by intracellular perfusion with a solution containing PKA and ATP or by adding forskolin to the extracellular bath. CaCC channels are activated by including a calcium buffer in the pipette solution to clamp the intracellular free calcium at a specific concentration.

  • This compound Application: this compound is applied to the extracellular solution via a perfusion system.

  • Data Analysis: The effect of this compound on the magnitude and kinetics of the whole-cell currents is analyzed to understand the mechanism of inhibition.

Signaling Pathways and this compound's Point of Intervention

The following diagrams illustrate the primary signaling pathways leading to chloride secretion and the specific points of inhibition by this compound.

cAMP-Mediated Chloride Secretion and CFTR Inhibition

camp_pathway enterotoxin Enterotoxins (e.g., Cholera Toxin) ac Adenylate Cyclase enterotoxin->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cftr CFTR Channel (Inactive) pka->cftr Phosphorylates cftr_active CFTR Channel (Active) cftr->cftr_active cl_out Cl- Secretion cftr_active->cl_out Mediates This compound This compound This compound->cftr_active Inhibits

This compound's inhibition of the cAMP/CFTR pathway.

In this pathway, bacterial enterotoxins can lead to the activation of adenylate cyclase, which increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation and opening of the CFTR chloride channel. This compound directly inhibits the active CFTR channel, reducing chloride secretion.

Calcium-Mediated Chloride Secretion and CaCC Inhibition

calcium_pathway neurotransmitters Neurotransmitters/ Inflammatory Mediators receptor Receptor neurotransmitters->receptor plc Phospholipase C receptor->plc Activates ip3 IP3 plc->ip3 Generates pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Increased Intracellular Ca2+ er->ca2 Releases Ca2+ cacc CaCC (Anoctamin-1) (Inactive) ca2->cacc Activates cacc_active CaCC (Anoctamin-1) (Active) cacc->cacc_active cl_out Cl- Secretion cacc_active->cl_out Mediates This compound This compound This compound->cacc_active Inhibits

This compound's inhibition of the Ca2+/CaCC pathway.

Various stimuli can increase intracellular calcium levels, which then directly activate the CaCC (Anoctamin-1). This compound acts as a direct inhibitor of this channel, preventing the efflux of chloride ions. The dual inhibitory action of this compound on both the CFTR and CaCC channels likely accounts for its broad antisecretory activity in various types of secretory diarrhea.[3][7][11]

Conclusion

The preclinical data for this compound robustly demonstrates a novel, dual-action mechanism of antisecretory activity through the targeted inhibition of the CFTR and CaCC intestinal chloride channels. The quantitative data on its inhibitory potency, combined with detailed mechanistic studies, provide a strong scientific foundation for its clinical efficacy in treating secretory diarrhea. The localized action within the gastrointestinal tract and the lack of interference with upstream signaling pathways underscore its targeted therapeutic profile. This comprehensive understanding of this compound's preclinical pharmacology is essential for ongoing research and the exploration of its potential in other related indications.

References

The Ethnobotanical Odyssey of Crofelemer: From Amazonian Sap to a Modern Antidiarrheal

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the History, Ethnobotanical Origins, and Mechanism of Action of a Novel Botanical Drug

Abstract

Crofelemer, a first-in-class antidiarrheal agent, represents a successful translation of traditional ethnobotanical knowledge into a modern, FDA-approved pharmaceutical. This technical guide provides an in-depth exploration of the history and ethnobotanical roots of this compound, derived from the red latex of the Amazonian tree Croton lechleri, commonly known as "Sangre de Drago" or "Dragon's Blood." We delve into the traditional medicinal uses of this botanical substance, the scientific journey of its discovery and development, and its novel mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data, detailed experimental protocols that elucidated its function, and a look into the methods of its isolation and standardization.

Introduction: A Confluence of Traditional Medicine and Modern Science

The story of this compound is a compelling example of how the rich biodiversity of the natural world and the traditional knowledge of indigenous cultures can lead to the development of innovative therapeutics. For centuries, the vibrant red latex of Croton lechleri has been a cornerstone of traditional medicine in the Amazon basin, utilized for a variety of ailments.[1][2][3] This guide traces the path of this botanical extract from its use by indigenous communities to its rigorous scientific investigation and eventual approval as a prescription medication.

Ethnobotanical Origins and Traditional Use

Croton lechleri, a tree native to the upper Amazon region of several South American countries including Peru, Ecuador, and Colombia, exudes a thick, red latex when its bark is cut, giving it the evocative name "Sangre de Drago."[1][4] This latex has a long and well-documented history of use by indigenous peoples for a multitude of medicinal purposes.

The earliest written accounts of its use date back to the 1600s, when Spanish naturalist and explorer P. Bernabé Cobo documented its widespread application by indigenous tribes throughout Peru and Ecuador. Traditionally, the sap has been applied topically to wounds to staunch bleeding, accelerate healing, and form a protective barrier against infection. Internally, it has been consumed to treat a range of gastrointestinal issues, most notably diarrhea, as well as stomach ulcers and intestinal infections. Other traditional applications include the treatment of inflamed gums, insect bites, and as a vaginal douche.

The traditional preparation of Sangre de Drago is straightforward, often involving the direct application of the fresh latex to the affected area. For internal use, a common remedy involves diluting 10-15 drops of the sap in a small amount of liquid, taken one to three times daily.

The Scientific Discovery and Development of this compound

The consistent and widespread traditional use of "Sangre de Drago" for diarrhea prompted scientific investigation into its active constituents and mechanism of action. Researchers sought to isolate and characterize the compounds responsible for its therapeutic effects. This led to the identification of a purified oligomeric proanthocyanidin, which was initially designated SP-303 and later named this compound.

The journey from a crude botanical extract to a standardized pharmaceutical was a multi-decade endeavor involving extensive preclinical and clinical research. This process was pioneered by Shaman Pharmaceuticals, a company founded with the mission of developing new medicines from plants with a history of traditional use.

Mechanism of Action: A Novel Approach to Diarrhea Treatment

This compound exerts its antidiarrheal effect through a unique, non-opioid, peripherally acting mechanism that does not affect gut motility. Instead, it targets and inhibits two key chloride ion channels on the luminal side of the intestinal epithelium: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).

In many forms of secretory diarrhea, these channels become overactive, leading to an excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive outflow of sodium and water, resulting in watery stools. By inhibiting both CFTR and CaCC, this compound reduces the secretion of chloride ions and, consequently, the loss of water into the gut, thereby normalizing stool consistency and reducing the frequency of bowel movements.

The following diagram illustrates the signaling pathway of secretory diarrhea and the points of intervention by this compound.

Secretory_Diarrhea_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_interstitium Interstitium Lumen CFTR CFTR Channel CFTR->Lumen Cl⁻ Secretion CaCC CaCC Channel CaCC->Lumen Cl⁻ Secretion cAMP cAMP cAMP->CFTR Activates Ca2 Ca²⁺ Ca2->CaCC Activates This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Interstitium

Caption: Signaling pathway of secretory diarrhea and this compound's mechanism of action.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical trials for various indications. The following tables summarize the key quantitative data from these studies.

Table 1: ADVENT Trial - this compound for HIV-Associated Diarrhea
ParameterPlacebo (n=138)This compound 125 mg BID (n=136)This compound 250 mg BID (n=54)This compound 500 mg BID (n=46)
Mean Age (years) 44.845.043.845.8
Male (%) 84.184.688.984.8
Mean Daily Watery Bowel Movements (at baseline) 3.042.712.682.62
Clinical Responders* (%) 8.017.6--
P-value vs. Placebo -0.01 (one-sided)--

*Clinical response defined as ≤2 watery stools per week for ≥2 of the 4 weeks in the placebo-controlled phase.

Table 2: Phase 2 Trial - this compound for Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) in Women
ParameterPlacebo (n=120)This compound 125 mg BID (n=120)
Abdominal Pain Responders* (Months 1-2, %) 45.058.3
P-value vs. Placebo -0.030
Abdominal Pain Responders* (3 Months, %) 42.554.2
P-value vs. Placebo -0.037

*Post-hoc analysis based on FDA monthly responder definition for abdominal pain.

Table 3: HALT-D Trial - this compound for Chemotherapy-Induced Diarrhea (HER2-Positive Breast Cancer)
ParameterControl (n=25)This compound 125 mg BID (n=26)
Incidence of Grade ≥2 Diarrhea (Cycle 1, %) 24.019.2
Incidence of Grade ≥2 Diarrhea (Cycle 2, %) 39.18.0
P-value vs. Control (Cycle 2) -0.0196

**

Detailed Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key in vitro experiments. The following sections provide detailed methodologies for these pivotal studies.

Patch-Clamp Analysis of CFTR and CaCC Inhibition

Objective: To characterize the inhibitory effect of this compound on CFTR and CaCC chloride channels at the single-channel and whole-cell level.

Methodology:

  • Cell Culture:

    • Human embryonic kidney (HEK293) cells or Fischer rat thyroid (FRT) cells stably expressing human CFTR or CaCC (TMEM16A) are cultured under standard conditions (e.g., 37°C, 5% CO₂).

  • Whole-Cell Patch-Clamp Recording:

    • Cells are transferred to a recording chamber on an inverted microscope.

    • The extracellular (bath) solution contains a physiological salt solution (e.g., in mM: 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4).

    • The intracellular (pipette) solution contains a similar salt solution with the addition of ATP and GTP to support channel activity (e.g., in mM: 140 NMDG-Cl, 2 MgCl₂, 1 EGTA, 10 HEPES, 1 Mg-ATP, 0.2 Na-GTP, pH 7.2).

    • A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.

    • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total ion channel currents.

    • CFTR channels are activated by adding forskolin (B1673556) (to increase cAMP) to the bath solution. CaCC channels are activated by increasing intracellular calcium concentration.

    • Baseline currents are recorded.

    • This compound is added to the bath solution at varying concentrations, and the resulting inhibition of the chloride current is measured.

    • Current-voltage (I-V) relationships are determined by applying a series of voltage steps.

  • Single-Channel Patch-Clamp Recording:

    • The excised inside-out patch configuration is used to study the properties of individual ion channels.

    • After forming a giga-seal, the pipette is withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.

    • The bath solution contains ATP and protein kinase A (PKA) to activate CFTR channels.

    • The activity of single CFTR channels is recorded before and after the addition of this compound to the bath (extracellular side of the channel).

    • Channel open probability (Po), single-channel conductance, and open and closed times are analyzed.

The following diagram depicts the workflow for a patch-clamp experiment.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A Cell Culture (e.g., HEK293 expressing CFTR) C Form Giga-seal with Patch Pipette A->C B Prepare Extracellular and Intracellular Solutions B->C D Achieve Whole-Cell or Excised-Patch Configuration C->D E Record Baseline Channel Activity D->E F Apply Activators (e.g., Forskolin) E->F G Apply this compound F->G H Record Inhibited Channel Activity G->H I Analyze Current-Voltage Relationship H->I K Analyze Single-Channel Kinetics (Po, Conductance) H->K J Determine IC₅₀ I->J Ussing_Chamber_Setup cluster_electrodes Measurement System Chamber Apical (Luminal) Compartment Intestinal Epithelial Monolayer Basolateral (Serosal) Compartment Voltage_Electrodes Voltage Electrodes Voltage_Electrodes->Chamber:f0 Measures Voltage Voltage_Electrodes->Chamber:f2 Measures Voltage Amplifier Voltage Clamp Amplifier Voltage_Electrodes->Amplifier Current_Electrodes Current Electrodes Current_Electrodes->Chamber:f0 Passes Current Current_Electrodes->Chamber:f2 Passes Current Amplifier->Current_Electrodes

References

Crofelemer: An In-Depth Examination of Molecular Targets Beyond CFTR and CaCC

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Crofelemer is a botanical drug approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy. Its mechanism of action is primarily attributed to the dual inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC) in the gastrointestinal lumen. This targeted, local action normalizes intestinal fluid secretion without affecting motility. While CFTR and CaCC are the cornerstone of its therapeutic effect, this technical guide explores the evidence for molecular targets of this compound beyond these two channels, providing a comprehensive overview for researchers and drug development professionals. This includes an examination of its potential interactions with drug-metabolizing enzymes and transporters, as well as a review of its effects on other cellular signaling pathways.

Established Primary Molecular Targets: CFTR and CaCC

This compound's principal antisecretory effect is achieved through the inhibition of two distinct apical membrane chloride channels in intestinal enterocytes.[1][2][3]

1.1 Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

This compound acts as a partial antagonist of the cAMP-stimulated CFTR chloride channel.[4] It binds to an extracellular site on the channel, leading to a voltage-independent block and stabilization of the channel in its closed state.[2][4] This inhibition reduces the efflux of chloride ions into the intestinal lumen, a key driver of secretory diarrhea.[3]

1.2 Calcium-Activated Chloride Channel (CaCC)

This compound also potently inhibits the calcium-activated chloride channel, now known to be Anoctamin 1 (ANO1) or Transmembrane Member 16A (TMEM16A).[2][5] The inhibition of CaCC by this compound is also voltage-independent and more pronounced than its effect on CFTR.[4] The dual inhibition of these two structurally and functionally distinct chloride channels is believed to be the basis for this compound's robust antidiarrheal activity.[2]

Quantitative Analysis of Primary Target Inhibition

The inhibitory activity of this compound on its primary molecular targets has been quantified in various in vitro studies.

TargetCell LineMethodKey ParameterValueReference
CFTR T84 cellsShort-circuit current (Isc) measurementIC50~7 µM[2]
Caco-2 cellsShort-circuit current (Isc) measurementIC50~50 µM[6]
FRT cells expressing human CFTRPatch clampMaximum Inhibition~60%[4]
CaCC (ANO1/TMEM16A) T84 cellsShort-circuit current (Isc) measurementIC50~6.5 µM[2]
T84 cellsShort-circuit current (Isc) measurementMaximum Inhibition>90%[2]
Experimental Protocols for Primary Target Analysis

1.4.1 Short-Circuit Current (Isc) Measurement in T84 Cells

  • Cell Culture: T84 human colon carcinoma cells are cultured on permeable supports (e.g., Snapwell inserts) to form confluent monolayers, which polarize and exhibit tight junctions.

  • Ussing Chamber Setup: The cell monolayers are mounted in Ussing chambers, which allows for the measurement of ion transport across the epithelium. The basolateral and apical sides of the monolayer are bathed in separate solutions.

  • Measurement: The potential difference across the monolayer is clamped to zero, and the resulting short-circuit current (Isc), which represents the net ion transport, is recorded.

  • Stimulation and Inhibition: To measure CFTR-mediated chloride secretion, the cells are first treated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) followed by a cAMP agonist (e.g., forskolin). To measure CaCC-mediated secretion, a calcium agonist (e.g., carbachol (B1668302) or thapsigargin) is used. This compound is then added to the apical side at varying concentrations to determine its inhibitory effect on the stimulated Isc.

1.4.2 Patch Clamp Analysis in Transfected FRT Cells

  • Cell Line: Fischer Rat Thyroid (FRT) cells, which lack endogenous chloride channels, are stably transfected with human CFTR.

  • Cell Preparation: The cells are grown on coverslips for patch-clamp experiments.

  • Electrophysiology: Whole-cell or single-channel patch-clamp recordings are performed. For whole-cell recordings, the membrane potential is held at a constant value, and the current is measured in response to voltage steps. To activate CFTR, the intracellular solution contains cAMP and ATP. For single-channel recordings, a small patch of the membrane containing a single CFTR channel is isolated, and the opening and closing of the channel are recorded.

  • Data Analysis: The effect of this compound on the channel's conductance, open probability, and open/closed times is analyzed to characterize the mechanism of inhibition.[4]

Signaling Pathway and Experimental Workflow Visualization

Crofelemer_Primary_Mechanism Signaling Pathway of this compound's Primary Antidiarrheal Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Apical Membrane cluster_intracellular Intracellular Space This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC (ANO1) Channel This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out Mediates CaCC->Cl_out Mediates H2O_out Water Secretion Cl_out->H2O_out Drives

Caption: this compound's primary mechanism of action.

Experimental_Workflow_Isc Experimental Workflow for Short-Circuit Current (Isc) Measurement A Culture T84 cells on permeable supports B Mount monolayer in Ussing chamber A->B C Measure baseline Isc B->C D Stimulate Cl- secretion (e.g., with Forskolin) C->D E Record stimulated Isc D->E F Add this compound to apical side E->F G Measure inhibited Isc F->G H Analyze dose-response relationship G->H Crofelemer_Potential_Interactions Potential Local Gastrointestinal Interactions of this compound This compound This compound (High Local Concentration in Gut) CYP3A4 Intestinal CYP3A4 This compound->CYP3A4 Potential Inhibition (in vitro) Transporters Intestinal Transporters (MRP2, OATP1A2) This compound->Transporters Potential Inhibition (in vitro) Substrate_Drugs Co-administered Substrate Drugs CYP3A4->Substrate_Drugs Metabolizes Metabolism Altered Local Drug Metabolism CYP3A4->Metabolism Transporters->Substrate_Drugs Transport Absorption Altered Local Drug Absorption/Efflux Transporters->Absorption

References

In-Depth Technical Guide: Crofelemer's Effect on the Gut Microbiome in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on an extensive review of publicly available scientific literature, there is currently a significant lack of research specifically investigating the direct effects of crofelemer on the gut microbiome in research models. No studies were identified that provide quantitative data on changes in microbial composition, diversity, or the production of microbial metabolites such as short-chain fatty acids (SCFAs) following this compound administration. Therefore, this guide will focus on the well-established mechanism of action of this compound and its proven preclinical efficacy in managing diarrhea, while also highlighting the existing knowledge gap concerning its interaction with the gut microbiome and suggesting future research directions.

Introduction to this compound

This compound is a first-in-class anti-diarrheal agent derived from the red sap of the Croton lechleri tree, native to the Amazon rainforest.[1] It is a purified oligomeric proanthocyanidin.[2][3] this compound is approved by the U.S. Food and Drug Administration (FDA) for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.[4][5] Its unique, non-systemic mechanism of action makes it a subject of interest for various other diarrheal conditions.

Established Mechanism of Action

This compound exerts its anti-diarrheal effect by acting locally within the gastrointestinal tract. Its primary mechanism involves the dual inhibition of two key chloride channels located on the apical membrane of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channels (CaCC).

In secretory diarrhea, the overstimulation of these channels leads to excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive efflux of sodium and water, resulting in watery stools. This compound binds to and blocks these channels, thereby reducing the hypersecretion of chloride ions and water, which helps to normalize stool consistency and frequency. Because it is minimally absorbed systemically, this compound has a favorable safety profile with few reported adverse events.

This compound's Mechanism of Action on Intestinal Chloride Secretion cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Water_Sodium Water and Sodium Efflux (Diarrhea) CFTR CFTR Channel Chloride_Out Chloride Secretion CFTR->Chloride_Out CaCC CaCC Channel CaCC->Chloride_Out Chloride_Out->Water_Sodium This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits

Caption: this compound inhibits CFTR and CaCC, reducing chloride and water secretion.

Preclinical Efficacy in a Canine Model of Neratinib-Induced Diarrhea

While studies on the microbiome are lacking, preclinical research has demonstrated this compound's efficacy in animal models of diarrhea. One such study investigated the prophylactic effect of this compound on neratinib-induced diarrhea in female beagle dogs. Neratinib (B1684480), a tyrosine kinase inhibitor, is known to cause a high incidence of severe diarrhea.

Data Presentation

The following table summarizes the key efficacy findings from this study.

Treatment GroupMean Weekly Number of Loose/Watery Stools (± SD)p-value (vs. Placebo)
Neratinib + Placebo8.71 ± 2.2-
Neratinib + this compound (125 mg BID)5.96 ± 2.20.028
Neratinib + this compound (125 mg QID)5.74 ± 2.20.022

These results indicate that this compound significantly reduced the incidence and severity of neratinib-induced diarrhea in this canine model.

Experimental Protocol: Canine Model of Drug-Induced Diarrhea

The following provides a detailed methodology for the aforementioned preclinical study.

Animal Model and Husbandry
  • Species: Female beagle dogs.

  • Housing: Animals were housed individually in stainless steel cages with raised floors.

  • Environment: The animal facility maintained a 12-hour light/dark cycle.

  • Diet: A standard canine diet was provided.

  • Water: Fresh water was available ad libitum.

Study Design
  • Type: Randomized, placebo-controlled, parallel-group study.

  • Diarrhea Induction: A maximum tolerated daily dose of neratinib was administered to induce a consistent and measurable level of diarrhea.

  • Treatment Groups:

    • Control Group: Neratinib + Placebo capsules (administered four times daily, QID).

    • Treatment Group 1: Neratinib + this compound (125 mg administered twice daily, BID).

    • Treatment Group 2: Neratinib + this compound (125 mg administered four times daily, QID).

  • Study Duration: 28 days.

Data Collection and Endpoints
  • Primary Endpoint: The average number of weekly loose or watery stools.

  • Fecal Consistency Scoring: Stool consistency was assessed daily using a standardized scale (e.g., Purina fecal scale), where scores of 6 and 7 indicated loose or watery stools, respectively.

Statistical Analysis
  • An Analysis of Covariance (ANCOVA) was employed to compare the treatment groups to the control group.

  • A p-value of less than 0.05 was considered statistically significant.

Experimental Workflow for Canine Diarrhea Model Start Start Animal_Selection Select Female Beagle Dogs Start->Animal_Selection End End Acclimatization Acclimatize to Housing Animal_Selection->Acclimatization Randomization Randomize into 3 Groups Acclimatization->Randomization Treatment_Admin Administer Neratinib and This compound/Placebo Daily for 28 Days Randomization->Treatment_Admin Data_Collection Daily Fecal Scoring Treatment_Admin->Data_Collection Analysis Statistical Analysis (ANCOVA) Data_Collection->Analysis Results Compare Weekly Loose/Watery Stool Counts Analysis->Results Results->End

Caption: Workflow of the preclinical canine study of this compound.

The Gut Microbiome: A Critical Knowledge Gap and Future Directions

The gut microbiome plays a crucial role in health and disease, influencing everything from nutrient metabolism to immune function. Given that this compound acts within the gut lumen, understanding its potential interactions with the resident microbiota is of significant scientific interest.

Potential for Indirect Effects

While direct effects have not been studied, it is plausible that this compound could indirectly influence the gut microbiome. The altered gut environment in chronic diarrhea, including rapid transit time and a "washout" effect, can lead to dysbiosis. By normalizing intestinal transit and fluid balance, this compound may create a more stable environment that allows for the restoration of a healthier, more diverse microbial community.

Recommended Future Research

To address the current void in the literature, future preclinical and clinical research on this compound should incorporate microbiome and metabolome analyses. Key experimental approaches and research questions include:

  • 16S rRNA and Shotgun Metagenomic Sequencing:

    • Does this compound treatment alter the alpha-diversity (richness and evenness) and beta-diversity (community composition) of the gut microbiota in animal models of diarrhea?

    • Are specific microbial taxa, such as beneficial butyrate-producing bacteria, promoted or inhibited by this compound?

  • Metabolomics (SCFA Analysis):

    • Does this compound administration affect the fecal and/or cecal concentrations of key short-chain fatty acids like acetate, propionate, and butyrate?

  • Gnotobiotic Animal Models:

    • Utilizing germ-free or colonized mice with specific microbial communities could help elucidate whether the gut microbiota is necessary for or modifies the anti-diarrheal efficacy of this compound.

Conclusion

This compound is a novel, peripherally acting anti-diarrheal agent with a well-defined mechanism of action targeting intestinal chloride channels. Preclinical studies have confirmed its efficacy in reducing secretory diarrhea in animal models. However, its direct impact on the gut microbiome remains a significant and important unanswered question. Future research integrating microbiome and metabolomic analyses will be critical to fully understand the complete physiological effects of this compound within the gastrointestinal ecosystem and may reveal new therapeutic potentials for this unique botanical drug.

References

Unraveling the Oligomeric Nature of Crofelemer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crofelemer, the first FDA-approved botanical drug, presents a unique case study in the analysis and characterization of complex oligomeric mixtures. Derived from the red latex of the South American tree Croton lechleri, its therapeutic effect as an anti-diarrheal agent is intrinsically linked to its specific oligomeric proanthocyanidin (B93508) composition. This technical guide provides an in-depth exploration of the oligomeric nature of this compound, detailing its chemical structure, the experimental protocols used to elucidate its composition, and its mechanism of action. Quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.

Introduction to this compound

This compound is an oligomeric proanthocyanidin mixture approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy[1][2]. It is a purified botanical drug substance isolated from the stem bark latex of Croton lechleri[2][3]. Unlike many pharmaceuticals, this compound is not a single molecular entity but a collection of structurally related oligomers of varying chain lengths. Understanding the distribution and characteristics of these oligomers is crucial for ensuring product consistency, efficacy, and safety.

Chemical Composition and Oligomeric Structure

This compound is primarily composed of four monomeric flavan-3-ol (B1228485) units: (+)-catechin, (–)-epicatechin, (+)-gallocatechin, and (–)-epigallocatechin[1]. These monomers are linked in a random linear sequence to form a complex mixture of procyanidins and prodelphinidins. The oligomeric chains can contain from 1 to 28 repeating units.

Quantitative Data on Oligomeric Composition

The oligomeric nature of this compound is defined by its degree of polymerization (DP) and molecular weight (MW). These parameters are not single values but rather ranges and averages, reflecting the heterogeneity of the substance.

ParameterValueAnalytical Method(s)Reference(s)
Average Degree of Polymerization (DP)5 to 7.5 unitsPhloroglucinol Degradation
Range of PolymerizationUp to 30 unitsNot specified
Average Molecular Weight (MW)~2100 DaNot specified
Molecular Weight RangeUp to 9 kDaNot specified

Mechanism of Action: An Oligomer-Driven Process

This compound's anti-diarrheal effect is mediated by its localized action in the gut, with minimal systemic absorption. The oligomeric structure is essential for its mechanism, which involves the dual inhibition of two key chloride ion channels on the luminal side of intestinal enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC). By inhibiting these channels, this compound reduces the secretion of chloride ions into the intestinal lumen, thereby decreasing the efflux of sodium ions and water, which helps to normalize stool consistency and frequency.

This compound Mechanism of Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR This compound->CFTR Inhibits CaCC CaCC This compound->CaCC Inhibits Cl- Cl⁻ CFTR->Cl- Secretion CaCC->Cl- Secretion Na+ Na⁺ Cl-->Na+ H2O H₂O Na+->H2O Follows This compound Purification Workflow Latex Croton lechleri Latex Chill Chilling & Phase Separation Latex->Chill Filter Filtration Chill->Filter Supernatant Aqueous Supernatant Filter->Supernatant Residue Solid Residue (Discarded) Filter->Residue Extract Butanol Extraction Supernatant->Extract Purify Sephadex Column Chromatography Extract->Purify Dry Vacuum Drying Purify->Dry Crofelemer_Powder This compound Powder Dry->Crofelemer_Powder

References

Methodological & Application

Application Notes and Protocols for Crofelemer CFTR Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a botanical drug derived from the latex of the Croton lechleri tree, approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2] Its mechanism of action involves the inhibition of two key intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[2][3] By blocking these channels, this compound reduces the secretion of chloride ions and water into the intestinal lumen, thereby alleviating diarrhea.[3] The CFTR channel, a cAMP-regulated chloride channel, is a critical component of transepithelial salt and water transport in various epithelial cells, including those lining the gut. This document provides detailed protocols for assessing the inhibitory activity of this compound on the CFTR chloride channel.

Mechanism of Action: this compound and CFTR

This compound acts as an inhibitor of the CFTR chloride channel. Studies have shown that it binds to an extracellular site on the CFTR channel, leading to a voltage-independent block and stabilization of the channel's closed state. This inhibitory action is specific, as this compound does not affect the potency of other CFTR inhibitors like glycine (B1666218) hydrazides or thiazolidinones, suggesting a distinct binding site. The dual inhibition of both CFTR and CaCC by this compound contributes to its overall antisecretory effect in the intestine.

This compound's Mechanism of Action on CFTR cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Apical Membrane This compound This compound CFTR CFTR Channel (Open State) This compound->CFTR Binds to extracellular site CFTR_inhibited CFTR Channel (Closed State) CFTR->CFTR_inhibited Inhibition Cl_ion Cl- CFTR_inhibited->Cl_ion Blocked Secretion Cl_ion->CFTR Secretion Water H2O Water->Cl_ion Follows Cl-

Caption: this compound inhibits the CFTR chloride channel at the apical membrane of enterocytes.

Quantitative Data Summary

The inhibitory potency of this compound on CFTR has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineAssay TypeCFTR ActivatorIC50 (µM)Maximum InhibitionReference
T84Short-Circuit Current (Isc)Forskolin (B1673556)~7~60%
Caco-2Short-Circuit Current (Isc)-50-
FRT (CFTR-expressing)Short-Circuit Current (Isc)CPT-cAMP~7~60%
FRT (CFTR-expressing)Whole-cell Patch ClampForskolin--

Experimental Protocols

Several methods can be employed to assess CFTR inhibition by this compound. The Ussing chamber assay is a gold-standard technique for measuring ion transport across epithelial monolayers. Fluorescence-based assays offer a high-throughput alternative for screening compounds.

Ussing Chamber Assay for CFTR Inhibition

This protocol details the measurement of CFTR-mediated chloride secretion in polarized epithelial cells (e.g., T84 or CFTR-transfected FRT cells) using an Ussing chamber.

Materials:

  • Polarized epithelial cell monolayers (e.g., T84 cells) grown on permeable supports

  • Ussing chamber system

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)

  • This compound stock solution

  • Forskolin (cAMP agonist)

  • CFTRinh-172 (specific CFTR inhibitor)

  • Amiloride (B1667095) (ENaC blocker)

  • Gas mixture (95% O2 / 5% CO2)

Procedure:

  • Cell Culture: Culture T84 cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber. Fill both apical and basolateral chambers with pre-warmed (37°C) and gassed Ringer's solution.

  • Equilibration: Allow the system to equilibrate for 15-30 minutes, maintaining continuous gassing and temperature.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

  • CFTR Activation: Add forskolin to the basolateral chamber to stimulate cAMP production and activate CFTR channels, leading to an increase in Isc.

  • This compound Addition: Once a stable stimulated Isc is achieved, add varying concentrations of this compound to the apical (luminal) side of the monolayer.

  • Inhibition Measurement: Record the concentration-dependent decrease in the forskolin-stimulated Isc.

  • Confirmation of CFTR-specific Inhibition: At the end of the experiment, add a specific CFTR inhibitor, such as CFTRinh-172, to the apical chamber to confirm that the measured current is CFTR-dependent.

Data Analysis:

  • Calculate the percentage of inhibition of the forskolin-stimulated Isc for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Ussing Chamber Experimental Workflow start Start culture Culture polarized epithelial cells on permeable supports start->culture mount Mount monolayer in Ussing chamber culture->mount equilibrate Equilibrate system mount->equilibrate baseline Measure baseline Isc equilibrate->baseline add_amiloride Add Amiloride (apical) baseline->add_amiloride activate_cftr Add Forskolin (basolateral) to activate CFTR add_amiloride->activate_cftr add_this compound Add this compound (apical) at varying concentrations activate_cftr->add_this compound measure_inhibition Measure decrease in Isc add_this compound->measure_inhibition confirm_inhibition Add CFTRinh-172 (apical) to confirm specificity measure_inhibition->confirm_inhibition analyze Analyze data and calculate IC50 confirm_inhibition->analyze end End analyze->end

Caption: Workflow for the Ussing chamber assay to determine this compound's inhibition of CFTR.

Fluorescence-Based Halide Influx Assay

This high-throughput assay measures CFTR activity by monitoring the influx of iodide into cells, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

  • Cells co-expressing CFTR and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

  • Chloride-containing buffer (e.g., PBS)

  • Iodide-containing buffer (replace NaCl with NaI in PBS)

  • This compound stock solution

  • Forskolin

Procedure:

  • Cell Seeding: Seed the CFTR- and YFP-expressing cells into 96-well plates and culture until confluent.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound in the chloride-containing buffer for a defined period.

  • Baseline Fluorescence: Measure the baseline YFP fluorescence in the plate reader.

  • CFTR Activation and Iodide Addition: Simultaneously add a solution containing forskolin (to activate CFTR) and the iodide-containing buffer to the wells.

  • Fluorescence Quenching: Immediately begin kinetic reading of the YFP fluorescence. The influx of iodide through activated CFTR channels will quench the YFP fluorescence.

  • Data Acquisition: Record the fluorescence intensity over time.

Data Analysis:

  • The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.

  • Calculate the initial slope of the fluorescence decay for each well.

  • Compare the rate of quenching in this compound-treated wells to control (vehicle-treated) wells to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Fluorescence-Based Assay Logic cluster_conditions Experimental Conditions cluster_process Cellular Process cluster_outcome Measured Outcome No_Inhibitor No this compound CFTR_Activation CFTR Activation (Forskolin) No_Inhibitor->CFTR_Activation With_Inhibitor With this compound With_Inhibitor->CFTR_Activation Reduced_Influx Reduced Iodide Influx With_Inhibitor->Reduced_Influx Inhibition Iodide_Influx Iodide Influx CFTR_Activation->Iodide_Influx High rate CFTR_Activation->Reduced_Influx Low rate YFP_Quenching YFP Fluorescence Quenching Iodide_Influx->YFP_Quenching Reduced_Quenching Reduced YFP Fluorescence Quenching Reduced_Influx->Reduced_Quenching Fast_Decay Fast Fluorescence Decay YFP_Quenching->Fast_Decay Slow_Decay Slow Fluorescence Decay Reduced_Quenching->Slow_Decay

Caption: Logical flow of the fluorescence-based halide influx assay for CFTR inhibition.

Conclusion

The protocols described provide robust methods for characterizing the inhibitory effects of this compound on the CFTR chloride channel. The Ussing chamber assay offers a detailed electrophysiological assessment of ion transport, while the fluorescence-based assay provides a higher throughput method suitable for initial screening and dose-response studies. The selection of the appropriate assay will depend on the specific research question and available resources. These application notes serve as a comprehensive guide for researchers investigating the mechanism of action of this compound and other potential CFTR inhibitors.

References

Application Notes and Protocols: Electrophysiological Characterization of Crofelemer's Effect on Calcium-Activated Chloride Channels (CaCCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a botanical drug substance derived from the latex of the Croton lechleri tree.[1][2] It is an oligomeric proanthocyanidin (B93508) that acts as a first-in-class antidiarrheal agent.[3][4] Its mechanism of action involves the dual inhibition of two distinct intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-activated Chloride Channels (CaCCs).[5] By blocking these channels at the luminal membrane of enterocytes, this compound reduces the secretion of chloride ions and consequently water into the intestinal lumen, thereby alleviating secretory diarrhea. This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on CaCCs, specifically the TMEM16A (anoctamin-1) channel, using electrophysiological techniques.

Mechanism of Action of this compound on CaCCs

This compound exerts a direct inhibitory effect on CaCCs, with the primary target identified as TMEM16A. This inhibition is voltage-independent and occurs at an extracellular site on the channel. The action of this compound leads to the stabilization of the channel in a closed state, thereby reducing chloride ion conductance. Notably, studies have indicated that this compound does not appear to affect upstream signaling pathways, such as cAMP or intracellular calcium signaling, to elicit its inhibitory effect.

Quantitative Data: this compound Inhibition of Chloride Channels

The following table summarizes the key quantitative parameters of this compound's inhibitory activity on both CFTR and CaCCs (TMEM16A).

Channel TargetIC₅₀ (μM)Maximum Inhibition (%)Mechanism of ActionReference
CaCC (TMEM16A) ~6.5>90%Voltage-independent block from the extracellular side.
CFTR ~7~60%Voltage-independent block, stabilization of the closed state.

Signaling Pathway and Experimental Workflow Diagrams

cluster_lumen Intestinal Lumen cluster_membrane Apical Membrane of Enterocyte cluster_cytoplasm Cytoplasm This compound This compound CaCC CaCC (TMEM16A) Channel This compound->CaCC Inhibits Cl_out Chloride Ion (Cl⁻) CaCC->Cl_out Blocks Secretion Cl_in Chloride Ion (Cl⁻) Ca_in Intracellular Ca²⁺ Ca_in->CaCC Activates

Caption: this compound's direct inhibition of the CaCC (TMEM16A) channel.

cluster_prep Cell Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Culture Culture HEK-293 or FRT cells stably expressing TMEM16A Plate Plate cells on glass coverslips (for Patch-Clamp) or permeable supports (for Ussing Chamber) Culture->Plate Setup Mount coverslip/support in recording chamber Plate->Setup Record_base Record baseline CaCC currents (Whole-cell patch-clamp or Short-circuit current) Setup->Record_base Apply_C Apply varying concentrations of this compound Record_base->Apply_C Record_C Record CaCC currents in the presence of this compound Apply_C->Record_C Analyze Analyze current inhibition Record_C->Analyze IC50 Calculate IC₅₀ and maximum inhibition Analyze->IC50

Caption: General experimental workflow for studying this compound on CaCCs.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to directly measure the inhibitory effect of this compound on TMEM16A channels expressed in a heterologous system.

a. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells or Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A are recommended.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK-293, F-12 for FRT) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain stable expression.

  • Plating: For electrophysiology, plate cells onto glass coverslips at a low density to allow for easy identification of single, healthy cells for recording.

b. Solutions and Reagents:

  • External (Bath) Solution (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NMDG.

  • Internal (Pipette) Solution (in mM): 140 NMDG-Cl, 1 MgCl₂, 10 HEPES, and a Ca²⁺ buffer system (e.g., EGTA) to clamp the free intracellular calcium concentration to a level that activates TMEM16A (e.g., 250 nM to 1 µM). Adjust pH to 7.2 with NMDG.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the external solution.

c. Recording Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the patch pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a voltage-step protocol to elicit TMEM16A currents (e.g., steps from -100 mV to +100 mV in 20 mV increments for 500 ms).

  • Record baseline TMEM16A currents for a stable period.

  • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Record the TMEM16A currents in the presence of each concentration of this compound until a steady-state inhibition is observed.

  • Perform a washout by perfusing with the external solution alone to assess the reversibility of the inhibition.

d. Data Analysis:

  • Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +80 mV or +100 mV) for both baseline and in the presence of this compound.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀.

Short-Circuit Current (Isc) Measurements in Ussing Chambers

This technique is suitable for studying the effect of this compound on polarized epithelial cell monolayers that endogenously or exogenously express CaCCs.

a. Cell Culture and Preparation:

  • Cell Line: T84 human colonic carcinoma cells, which endogenously express CaCCs, or FRT cells stably expressing TMEM16A.

  • Culture on Permeable Supports: Plate cells at a high density on permeable supports (e.g., Snapwell™ or Transwell® inserts) and culture until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.

b. Solutions and Reagents:

  • Basolateral Solution: A standard physiological saline solution (e.g., Krebs-Henseleit solution).

  • Apical Solution: A low-chloride solution to create a chloride gradient, with the major anion replaced by gluconate.

  • CaCC Agonist: An agent to increase intracellular calcium and activate CaCCs, such as UTP, ionomycin, or thapsigargin.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in the apical solution.

c. Experimental Procedure:

  • Mount the permeable support with the cell monolayer in an Ussing chamber system, separating the apical and basolateral compartments.

  • Fill both compartments with their respective solutions and maintain at 37°C, gassing with 95% O₂/5% CO₂.

  • Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).

  • Allow the baseline Isc to stabilize.

  • Add the CaCC agonist to the basolateral solution to stimulate chloride secretion, which will be observed as an increase in Isc.

  • Once the stimulated Isc has reached a stable plateau, add varying concentrations of this compound to the apical chamber.

  • Record the change in Isc, which reflects the inhibition of chloride secretion by this compound.

d. Data Analysis:

  • Measure the peak Isc after agonist stimulation and the steady-state Isc after the addition of each concentration of this compound.

  • Calculate the percentage of inhibition of the stimulated Isc for each this compound concentration.

  • Determine the IC₅₀ by plotting the percentage of inhibition against the this compound concentration.

Conclusion

The electrophysiological techniques detailed in these application notes provide robust methods for characterizing the inhibitory effects of this compound on CaCC (TMEM16A) channels. Both whole-cell patch-clamp and Ussing chamber experiments are valuable tools for researchers in academia and the pharmaceutical industry to further investigate the mechanism of action of this compound and to screen for novel ion channel modulators. The provided protocols offer a solid foundation for designing and executing experiments to elucidate the pharmacology of compounds targeting CaCCs.

References

Designing Clinical Trials for Crofelemer in Chemotherapy-Induced Diarrhea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced diarrhea (CID) is a prevalent and often debilitating side effect of various cancer treatments, impacting patient quality of life and potentially leading to dose reductions or interruptions of life-saving therapies.[1][2] The incidence of CID can be as high as 80% with certain chemotherapeutic agents.[3][4] Crofelemer, a first-in-class antisecretory agent, offers a novel mechanism of action for the management of diarrhea.[5] It acts locally in the gut to inhibit two distinct chloride ion channels: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels (CaCC).[6][7][8] This dual inhibition normalizes fluid and electrolyte secretion into the intestinal lumen without affecting gut motility.[5][9] this compound is not systemically absorbed, contributing to a favorable safety profile.[10]

These application notes provide a framework for designing robust clinical trials to evaluate the efficacy and safety of this compound for the prophylaxis and treatment of CID. The following sections detail preclinical data, clinical trial design considerations, and specific protocols for conducting such studies.

Preclinical Rationale

Preclinical studies in animal models have provided a strong rationale for investigating this compound in the context of CID. A study in female beagle dogs evaluated the prophylactic effect of this compound on neratinib-induced diarrhea, a common and often severe side effect of this targeted therapy.[11][12]

Table 1: Summary of Preclinical Data for this compound in Neratinib-Induced Diarrhea in Dogs [12][13]

EndpointControl (Neratinib + Placebo)This compound BID (125 mg twice daily)This compound QID (125 mg four times daily)p-value (vs. Control)
Average Number of Watery Stools per Week966<0.05
Average Number of Weeks with No Loose/Watery Stools1.32.12.3<0.05
Weekly Mean Fecal Scores5.13.94.1<0.05
Responder Rate*37.5%75%87.5%<0.05

*Responder defined as ≤7 loose/watery stools/week for at least 2 of 4 weeks.[13]

These results demonstrate that prophylactic administration of this compound significantly reduced the incidence and severity of neratinib-induced diarrhea in a dose-dependent manner.[13]

Clinical Trial Design and Protocols

Building on the preclinical evidence and previous clinical investigations, the following sections outline key components for designing Phase II and Phase III clinical trials for this compound in CID.

Target Population and Chemotherapy Regimens

The selection of the target patient population and the specific chemotherapy or targeted therapy regimens is critical for a successful clinical trial. The incidence of diarrhea varies significantly across different cancer treatments.[6][14]

High-Incidence Regimens to Consider:

  • Chemotherapy:

    • Fluoropyrimidines (e.g., 5-fluorouracil, capecitabine), especially when administered as a bolus or in combination with leucovorin.[6][15]

    • Irinotecan.[6][15]

    • Docetaxel.[15]

  • Targeted Therapies:

    • HER2 inhibitors (e.g., trastuzumab, pertuzumab), particularly in combination with taxanes.[16][17]

    • Tyrosine kinase inhibitors (TKIs) such as neratinib, afatinib, erlotinib, sorafenib, and sunitinib.[3][6][9]

    • EGFR inhibitors.[14]

Phase II Clinical Trial Protocol: A Template

This protocol is based on the design of the HALT-D trial (NCT02910219), a randomized, open-label, phase II study.[5][16][18]

Title: A Phase II, Randomized, Open-Label Study of this compound for the Prevention of Chemotherapy-Induced Diarrhea in Patients with [Specify Cancer Type] Receiving [Specify Chemotherapy/Targeted Therapy Regimen].

Objectives:

  • Primary: To evaluate the efficacy of this compound in reducing the incidence of grade 2 or higher CID compared to standard of care.

  • Secondary:

    • To assess the effect of this compound on the incidence of all-grade CID.

    • To evaluate the time to onset and duration of CID.

    • To measure stool consistency and frequency.

    • To assess the use of rescue anti-diarrheal medications.

    • To evaluate patient-reported outcomes (PROs) related to diarrhea and quality of life.

Study Design:

phase_2_trial_design cluster_screening Screening & Enrollment cluster_treatment Treatment Cycles 1 & 2 cluster_followup Follow-up s Patient Screening (Inclusion/Exclusion Criteria) r Randomization (1:1) s->r c This compound Arm (125 mg BID) r->c p Control Arm (Standard of Care) r->p f Data Collection (Diaries, PROs, AE Monitoring) c->f p->f

Caption: Phase II Clinical Trial Workflow.

Inclusion Criteria:

  • Diagnosis of [Specify Cancer Type].

  • Scheduled to receive at least [Number] cycles of [Specify Chemotherapy/Targeted Therapy Regimen].

  • ECOG performance status of 0-2.

  • Adequate organ function.

  • Willingness to complete a daily stool diary and PRO questionnaires.

Exclusion Criteria:

  • Ongoing irritable bowel syndrome, colitis, or other chronic diarrheal conditions.

  • Use of laxatives or other medications that could interfere with the assessment of diarrhea.

  • Prior total colectomy or presence of an ostomy.

  • Active systemic infection requiring antibiotics.

Treatment:

  • Investigational Arm: this compound 125 mg orally twice daily, starting on the first day of the chemotherapy cycle and continuing for the duration of the first two cycles.[16]

  • Control Arm: Standard of care (no prophylactic anti-diarrheal medication).[16]

  • Rescue Medication: All patients will have access to standard breakthrough anti-diarrheal medications (e.g., loperamide) as needed.[16]

Assessments:

  • Patient Diaries: Daily recording of stool frequency, consistency (using the Bristol Stool Form Scale), and use of rescue medications.

  • Patient-Reported Outcomes: Validated questionnaires such as the Functional Assessment of Chronic Illness Therapy - Diarrhea (FACIT-D) to be completed at baseline and at the end of each cycle.[16]

  • Adverse Event Monitoring: Clinician assessment of adverse events at each study visit, graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[19]

Statistical Analysis:

The primary endpoint, the incidence of grade 2 or higher CID, will be compared between the two arms using a Chi-square or Fisher's exact test. Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.

Phase III Clinical Trial Protocol: A Template

This protocol is based on the design of the OnTARGET trial (NCT04538625), a randomized, double-blind, placebo-controlled, phase III study.[2][19][20]

Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound for the Prophylaxis of Diarrhea in Adult Cancer Patients Receiving Targeted Cancer Therapy.

Objectives:

  • Primary: To determine the efficacy of this compound in reducing the average number of weekly loose and/or watery stools compared to placebo over a 12-week treatment period.[19][21]

  • Secondary:

    • To evaluate the proportion of "durable responders" (patients with a sustained reduction in diarrhea).[19]

    • To assess the maximum number of loose or watery stools per week.

    • To evaluate the incidence of fecal incontinence.

    • To monitor the safety and tolerability of this compound.

    • To assess quality of life using validated instruments.

Study Design:

phase_3_trial_design cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Double-Blind Treatment (12 Weeks) cluster_extension Double-Blind Extension (12 Weeks) enroll Patient Enrollment (Solid Tumors on Targeted Therapy) rand Randomization (1:1) Stratified by Tumor Type and Therapy enroll->rand treat_c This compound (125 mg BID) rand->treat_c treat_p Placebo rand->treat_p ext_c Continue this compound treat_c->ext_c ext_p Continue Placebo treat_p->ext_p crofelemer_moa cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte lumen Cl- and Water Secretion (Leads to Diarrhea) cftr CFTR Channel cftr->lumen Cl- cacc CaCC Channel cacc->lumen Cl- crof This compound crof->cftr Inhibits crof->cacc Inhibits

References

Application of Crofelemer in Irritable Bowel Syndrome with Diarrhea (IBS-D) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a botanical drug derived from the red sap of the Croton lechleri tree.[1] It is an oligomeric proanthocyanidin (B93508) with a novel mechanism of action that has been investigated for the treatment of secretory diarrhea.[2] This document provides detailed application notes and protocols for researchers studying the use of this compound in irritable bowel syndrome with diarrhea (IBS-D). This compound is approved by the U.S. Food and Drug Administration (FDA) for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.[1][3] Its application in IBS-D is still under investigation, with clinical trials showing mixed results, particularly demonstrating a potential role in alleviating abdominal pain.[4][5][6][7]

Mechanism of Action

This compound exerts its anti-diarrheal effect locally in the gastrointestinal tract with minimal systemic absorption.[1] Its primary mechanism of action is the dual inhibition of two structurally unrelated chloride channels on the luminal membrane of enterocytes: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC).[1][3][8][9]

Over-stimulation of these channels leads to excessive secretion of chloride ions into the intestinal lumen, followed by the paracellular movement of sodium and water, resulting in secretory diarrhea.[2] By blocking these channels, this compound reduces the secretion of chloride ions and consequently water, leading to a normalization of stool consistency and frequency.[1][2]

cluster_enterocyte Enterocyte Cl- Cl- Na+ Na+ Cl-->Na+ H2O H₂O Na+->H2O CFTR CFTR Channel CFTR->Cl- Secretion CaCC CaCC Channel CaCC->Cl- Secretion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits

Mechanism of Action of this compound in the Intestinal Lumen.

Data Presentation

Table 1: Efficacy of this compound in Women with IBS-D (NCT00461526)
EndpointThis compound (125 mg twice daily)Placebop-valueCitation
Primary Endpoint
Overall % of abdominal pain/discomfort-free daysNo significant differenceNo significant differenceNS[4][5]
Post-hoc Analysis (FDA Monthly Responders)
Abdominal pain responders (Months 1-2)58.3%45.0%0.030[4][5]
Abdominal pain responders (Months 1-3)54.2%42.5%0.037[4][5]
Stool consistency monthly respondersNo significant differenceNo significant differenceNS[4][5]
Combined stool consistency and pain monthly respondersNo significant differenceNo significant differenceNS[4][5]
Table 2: Efficacy of this compound in Female IBS-D Patients (Mangel and Chaturvedi, 2008)
EndpointThis compound (500 mg twice daily)Placebop-valueCitation
Primary Endpoint
Improvement in stool consistencyNo significant improvementNo significant improvementNS[7]
Secondary Endpoints
Proportion of pain- and discomfort-free days (Month 1)17.7%10.2%0.098[6][7]
Proportion of pain- and discomfort-free days (Month 2)23.5%13.3%0.076[6][7]
Proportion of pain- and discomfort-free days (Month 3)26.1%10.6%0.0076[6][7]
Table 3: Safety Profile of this compound in IBS-D Clinical Trials
Adverse EventThis compound (125 mg)This compound (250 mg)This compound (500 mg)PlaceboCitation
Constipation5%--3%[4]
Flatulence-7%--
Worsening IBS-D--5%-
Abdominal Pain--5%-
Overall Adverse Events (NCT00461526)48%--49%[4]

Experimental Protocols

Protocol 1: Phase II, Randomized, Double-Blind, Placebo-Controlled Trial of this compound in Women with IBS-D (Based on NCT00461526)

Objective: To evaluate the efficacy and safety of this compound for the treatment of abdominal pain in women with diarrhea-predominant irritable bowel syndrome.

Study Design:

  • Phase: II

  • Design: Multicenter, randomized, double-blind, placebo-controlled.[4]

  • Duration: 2-week screening period, 12-week double-blind treatment period, and a 4-week follow-up period.[4]

  • Patient Population: 240 women with IBS-D.[4]

Inclusion Criteria:

  • Females aged 18 years or older.[10]

  • Diagnosis of diarrhea-predominant Irritable Bowel Syndrome.[10]

  • Willingness to make daily calls on a touch-tone telephone for data entry.[10]

  • Willingness to have an endoscopic and/or radiologic bowel evaluation if one has not been performed in the past 5 years.[10]

  • Use of an approved method of birth control if required.[10]

Exclusion Criteria:

  • Serious medical or surgical conditions.[10]

  • History of Colon Cancer, Crohn's Disease, or Ulcerative Colitis.[10]

  • Pregnancy or breastfeeding.[10]

Treatment:

  • Investigational Arm: this compound 125 mg orally twice daily.[4]

  • Control Arm: Matching placebo orally twice daily.[4]

Assessments:

  • Screening: Medical history, physical examination, electrocardiogram, and laboratory evaluations.[4]

  • Daily: Patient-reported outcomes via an interactive voice response system, including stool consistency (using the Bristol Stool Form Scale), abdominal pain, and discomfort.

  • Weekly: Patient-reported outcomes via an interactive voice response system.

  • Study Visits: Five study visits including physical exams, ECG, and blood draws.

Endpoints:

  • Primary Efficacy Endpoint: Overall change in the percentage of abdominal pain/discomfort-free days.[4]

  • Secondary/Post-hoc Endpoints:

    • FDA monthly responder analysis for stool consistency.

    • FDA monthly responder analysis for abdominal pain.

    • FDA monthly responder analysis for combined stool consistency and abdominal pain.[4]

cluster_screening Screening (2 weeks) cluster_treatment Treatment (12 weeks) cluster_followup Follow-up (4 weeks) Screening Inclusion/Exclusion Criteria Medical History Physical Exam, ECG, Labs Randomization Randomization (1:1) Screening->Randomization CrofelemerArm This compound (125 mg BID) Randomization->CrofelemerArm PlaceboArm Placebo (BID) Randomization->PlaceboArm DailyAssess Daily IVRS Diary (Stool Consistency, Pain) CrofelemerArm->DailyAssess PlaceboArm->DailyAssess FollowUp Final Assessment DailyAssess->FollowUp

Experimental Workflow for a Phase II Clinical Trial of this compound in IBS-D.
Protocol 2: Dose-Ranging Study of this compound in IBS-D Patients (Based on Mangel and Chaturvedi, 2008)

Objective: To evaluate the effects of three different dose levels of this compound on bowel function and abdominal symptoms in patients with diarrhea-predominant irritable bowel syndrome.

Study Design:

  • Design: Randomized, double-blind, placebo-controlled.[6]

  • Duration: Up to a 3-week screening period followed by a 12-week treatment period.[6]

  • Patient Population: 242 male and female patients with D-IBS.

Treatment:

  • Investigational Arms:

    • This compound 125 mg orally twice daily.

    • This compound 250 mg orally twice daily.

    • This compound 500 mg orally twice daily.[6]

  • Control Arm: Matching placebo orally twice daily.[6]

Assessments:

  • Primary Efficacy Measure: Responder for improvement in stool consistency.[6]

  • Other Parameters Evaluated:

    • Abdominal pain- and discomfort-free days.

    • Pain and discomfort scores.

    • Stool frequency.

    • Urgency.

    • Bloating.

    • Adequate relief of symptoms.[6][7]

Mandatory Visualizations

IBS_D IBS-D Pathophysiology (Secretory Diarrhea) Channel_Activation Over-activation of CFTR and CaCC Channels IBS_D->Channel_Activation Ion_Secretion Increased Chloride (Cl-) Secretion into Lumen Channel_Activation->Ion_Secretion Channel_Inhibition Inhibition of CFTR and CaCC Channels Channel_Activation->Channel_Inhibition Water_Secretion Increased Water (H₂O) Secretion into Lumen Ion_Secretion->Water_Secretion Diarrhea Diarrhea Symptoms (Loose Stool, Increased Frequency) Water_Secretion->Diarrhea Crofelemer_Action This compound Administration Crofelemer_Action->Channel_Inhibition Reduced_Secretion Reduced Cl- and H₂O Secretion Channel_Inhibition->Reduced_Secretion Symptom_Relief Alleviation of Diarrhea Reduced_Secretion->Symptom_Relief

Logical Relationship of this compound's Action on IBS-D Pathophysiology.

Conclusion

This compound presents a targeted, non-systemic approach to managing diarrhea by inhibiting key intestinal chloride channels. While its efficacy in improving stool consistency in the IBS-D population has not been consistently demonstrated in clinical trials, there is evidence to suggest a potential benefit in reducing abdominal pain, particularly in female patients.[6][7] Further research is warranted to elucidate its role as a potential visceral analgesic in IBS-D.[4][5][7] The provided protocols and data serve as a comprehensive resource for researchers designing and interpreting studies on the application of this compound in IBS-D.

References

Investigating Crofelemer's Impact on Gut Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the effects of Crofelemer, an anti-diarrheal agent, on gut motility and intestinal secretion. This compound, derived from the latex of the Croton lechleri tree, is known for its unique mechanism of action that targets intestinal chloride channels without affecting gut motility.[1][2][3][4] This document outlines in vitro and in vivo methodologies to assess these distinct effects, presents key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-diarrheal effect by inhibiting two key chloride channels on the luminal membrane of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC).[5] This dual inhibition reduces the secretion of chloride ions into the intestinal lumen, thereby decreasing the efflux of sodium and water and normalizing stool consistency. A significant aspect of this compound's pharmacological profile is its minimal systemic absorption, leading to localized action within the gut and a favorable safety profile.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's inhibitory effects on chloride channels and its clinical efficacy in reducing diarrhea.

Table 1: In Vitro Inhibitory Activity of this compound

ChannelMaximum InhibitionIC50Mechanism of ActionReference
CFTR~60%~7 µMVoltage-independent block, stabilization of the closed state
CaCC (TMEM16A)>90%~6.5 µMVoltage-independent inhibition

Table 2: Clinical Efficacy of this compound in HIV-Associated Diarrhea (ADVENT Trial)

Treatment GroupClinical Response Rate (Phase 2)p-valueReference
This compound (125 mg twice daily)16.3%Not reported
Placebo11.4%Not reported

Clinical response was defined as ≤2 watery bowel movements per week for at least 2 of the 4 weeks of the study.

Table 3: Preclinical Efficacy of this compound in Neratinib-Induced Diarrhea in Dogs

Treatment GroupAverage Number of Weekly Loose/Watery Stoolsp-value (vs. Control)Reference
Control8.70-
This compound (BID)5.960.028
This compound (QID)5.740.022

Experimental Protocols

Detailed methodologies for key experiments to investigate this compound's effects are provided below.

Protocol 1: In Vitro Assessment of Intestinal Chloride Secretion using Ussing Chambers

This protocol measures ion transport across an epithelial sheet, providing a direct assessment of this compound's effect on chloride secretion.

Materials:

  • Ussing chamber system

  • Intestinal tissue (e.g., mouse ileum or colon) or cultured intestinal epithelial cells (e.g., T84, Caco-2)

  • Krebs-Ringer Bicarbonate (KRB) solution

  • This compound

  • Forskolin (B1673556) (to stimulate CFTR)

  • Carbachol (B1668302) or Thapsigargin (to stimulate CaCC)

  • CFTR and CaCC inhibitors (as controls)

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Excise a segment of the intestine and place it in ice-cold KRB solution.

    • Open the segment along the mesenteric border and remove the muscle layers by blunt dissection.

    • Mount the resulting epithelial sheet in the Ussing chamber sliders.

  • Ussing Chamber Setup:

    • Fill both the mucosal and serosal reservoirs of the Ussing chamber with pre-warmed (37°C) and gassed KRB solution.

    • Mount the sliders with the tissue into the chamber.

    • Equilibrate the tissue for 20-30 minutes, maintaining the temperature at 37°C and continuous gassing.

  • Measurement of Short-Circuit Current (Isc):

    • Measure the baseline transepithelial potential difference (PD) and short-circuit current (Isc).

    • Add this compound to the mucosal reservoir at desired concentrations and incubate for a specified time.

    • Induce chloride secretion by adding a secretagogue to the serosal side (e.g., forskolin for CFTR, carbachol for CaCC).

    • Record the change in Isc, which reflects the net ion transport.

    • Inhibitors can be added at the end of the experiment to confirm the specificity of the response.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to the secretagogue in the presence and absence of this compound.

    • Determine the concentration-response curve for this compound's inhibition of chloride secretion.

Protocol 2: In Vivo Assessment of Gut Motility using the Carmine (B74029) Red Transit Assay

This protocol measures the total gastrointestinal transit time in mice to assess whether this compound affects gut motility.

Materials:

  • Mice (fasted overnight with free access to water)

  • Carmine red solution (6% in 0.5% methylcellulose)

  • This compound or vehicle control

  • Gavage needles

  • Clean cages with white paper bedding

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle control to the mice via oral gavage.

  • Carmine Red Administration:

    • After a predetermined time following drug administration, administer 0.2 mL of the carmine red solution to each mouse via oral gavage.

    • Record the time of carmine red administration.

  • Observation:

    • House the mice individually in clean cages with white paper bedding to easily visualize the colored fecal pellets.

    • Monitor the mice for the first appearance of a red-colored fecal pellet.

  • Data Analysis:

    • Record the time of the first appearance of the red pellet.

    • The gastrointestinal transit time is the time elapsed between the carmine red administration and the appearance of the first red pellet.

    • Compare the transit times between the this compound-treated and control groups.

Protocol 3: Ex Vivo Assessment of Intestinal Smooth Muscle Contractility

This protocol assesses the direct effect of this compound on the contractility of intestinal smooth muscle strips.

Materials:

  • Intestinal segment (e.g., guinea pig ileum)

  • Organ bath system with force-displacement transducers

  • Krebs solution

  • This compound

  • Acetylcholine (or other contractile agents)

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Excise a segment of the intestine and place it in Krebs solution.

    • Prepare longitudinal or circular muscle strips.

  • Organ Bath Setup:

    • Mount the muscle strips in the organ bath chambers filled with Krebs solution, maintained at 37°C and continuously gassed.

    • Connect one end of the strip to a fixed hook and the other to a force-displacement transducer.

    • Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 30-60 minutes.

  • Contractility Measurement:

    • Record the baseline spontaneous contractile activity.

    • Induce contractions by adding a contractile agent (e.g., acetylcholine) to the bath.

    • After washing out the contractile agent and allowing the tissue to return to baseline, add this compound to the bath at various concentrations.

    • After a suitable incubation period, re-introduce the contractile agent and record the contractile response.

  • Data Analysis:

    • Measure the amplitude and frequency of spontaneous and induced contractions.

    • Compare the contractile responses in the presence and absence of this compound.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described.

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR This compound->CFTR inhibits CaCC CaCC This compound->CaCC inhibits Cl- Cl⁻ CFTR->Cl- Secretion CaCC->Cl- Secretion H2O H₂O Cl-->H2O follows Signaling_Pathways cluster_cAMP cAMP Pathway cluster_Ca Calcium Pathway Agonist (e.g., VIP, Cholera Toxin) Agonist (e.g., VIP, Cholera Toxin) GPCR GPCR Agonist (e.g., VIP, Cholera Toxin)->GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA CFTR_activation CFTR Activation PKA->CFTR_activation Agonist (e.g., Acetylcholine) Agonist (e.g., Acetylcholine) Receptor Receptor Agonist (e.g., Acetylcholine)->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 PIP₂ PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Ca2+ Ca²⁺ ER->Ca2+ release CaCC_activation CaCC Activation Ca2+->CaCC_activation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolate Intestinal Tissue Isolate Intestinal Tissue Mount in Ussing Chamber Mount in Ussing Chamber Isolate Intestinal Tissue->Mount in Ussing Chamber Measure Isc Measure Isc Mount in Ussing Chamber->Measure Isc Add this compound Add this compound Measure Isc->Add this compound Add Secretagogue Add Secretagogue Add this compound->Add Secretagogue Analyze Isc Change Analyze Isc Change Add Secretagogue->Analyze Isc Change Administer this compound to Mice Administer this compound to Mice Administer Carmine Red Administer Carmine Red Administer this compound to Mice->Administer Carmine Red Monitor for First Red Pellet Monitor for First Red Pellet Administer Carmine Red->Monitor for First Red Pellet Calculate Transit Time Calculate Transit Time Monitor for First Red Pellet->Calculate Transit Time

References

Application Notes and Protocols for Ex Vivo Intestinal Tissue Models in Crofelemer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a botanical drug substance isolated from the bark latex of Croton lechleri. It is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1] Its mechanism of action involves the inhibition of two key chloride channels on the luminal side of intestinal enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[2][3][4] By blocking these channels, this compound reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, thereby normalizing stool consistency and frequency.[2]

Ex vivo intestinal tissue models, such as the Ussing chamber system and intestinal explant cultures, provide a valuable platform for studying the pharmacodynamics of locally acting drugs like this compound. These models maintain the native tissue architecture and physiological environment, offering a bridge between in vitro cell-based assays and in vivo animal studies. This document provides detailed application notes and protocols for utilizing these models in the study of this compound.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-diarrheal effect by directly interacting with and inhibiting the CFTR and CaCC chloride channels at the apical membrane of intestinal epithelial cells. This action is independent of upstream signaling pathways involving cyclic AMP (cAMP) and intracellular calcium.

Crofelemer_Mechanism cluster_lumen Intestinal Lumen cluster_cell Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel (TMEM16A) This compound->CaCC Inhibits Cl_out_CFTR Cl- CFTR->Cl_out_CFTR Cl_out_CaCC Cl- CaCC->Cl_out_CaCC H2O_out H₂O Cl_out_CFTR->H2O_out Follows (Osmosis) Cl_out_CaCC->H2O_out Follows (Osmosis) cAMP cAMP cAMP->CFTR Activates Ca Ca²⁺ Ca->CaCC Activates

Caption: this compound's dual inhibition of CFTR and CaCC chloride channels.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on CFTR and CaCC channels, with data derived from studies on human colonic epithelial T84 cells, a well-established model for the intestinal epithelium.

Table 1: this compound Inhibitory Activity on Chloride Channels

Target ChannelIC₅₀ (μM)Maximum Inhibition (%)Reference
CFTR~7~60
CaCC (TMEM16A)~6.5>90

Table 2: Effect of this compound on Forskolin-Stimulated Short-Circuit Current (Isc) in T84 Cells

This compound Concentration (μM)Inhibition of Forskolin-Stimulated Isc (%)
1~10
10~40
50~60
100~60
(Data estimated from graphical representations in Tradtrantip et al., 2010)

Experimental Protocols

Protocol 1: Ussing Chamber Assay for this compound's Effect on Ion Transport in Mouse Colon

This protocol details the use of an Ussing chamber to measure the effect of this compound on chloride secretion in an ex vivo mouse colonic tissue model. The short-circuit current (Isc) is the primary readout, representing net ion transport across the epithelium.

Materials:

  • Ussing Chamber System (e.g., Physiologic Instruments, Warner Instruments)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • This compound

  • Forskolin (B1673556) (cAMP agonist)

  • Genistein (B1671435) (potentiator of CFTR)

  • ATP or Thapsigargin (calcium agonists)

  • Bumetanide (B1668049) (Na-K-2Cl cotransporter inhibitor)

  • Surgical instruments for dissection

  • Adult C57BL/6 mice (or other appropriate strain)

Procedure:

  • Preparation of KRB Buffer: Prepare KRB buffer and continuously gas with carbogen at 37°C.

  • Tissue Isolation:

    • Euthanize a mouse via an approved method.

    • Perform a midline abdominal incision and excise a segment of the distal colon.

    • Immediately place the colon segment in ice-cold, oxygenated KRB buffer.

  • Tissue Mounting:

    • Open the colonic segment along the mesenteric border to form a flat sheet.

    • Gently rinse the luminal surface with cold KRB to remove residual contents.

    • Mount the tissue sheet in the Ussing chamber slider, with the mucosal side facing the apical chamber.

    • Secure the slider in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration:

    • Fill both chambers with 37°C, oxygenated KRB buffer.

    • Allow the tissue to equilibrate for 20-30 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.

  • Experimental Workflow:

    • Baseline Measurement: Record stable baseline Isc.

    • This compound Pre-incubation: Add this compound to the apical (luminal) chamber to achieve the desired final concentration (e.g., 1, 10, 50, 100 µM). Incubate for 15-20 minutes.

    • Stimulation of Chloride Secretion:

      • CFTR-mediated secretion: Add forskolin (e.g., 10 µM) and genistein (e.g., 50 µM) to the apical chamber to stimulate cAMP-dependent chloride secretion.

      • CaCC-mediated secretion: Alternatively, add a calcium agonist like ATP (e.g., 100 µM) to the apical chamber.

    • Recording: Continuously record the Isc. The peak increase in Isc after stimulation represents the rate of chloride secretion.

    • Inhibition Control: At the end of the experiment, add bumetanide (e.g., 100 µM) to the basolateral chamber to confirm that the measured Isc is due to chloride secretion.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the peak current after stimulation.

    • Compare the ΔIsc in this compound-treated tissues to vehicle-treated controls.

    • Express the inhibitory effect as a percentage of the control response.

Ussing_Chamber_Workflow A Tissue Isolation (Mouse Colon) B Mount Tissue in Ussing Chamber A->B C Equilibration (Stable Isc Baseline) B->C D Add this compound (Apical Side) C->D E Stimulate Secretion (e.g., Forskolin) D->E F Record Change in Isc (ΔIsc) E->F G Data Analysis (% Inhibition) F->G

Caption: Experimental workflow for the Ussing chamber assay.

Protocol 2: Ex Vivo Intestinal Explant Culture for this compound Studies

This protocol describes a method for culturing intestinal explants to assess the effect of this compound over a longer duration, which can be useful for studying cellular responses or changes in protein expression.

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, penicillin-streptomycin, and glutamine.

  • Cell culture inserts (e.g., Transwell®)

  • 6-well or 12-well culture plates

  • Surgical instruments for dissection

  • Adult C57BL/6 mice (or other appropriate strain)

  • This compound

  • Secretagogues (e.g., cholera toxin, forskolin)

Procedure:

  • Tissue Preparation:

    • Following euthanasia, aseptically remove a segment of the mouse colon.

    • Place the tissue in ice-cold, sterile DMEM.

    • Longitudinally open the colon and wash gently with sterile PBS to remove luminal contents.

    • Cut the tissue into small pieces (e.g., 2-3 mm²).

  • Explant Culture Setup:

    • Place a cell culture insert into each well of a culture plate.

    • Add culture medium to the basolateral compartment (outside the insert) until it just reaches the level of the membrane.

    • Carefully place one tissue explant onto the center of each insert, mucosal side up.

    • Add a minimal amount of medium to the apical side to keep the tissue moist but not submerged.

  • Treatment:

    • Prepare culture medium containing the desired concentrations of this compound.

    • For treated groups, replace the apical medium with the this compound-containing medium. Use standard medium for control wells.

    • If investigating the inhibition of stimulated secretion, a secretagogue can be added to the apical medium along with this compound.

  • Incubation:

    • Incubate the culture plates at 37°C in a humidified incubator with 5% CO₂ for the desired experimental duration (typically 2-24 hours).

  • Endpoint Analysis:

    • Fluid Secretion: Fluid accumulation in the apical compartment can be quantified by careful aspiration and measurement of volume or weight.

    • Tissue Viability: Assess tissue integrity via histology (H&E staining) or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.

    • Biochemical Assays: Collect the tissue for analysis of protein expression (e.g., Western blot) or gene expression (e.g., qRT-PCR) of relevant markers.

    • Immunohistochemistry: Fix the tissue for immunohistochemical analysis of channel localization or cellular morphology.

Explant_Culture_Workflow A Aseptic Tissue Harvesting (Colon) B Prepare Explants (2-3 mm² pieces) A->B C Culture on Inserts (Mucosal Side Up) B->C D Apical Treatment (this compound +/- Secretagogue) C->D E Incubation (2-24 hours) D->E F Endpoint Analysis (e.g., Fluid, Histology, WB) E->F

Caption: Workflow for ex vivo intestinal explant culture.

Conclusion

Ex vivo intestinal tissue models are powerful tools for elucidating the mechanism of action and quantifying the efficacy of locally acting drugs like this compound. The Ussing chamber provides real-time data on ion transport, while explant cultures allow for longer-term studies of cellular responses. By employing the protocols outlined in these application notes, researchers can effectively characterize the antisecretory properties of this compound and other novel compounds in a physiologically relevant setting.

References

Troubleshooting & Optimization

Overcoming Crofelemer solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming potential solubility challenges with Crofelemer in aqueous solutions. While generally considered to have high aqueous solubility, its behavior is highly pH-dependent, which can present challenges in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective use of this compound in research and development.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered water-soluble?

A1: Yes, this compound is described as having high aqueous solubility. However, this solubility is dependent on pH. It is significantly more soluble in neutral to alkaline conditions compared to acidic environments. This is a key reason why the commercial formulation, Mytesi®, is an enteric-coated, delayed-release tablet designed to bypass the acidic environment of the stomach and dissolve in the intestines.

Q2: I'm observing a precipitate when trying to dissolve this compound in my buffer. What could be the cause?

A2: Precipitation is most likely due to the pH of your aqueous solution. This compound is a mixture of proanthocyanidin (B93508) oligomers which have limited solubility in acidic conditions (e.g., pH < 4.5). If your buffer is acidic, you will likely encounter solubility issues. Another possibility is that you have exceeded the solubility limit at a given temperature.

Q3: Can I crush the commercially available this compound tablets to prepare a solution?

A3: It is not recommended to crush the commercial tablets for preparing a simple aqueous solution.[1] The tablets have a delayed-release, enteric coating designed to protect the drug from the stomach's acid and release it in the intestines.[2][3] Crushing the tablet will destroy this coating. If you need to work with the active substance, it is best to acquire the purified this compound powder. If you must use the tablets, you would need to mechanically remove the enteric coating first, which can be a difficult and imprecise process.

Q4: What is the recommended solvent for dissolving this compound?

A4: For creating aqueous solutions, it is recommended to use a buffered solution with a pH of 6.8 or higher. Oligomeric proanthocyanidins, the class of compounds to which this compound belongs, are generally soluble in polar solvents such as water, ethanol, and methanol.[4] For experimental purposes, starting with a neutral or slightly alkaline buffer is advisable.

Q5: How does temperature affect the solubility of this compound?

Q6: Are there any known stability issues with this compound in aqueous solutions?

A6: Yes, this compound can be susceptible to degradation, particularly at elevated temperatures and in alkaline conditions.[2][5] Oxidation is a potential degradation pathway for proanthocyanidins. For long-term storage of solutions, it is recommended to store them at low temperatures (e.g., 2-8°C) and protected from light.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue Potential Cause Recommended Solution
This compound powder does not dissolve The pH of the aqueous solution is too low (acidic).Increase the pH of the solution to 6.8 or above using a suitable buffer (e.g., phosphate (B84403) buffer).
The concentration of this compound exceeds its solubility limit at the current temperature.Gently warm the solution while stirring. Be cautious not to exceed 40°C to minimize potential degradation.[2]
A precipitate forms after initially dissolving The pH of the solution has shifted to a more acidic range.Re-buffer the solution to a pH of 6.8 or higher.
The solution has been stored for an extended period, leading to aggregation or degradation.Prepare fresh solutions for your experiments. If storage is necessary, keep the solution at 2-8°C and protected from light.
The solution appears cloudy or hazy This could indicate the formation of aggregates or the presence of insoluble impurities.Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
Discoloration of the solution over time This may be a sign of chemical degradation, such as oxidation.Prepare fresh solutions and protect them from light and elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol provides a general method for preparing a this compound stock solution for in vitro experiments.

Materials:

  • This compound (purified powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of PBS (pH 7.4) to a sterile conical tube.

  • Slowly add the this compound powder to the PBS while stirring gently with a magnetic stirrer.

  • Continue stirring at room temperature until the powder is completely dissolved. Gentle warming up to 37°C can be applied if dissolution is slow. Avoid temperatures above 40°C.

  • Once dissolved, sterile-filter the solution using a 0.22 µm filter.

  • Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, though freeze-thaw stability should be verified.

Protocol 2: Assessment of this compound's pH-Dependent Solubility

This protocol is adapted from the FDA's dissolution testing guidelines for this compound delayed-release tablets and can be used to assess the solubility profile of this compound powder at different pH values.[3]

Materials:

  • This compound (purified powder)

  • 0.1N HCl (pH ~1.2)

  • Acetate buffer (pH 4.5)

  • Phosphate buffer (pH 6.0)

  • Phosphate buffer (pH 6.8)

  • USP Apparatus 2 (Paddle Apparatus) or a suitable shaking incubator

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare separate saturated solutions of this compound in each of the four pH buffers. To do this, add an excess amount of this compound powder to each buffer in separate vessels.

  • Agitate the solutions at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, carefully take a sample from each vessel, ensuring no undissolved solids are transferred. Centrifuge or filter the samples to remove any remaining solids.

  • Quantify the concentration of dissolved this compound in each sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The results will provide an indication of this compound's solubility at each pH.

Data Presentation

Table 1: Inferred pH-Dependent Solubility of this compound

This table is based on the dissolution requirements for the enteric-coated tablet and general knowledge of proanthocyanidins. Actual quantitative solubility may vary.

pH of Aqueous Solution Expected Solubility Rationale
1.2 (0.1N HCl)Very LowSimulates stomach acid; enteric coating is designed to remain intact.
4.5LowStill acidic, significant dissolution is not expected.
6.0Moderate to HighApproaching neutral pH, dissolution is expected to increase significantly.
6.8HighSimulates the intestinal environment where the drug is intended to be released and dissolved.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound's pH-Dependent Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_this compound Weigh excess this compound powder add_powder Add this compound to each buffer prep_this compound->add_powder prep_buffers Prepare buffers at pH 1.2, 4.5, 6.0, 6.8 prep_buffers->add_powder agitate Agitate at 37°C for 24h add_powder->agitate sample Sample supernatant agitate->sample filter Filter or centrifuge sample->filter quantify Quantify concentration (HPLC/UV-Vis) filter->quantify

Caption: Workflow for determining this compound solubility at different pH values.

signaling_pathway This compound's Mechanism of Action in Intestinal Epithelial Cells cluster_lumen Intestinal Lumen cluster_cell Enterocyte This compound This compound cftr CFTR Channel This compound->cftr Inhibits cacc CaCC Channel This compound->cacc Inhibits cl_secretion Chloride Secretion cftr->cl_secretion cacc->cl_secretion h2o_secretion Water Secretion cl_secretion->h2o_secretion drives

Caption: this compound inhibits CFTR and CaCC channels, reducing chloride and water secretion.

References

Technical Support Center: Optimizing Crofelemer Dosage for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Crofelemer dosage for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in in vitro systems?

This compound is a first-in-class antidiarrheal agent that acts as a dual inhibitor of two distinct intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), specifically TMEM16A.[1][2][3][4][5][6] In intestinal epithelial cells, the inhibition of these channels on the luminal side prevents the secretion of chloride ions into the intestinal lumen.[2][7] This, in turn, reduces the efflux of sodium ions and water, leading to a decrease in fluid secretion.[4][7] this compound's action is localized to the gut lumen due to its minimal systemic absorption.[2][3][4][7][8][9]

Q2: What are recommended starting concentrations for this compound in cell culture?

Based on published in vitro studies, a starting point for this compound concentration can be derived from its IC50 values. The IC50 for CFTR inhibition is approximately 7 µM in T84 and FRT cells, while for TMEM16A it is around 6.5 µM in FRT cells.[1][6] For Caco-2 cells, the IC50 for CFTR-mediated chloride secretion is reported to be 50 µM.[10] A concentration range of 1 µM to 100 µM is often used in initial experiments to determine the optimal dose for a specific cell line and assay. A concentration of 50 µM has been shown to have little to no effect on epithelial Na+ or K+ channels, or on cAMP or calcium signaling.[1][6]

Q3: Which cell lines are suitable for studying the effects of this compound?

The most commonly used cell lines for investigating this compound's activity are those that model the intestinal epithelium and express the target channels, CFTR and TMEM16A. These include:

  • T84 human colon carcinoma cells: These cells are a well-established model for studying intestinal chloride secretion.[1]

  • Caco-2 human colon adenocarcinoma cells: These cells differentiate into a polarized epithelial cell layer resembling enterocytes.[10][11]

  • Fisher Rat Thyroid (FRT) cells: These cells are often used for heterologous expression of ion channels, including human CFTR and TMEM16A, allowing for the study of individual channel function.[1]

  • Human Bronchial Epithelial (HBE) cells: These cells also express TMEM16A and can be used to study CaCC activity.[1]

Q4: How should I prepare a this compound stock solution for my experiments?

This compound is a dark red-brown powder.[1] For cell culture experiments, it is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent in the culture medium is low enough (typically ≤ 0.1%) to not affect cell viability.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on chloride secretion. Incorrect dosage: The concentration of this compound may be too low.Refer to the IC50 values in Table 1 and consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Inactive compound: The this compound compound may have degraded.Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions regularly.
Cell line does not express target channels: The cell line used may not express functional CFTR or TMEM16A channels.Verify the expression of CFTR and TMEM16A in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to express these channels.
Insufficient channel activation: The chloride channels may not be adequately activated.Use appropriate agonists to stimulate channel activity. For CFTR, use a cAMP agonist like forskolin (B1673556) (10-20 µM).[1] For CaCC (TMEM16A), use a calcium-elevating agonist like ATP (100 µM) or thapsigargin (B1683126) (1 µM).[1]
High cell toxicity observed. This compound concentration is too high: Excessive concentrations of this compound may lead to cytotoxicity.Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Start with lower concentrations and titrate up.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Inconsistent or variable results. Washout period is insufficient: this compound's inhibitory effect on CFTR can be long-lasting, with less than 50% reversal even after 4 hours of washout.[1][6]If your protocol requires washout, ensure a sufficiently long period or consider the persistent effect of the compound in your experimental design.
Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell LineTarget ChannelValueReference
IC50 T84CFTR~7 µM[1][10]
IC50 FRT (expressing human CFTR)CFTR~7 µM[1][6]
IC50 Caco-2CFTR~50 µM[10]
IC50 FRT (expressing human TMEM16A)TMEM16A~6.5 µM[1][6]
Maximal Inhibition T84 / FRTCFTR~60%[1][6]
Maximal Inhibition T84 / FRTTMEM16A>90%[1]

Experimental Protocols

1. Short-Circuit Current (Isc) Measurement in T84 Cells

This protocol is used to measure ion transport across a polarized epithelial monolayer.

  • Cell Culture: Culture T84 cells on permeable supports (e.g., Snapwell™ inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber with symmetrical physiological solutions on both the apical and basolateral sides.

  • Baseline Measurement: Measure the baseline short-circuit current.

  • Channel Activation:

    • To measure CFTR-mediated secretion, add a cAMP agonist like forskolin (e.g., 10 µM) to the basolateral side.[1]

    • To measure CaCC-mediated secretion, add a calcium agonist like ATP (e.g., 100 µM) or thapsigargin (e.g., 1 µM) to the basolateral side.[1] To isolate CaCC activity, CFTR can be inhibited using a specific inhibitor like CFTRinh-172.[1]

  • This compound Treatment: Add varying concentrations of this compound to the apical (luminal) side to determine its inhibitory effect on the stimulated Isc.[1]

  • Data Analysis: Calculate the percentage of inhibition of the stimulated Isc at different this compound concentrations to determine the IC50.

2. Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells (e.g., T84, Caco-2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of this compound that causes a 50% reduction in cell viability (IC50 for cytotoxicity).

Visualizations

Caption: Mechanism of action of this compound on intestinal epithelial cells.

Experimental_Workflow_Isc start Start culture Culture T84 cells on permeable supports start->culture mount Mount supports in Ussing chamber culture->mount baseline Measure baseline Short-Circuit Current (Isc) mount->baseline activate Activate channels with agonist (e.g., Forskolin or ATP) baseline->activate treat Add this compound to apical side activate->treat measure Measure change in Isc treat->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for Short-Circuit Current (Isc) measurement.

References

Technical Support Center: Crofelemer Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Crofelemer bioactivity assays. The information is tailored for scientists and drug development professionals to address common sources of variability and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is measured in bioactivity assays?

A1: this compound's primary mechanism of action is the inhibition of two distinct intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[1][2][3] By blocking these channels on the luminal surface of enterocytes, this compound reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, which is the basis for its antidiarrheal effect.[2][3] Bioactivity assays are designed to quantify this inhibitory effect.

Q2: Which is the most common in vitro bioassay to determine this compound's activity?

A2: The most common in vitro bioassay is the Ussing chamber epithelial electrophysiology technique. This method measures the short-circuit current (Isc) across a polarized monolayer of intestinal epithelial cells, typically the T84 human colonic adenocarcinoma cell line. An increase in Isc, stimulated by agents like forskolin (B1673556) (for CFTR) or ATP/thapsigargin (for CaCC), represents chloride secretion. This compound's bioactivity is quantified by its ability to inhibit this stimulated Isc.

Q3: What are the expected IC50 and maximal inhibition values for this compound in these assays?

A3: For the inhibition of the CFTR chloride channel, this compound has a reported IC50 of approximately 7 µM with a maximum inhibition of around 60%. For the CaCC channel (specifically TMEM16A), the IC50 is approximately 6.5 µM, with a much stronger maximal inhibition of over 90%. It's important to note that these values can vary between experiments and laboratories due to the inherent variability of cell-based assays.

Q4: Why is there significant variability in my this compound bioassay results?

A4: Variability in this compound bioassays can stem from several sources. As a botanical drug substance derived from the latex of Croton lechleri, there can be inherent lot-to-lot variation in the composition of this compound itself. Additionally, cell-based assays are intrinsically variable due to factors such as cell line passage number, cell culture conditions (e.g., serum batch variability), and the technical execution of the assay (e.g., Ussing chamber setup).

Troubleshooting Guides

Issue 1: High Variability in Forskolin-Stimulated Short-Circuit Current (Isc)
Potential Cause Recommended Solution
Cell Passage Number High passage numbers can lead to altered cell morphology, growth rates, and protein expression, affecting experimental outcomes. It is recommended to use T84 cells within a consistent and relatively low passage number range (e.g., below passage 40).
Serum Batch Variability Serum is a complex mixture of growth factors and hormones that can vary significantly between lots, impacting cell health and responsiveness. It is advisable to test new serum batches and purchase a larger quantity of a single lot to ensure consistency over a series of experiments.
Inconsistent Cell Monolayer Confluency A non-confluent or overly confluent T84 cell monolayer will not exhibit optimal and consistent chloride secretion. Ensure a consistent seeding density and allow sufficient time (typically 14-21 days) for the cells to form a polarized monolayer with high transepithelial electrical resistance (TEER).
Suboptimal Forskolin Concentration The concentration of forskolin used to stimulate CFTR should be optimized to elicit a robust and reproducible Isc response. A common concentration is 10 µM.
Issue 2: Low Transepithelial Electrical Resistance (TEER) of T84 Cell Monolayers
Potential Cause Recommended Solution
Incomplete Monolayer Formation Insufficient time for cell growth and differentiation will result in a leaky monolayer with low TEER. Allow T84 cells to grow for at least 14-21 days post-seeding on permeable supports.
Cell Culture Contamination Mycoplasma or other microbial contamination can compromise cell health and barrier function. Regularly test cell cultures for contamination.
Improper Handling of Permeable Supports Physical damage to the cell monolayer during handling can lead to low TEER. Handle permeable supports with care, avoiding touching the membrane with pipette tips or forceps.
Inappropriate Cell Seeding Density Both too low and too high seeding densities can negatively impact monolayer integrity. Optimize the seeding density for your specific cell line stock and culture conditions.
Issue 3: Inconsistent Inhibition by this compound
Potential Cause Recommended Solution
This compound Lot-to-Lot Variability As a botanical drug, the composition and potency of this compound can vary between batches. If you observe a sudden shift in inhibitory activity, consider testing a new lot of this compound against a previously qualified reference standard.
Inaccurate this compound Concentration Ensure accurate preparation of this compound stock solutions and dilutions. Given its polymeric nature, proper solubilization is crucial.
Insufficient Pre-incubation Time This compound's inhibitory effect may not be instantaneous. A pre-incubation period with the T84 cell monolayer before stimulating with forskolin is recommended to allow for target engagement.
Issues with Ussing Chamber Setup Leaks in the Ussing chamber, improper voltage clamping, or issues with the electrodes can all contribute to inaccurate and variable measurements. Ensure the system is properly calibrated and maintained.

Quantitative Data Summary

Parameter Value Cell System Reference
This compound IC50 (CFTR) ~7 µMT84 cells or other CFTR-expressing cells
This compound Max Inhibition (CFTR) ~60%T84 cells or other CFTR-expressing cells
This compound IC50 (CaCC/TMEM16A) ~6.5 µMTMEM16A-expressing cells
This compound Max Inhibition (CaCC/TMEM16A) >90%TMEM16A-expressing cells
Forskolin-stimulated Isc in T84 cells 30 - 154 µA/cm² (mean ~70 µA/cm²)T84 cells
Baseline Isc in T84 cells 0 - 6 µA/cm² (mean ~2.4 µA/cm²)T84 cells
TEER in T84 cell monolayers 770 - 3333 Ω/cm² (mean ~1784 Ω/cm²)T84 cells

Experimental Protocols

Detailed Methodology for Forskolin-Induced Chloride Secretion Assay in T84 Cells using Ussing Chambers

This protocol describes the measurement of forskolin-stimulated chloride secretion in T84 cells and its inhibition by this compound using an Ussing chamber system.

1. Cell Culture:

  • Culture T84 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed T84 cells onto permeable supports (e.g., Transwell® inserts) at an appropriate density.

  • Maintain the cultures for 14-21 days to allow for the formation of a confluent and polarized monolayer. Monitor the development of transepithelial electrical resistance (TEER) to assess monolayer integrity.

2. Ussing Chamber Setup:

  • Prepare a physiological Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, and 10 mM glucose). Maintain the solution at 37°C and bubble with 95% O2/5% CO2.

  • Mount the permeable support with the T84 cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with the Ringer's solution and allow the system to equilibrate for 20-30 minutes.

3. Measurement of Short-Circuit Current (Isc):

  • Voltage-clamp the T84 cell monolayer to 0 mV using the Ussing chamber apparatus. The resulting current is the short-circuit current (Isc).

  • Record the stable baseline Isc.

4. This compound Treatment and Forskolin Stimulation:

  • To the apical compartment, add the desired concentration of this compound or vehicle control.

  • Allow for a pre-incubation period (e.g., 15-30 minutes).

  • Add forskolin (e.g., 10 µM final concentration) to the basolateral compartment to stimulate CFTR-mediated chloride secretion.

  • Record the peak increase in Isc.

5. Data Analysis:

  • Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc after forskolin stimulation.

  • Determine the percent inhibition of the forskolin-stimulated Isc by this compound relative to the vehicle control.

  • If performing a dose-response experiment, plot the percent inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel (TMEM16A) This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out CaCC->Cl_out cAMP cAMP cAMP->CFTR Activates Ca2 Ca2+ Ca2->CaCC Activates Agonist_cAMP cAMP Agonists (e.g., Forskolin) Agonist_cAMP->cAMP Increases Agonist_Ca Ca2+ Agonists (e.g., ATP) Agonist_Ca->Ca2 Increases

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_assay Ussing Chamber Assay cluster_analysis Data Analysis A Culture T84 cells on permeable supports (14-21 days) B Verify monolayer integrity (TEER) A->B C Mount monolayer in Ussing chamber B->C D Equilibrate and record baseline Isc C->D E Add this compound (apical) D->E F Add Forskolin (basolateral) E->F G Record peak Isc F->G H Calculate ΔIsc G->H I Determine % Inhibition H->I J Calculate IC50 (if applicable) I->J

Caption: this compound Bioactivity Assay Workflow.

References

Crofelemer stability and degradation pathways in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and degradation pathways of Crofelemer under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a botanical drug substance derived from the red bark latex of the Croton lechleri tree.[1] It is a complex mixture of proanthocyanidin (B93508) oligomers, which are polymers of flavan-3-ol (B1228485) monomers like catechin, epicatechin, gallocatechin, and epigallocatechin.[1][2] The average polymer chain length typically ranges from 5 to 7 units.[3] this compound is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[4]

Understanding the stability of this compound is crucial for:

  • Ensuring Product Quality and Potency: Degradation can lead to a loss of the active pharmaceutical ingredient (API) and a decrease in therapeutic efficacy.

  • Identifying Potential Toxic Degradants: Degradation products may have different toxicological profiles than the parent drug.

  • Developing Stable Formulations: Knowledge of degradation pathways allows for the selection of appropriate excipients and packaging to minimize degradation.

  • Establishing Appropriate Storage Conditions and Shelf-life: Stability data is essential for defining the recommended storage conditions and the expiration date of the drug product.

  • Regulatory Compliance: Regulatory agencies like the FDA require comprehensive stability data for drug approval.

Q2: What are the major degradation pathways for this compound?

As a complex mixture of polyphenolic compounds, this compound is susceptible to several degradation pathways, primarily:

  • Oxidative Degradation: The phenolic hydroxyl groups in the proanthocyanidin structure are prone to oxidation, which can be initiated by factors like heat, light, and the presence of metal ions. This can lead to the formation of quinones and other oxidized species.

  • Hydrolytic Degradation (Acid-Catalyzed Cleavage): The interflavan bonds in the proanthocyanidin polymer can be cleaved under acidic conditions, leading to depolymerization into smaller oligomers and monomers.

  • Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation, as well as cause other chemical changes like epimerization.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Q3: How does temperature affect the stability of this compound?

Studies have shown that this compound degrades at elevated temperatures. For instance, incubation of this compound solutions at 40°C resulted in observable changes in the chemical profile. Thermal stress can lead to a decrease in the overall proanthocyanidin content and the formation of degradation products.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound sample.

  • Possible Cause 1: Thermal Degradation. Has the sample been exposed to elevated temperatures? this compound is known to degrade at temperatures as low as 40°C.

    • Solution: Store this compound samples, both in solid form and in solution, at recommended temperatures (typically refrigerated or as specified by the supplier). Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Oxidative Degradation. Has the sample been exposed to air or oxidizing agents for an extended period? The phenolic nature of this compound makes it susceptible to oxidation.

    • Solution: Prepare solutions fresh and consider using degassed solvents. If long-term storage in solution is necessary, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Photodegradation. Was the sample exposed to light?

    • Solution: Protect this compound samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.

Problem: I am seeing a decrease in the main this compound peak area in my HPLC analysis over time.

  • Possible Cause: Degradation. This is a direct indication that the this compound is degrading.

    • Solution: Review your storage and handling procedures. Refer to the stability data tables below to understand the expected degradation under different conditions. Ensure your analytical method is stability-indicating.

Quantitative Stability Data

The following tables summarize the available quantitative data on this compound stability. It is important to note that specific degradation rates can be influenced by the exact composition of the this compound mixture, the formulation, and the experimental conditions.

Table 1: Thermal Stability of this compound in Aqueous Solution

TemperatureDurationObservationReference
25°C30 daysMinor changes observed in the mass spectrum, with the formation of an oxidized gallocatechin dimer (m/z 607.12).
40°C30 daysSignificant decrease in thiolytic products (free flavanols and derivatized extension units) observed. Epigallocatechin was found to be more sensitive to temperature compared to other isomers.

Table 2: Oxidative Stability of this compound

Stress ConditionObservationReference
Metal-catalyzed oxidationFormation of specific cleavage and degradation products. An oxidized gallocatechin dimer (m/z 607.12) was identified as a potential degradation product.

Note: Specific quantitative kinetic data for pH and photostability of this compound is limited in the public domain. The information provided in the experimental protocols section offers guidance on how to conduct such studies.

Experimental Protocols

1. Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.

  • General Protocol:

    • Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

    • Expose the solutions to various stress conditions as outlined below.

    • At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization or cooling).

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Characterize the degradation products using techniques like mass spectrometry (MS).

  • Acid and Base Hydrolysis:

    • Acidic Conditions: Treat this compound solution with 0.1 M to 1 M hydrochloric acid (HCl) at room temperature and elevated temperatures (e.g., 40-80°C).

    • Basic Conditions: Treat this compound solution with 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) at room temperature. Proanthocyanidins are generally more susceptible to degradation under basic conditions.

    • Neutral Conditions: Reflux the this compound solution in water.

  • Oxidative Degradation:

    • Treat this compound solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation:

    • Expose solid this compound or a solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

  • Photostability Testing:

    • Expose a solution of this compound to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions to differentiate between thermal and photodegradation.

2. Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.

  • Detection: UV detection at 280 nm is suitable for proanthocyanidins. Fluorescence detection (e.g., excitation at 276 nm, emission at 316 nm) can provide additional sensitivity and selectivity.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Degradation Pathways and Experimental Workflows

Crofelemer_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound (Proanthocyanidin Oligomers) Oxidation Oxidation (Heat, Light, Metal Ions) This compound->Oxidation O2, H2O2 Hydrolysis Hydrolysis (Acid-Catalyzed Cleavage) This compound->Hydrolysis H+ Thermal Thermal Degradation This compound->Thermal Δ Photo Photodegradation This compound->Photo Oxidized_Products Oxidized Oligomers (e.g., Quinones, Oxidized Dimers) Oxidation->Oxidized_Products Cleavage_Products Smaller Oligomers & Monomers Hydrolysis->Cleavage_Products Thermal->Oxidized_Products Thermal->Cleavage_Products Epimers Epimerized Products Thermal->Epimers Photo_Products Photodegradation Products Photo->Photo_Products

Caption: Major degradation pathways of this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-UV/Fluorescence sampling->analysis characterization Characterize Degradants (LC-MS/MS) analysis->characterization data Evaluate Data: - Degradation Kinetics - Degradation Profile - Mass Balance characterization->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

References

Crofelemer Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential off-target effects of Crofelemer in cellular assays. This compound, a botanical drug derived from the latex of Croton lechleri, is known for its dual inhibitory action on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), TMEM16A.[1][2] While its primary mechanism is well-characterized, its nature as a complex mixture of proanthocyanidin (B93508) oligomers necessitates careful consideration of potential non-specific interactions in in vitro settings.[1][3][4]

This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and quantitative data to help researchers design robust experiments and accurately interpret their results.

Frequently Asked questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound's primary molecular targets are the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), specifically the TMEM16A isoform. It inhibits both of these chloride channels on the luminal side of intestinal epithelial cells, which accounts for its anti-diarrheal effect.

Q2: Does this compound affect other ion channels or intracellular signaling pathways?

A2: At concentrations up to 50 μM, this compound has been shown to have little to no effect on epithelial Na+ or K+ channels. Furthermore, it does not appear to significantly alter major intracellular signaling pathways, such as those involving cAMP or calcium.

Q3: Is this compound cytotoxic to cells in culture?

A3: While extensive clinical use and trials have shown this compound to be well-tolerated with minimal systemic absorption, specific in vitro cytotoxicity data (e.g., IC50 for cytotoxicity) across various cell lines is not widely published. However, as a precaution, it is always recommended to perform a baseline cytotoxicity assay for your specific cell line and experimental conditions.

Q4: Can the botanical nature of this compound affect experimental results?

A4: Yes. This compound is a complex mixture of proanthocyanidin oligomers, and its composition can exhibit batch-to-batch variation. This inherent variability could potentially lead to differences in experimental outcomes. Researchers should source this compound from a consistent and reputable supplier and consider qualifying new batches to ensure reproducibility.

Q5: Are there known issues with this compound interfering with common cellular assays?

A5: While specific studies on this compound's interference are limited, proanthocyanidins (B150500) and other flavonoids, which are structurally related to the components of this compound, have been reported to interfere with metabolic assays like the MTT and XTT assays. This is due to their potential to directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability. The colored nature of proanthocyanidin extracts also raises the possibility of interference with fluorescence-based assays.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound against its primary targets in commonly used intestinal epithelial cell lines.

Target Cell Line IC50 Maximum Inhibition Reference
CFTRT84~7 µM~60%
CFTRCaco-2~50 µMNot Specified
TMEM16A (CaCC)FRT (expressing TMEM16A)~6.5 µM>90%

Note: The estimated concentration of this compound in the gastrointestinal lumen following a standard oral dose is approximately 178 µM, which is significantly higher than the in vitro IC50 values for its targets.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell viability/proliferation assays (e.g., MTT, XTT).
  • Potential Cause 1: Direct reduction of tetrazolium salts.

    • Troubleshooting Step: this compound, being a proanthocyanidin mixture, may directly reduce MTT or XTT to formazan, independent of cellular metabolic activity. To test for this, run a cell-free control where this compound is added to the assay medium containing the tetrazolium salt. If a color change occurs, this indicates direct reduction.

    • Solution: Switch to a non-tetrazolium-based viability assay, such as a crystal violet assay (for cell number), a CyQUANT assay (for DNA content), or an ATP-based assay (e.g., CellTiter-Glo®).

  • Potential Cause 2: Batch-to-batch variability of this compound.

    • Troubleshooting Step: The composition of botanical extracts can vary between batches. If you observe a sudden shift in your results after starting a new vial of this compound, batch variability may be the cause.

    • Solution: If possible, test new batches against a previously validated batch to ensure consistent activity. When reporting results, always include the source and lot number of the this compound used.

Issue 2: High background or unexpected signals in fluorescence-based assays.
  • Potential Cause: Autofluorescence of this compound.

    • Troubleshooting Step: Polyphenolic compounds can exhibit autofluorescence. To check for this, prepare a sample of your assay medium containing this compound at the working concentration and measure its fluorescence using the same filter sets as your experiment.

    • Solution: If significant autofluorescence is detected, consider using fluorescent dyes with emission spectra that do not overlap with that of this compound. Alternatively, if using imaging, spectral unmixing techniques may be employed.

Issue 3: Difficulty obtaining stable patch-clamp recordings.
  • Potential Cause 1: Large molecular size of this compound.

    • Troubleshooting Step: this compound is a mixture of large oligomers. These molecules could potentially cause instability in the giga-seal or block the pipette tip.

    • Solution: Ensure thorough filtration of your this compound stock solution before adding it to your recording solutions. Use a slightly larger pipette tip opening if clogging is suspected. Be patient during seal formation and monitor seal resistance closely upon drug application.

  • Potential Cause 2: Non-specific binding.

    • Troubleshooting Step: Proanthocyanidins can be "sticky" and may adhere to the glass pipette or the cell membrane.

    • Solution: Consider pre-incubating the perfusion system with a BSA solution to block non-specific binding sites. Ensure a rapid and complete solution exchange to minimize the time for non-specific interactions to occur.

Issue 4: Variability in Ussing chamber experiments.
  • Potential Cause: Incomplete solution exchange or non-specific binding.

    • Troubleshooting Step: Due to its polymeric nature, this compound may be more difficult to wash out completely compared to small molecules. This can lead to carry-over effects.

    • Solution: Increase the volume and duration of washout steps between different concentrations or compounds. As with patch-clamp experiments, pre-treating the chambers with a blocking agent like BSA may help reduce non-specific binding to the chamber walls.

Experimental Protocols & Methodologies

Protocol 1: Assessing this compound's Effect on CFTR-mediated Chloride Secretion in T84 Cells using an Ussing Chamber
  • Cell Culture: Culture T84 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with a high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.

  • Ussing Chamber Setup: Mount the cell-containing inserts in an Ussing chamber system. Bathe both the apical and basolateral sides with a symmetrical Ringer's solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Basal Measurement: Measure the basal short-circuit current (Isc).

  • CFTR Stimulation: To the apical side, add a CFTR activator cocktail, typically containing forskolin (B1673556) (to increase cAMP) and IBMX (a phosphodiesterase inhibitor). This will induce an increase in Isc, representing chloride secretion.

  • This compound Application: Once the stimulated Isc has stabilized, add this compound at the desired concentrations to the apical chamber.

  • Data Acquisition: Record the change in Isc. The inhibition of the stimulated Isc by this compound reflects its effect on CFTR.

  • Inhibition: At the end of the experiment, a CFTR-specific inhibitor (e.g., CFTRinh-172) can be added to confirm that the measured current is CFTR-dependent.

Protocol 2: Evaluating Potential Interference of this compound in an MTT Assay
  • Cell-Free Control: Prepare a 96-well plate with your standard cell culture medium.

  • This compound Addition: Add this compound to a set of wells at the same concentrations you plan to use in your cell-based experiment. Include a vehicle control.

  • MTT Reagent: Add the MTT reagent to all wells.

  • Incubation: Incubate the plate for the same duration as your standard cell viability assay (typically 2-4 hours).

  • Solubilization: Add the solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to all wells.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: If the absorbance in the wells containing this compound is significantly higher than the vehicle control, it indicates direct reduction of MTT by this compound.

Visualizations

Crofelemer_Mechanism_of_Action cluster_epithelial_cell Intestinal Epithelial Cell cluster_apical_membrane Apical (Luminal) Membrane CFTR CFTR Channel TMEM16A TMEM16A (CaCC) Cl_ion Cl- Cl_ion->CFTR Secretion Cl_ion->TMEM16A Secretion Water H2O Water->Cl_ion Follows Cl- This compound This compound This compound->CFTR Inhibits This compound->TMEM16A Inhibits Troubleshooting_Workflow_MTT_Assay start Unexpected Viability Results with this compound in MTT Assay check_interference Run Cell-Free Control: This compound + MTT Reagent start->check_interference interference Color Change Observed (Direct Reduction) check_interference->interference Yes no_interference No Color Change check_interference->no_interference No switch_assay Switch to a Non-Tetrazolium Based Viability Assay (e.g., Crystal Violet, CyQUANT, ATP-based) interference->switch_assay check_batch Consider Batch-to-Batch Variability of this compound no_interference->check_batch end_solution Obtain Reliable Viability Data switch_assay->end_solution check_batch->end_solution Ussing_Chamber_Experimental_Workflow A Culture T84 Cells on Permeable Supports B Mount Inserts in Ussing Chamber A->B C Measure Basal Short-Circuit Current (Isc) B->C D Stimulate CFTR (e.g., Forskolin/IBMX) C->D E Record Stabilized Stimulated Isc D->E F Add this compound to Apical Chamber E->F G Record Inhibition of Isc F->G H Add CFTR Inhibitor (Control) G->H

References

Minimizing placebo effect in clinical trials of Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crofelemer Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on methodologies to minimize the placebo effect in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the placebo effect, and why is it a significant concern in this compound clinical trials?

A: The placebo effect is a phenomenon where a patient experiences a real or perceived improvement in their condition after receiving an inert treatment (a placebo).[1] This effect is driven by psychological factors, such as patient expectations and beliefs about the treatment.[1] In clinical trials for symptomatic conditions like non-infectious diarrhea, the primary endpoint is often based on patient-reported outcomes. A high placebo response can make it difficult to demonstrate the true therapeutic effect of an investigational drug like this compound, potentially leading to inconclusive or failed trials.[2][3] For instance, in trials for Irritable Bowel Syndrome with Diarrhea (IBS-D), a condition for which this compound has been studied, the placebo effect is known to be prominent.[4]

Q2: What is the mechanism of action for this compound?

A: this compound is a first-in-class antidiarrheal agent that acts locally in the gastrointestinal tract. Its mechanism does not affect gut motility. Instead, it inhibits two specific chloride ion channels on the luminal side of intestinal cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC). In secretory diarrhea, these channels are often overactive, leading to excessive secretion of chloride, sodium, and water into the intestinal lumen. By blocking these channels, this compound normalizes fluid secretion, which improves stool consistency and reduces the frequency of watery stools. Importantly, this compound has minimal systemic absorption, which contributes to its favorable safety profile.

Crofelemer_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_interstitium Interstitium Lumen Na_H2O Na+ & H2O Follow Cl- CFTR CFTR Channel Cl- CFTR:out->Lumen Secretion CaCC CaCC Channel Cl- CaCC:out->Lumen This compound This compound This compound->CFTR Inibits This compound->CaCC Inibits Bloodstream

Caption: this compound's inhibitory action on CFTR and CaCC channels in the gut.

Troubleshooting Guide: High Placebo Response

Issue: The placebo arm in our this compound trial is showing a higher-than-expected response rate, reducing the statistical significance of the results.

This is a common challenge in trials with subjective endpoints. Below are potential causes and troubleshooting steps.

Q3: How can study design be optimized to minimize the placebo effect from the outset?

A: A robust study design is the primary tool for mitigating the placebo effect. Key elements include:

  • Randomization: Randomly assigning participants to treatment or placebo groups helps ensure that confounding variables are evenly distributed, minimizing selection bias.

  • Double-Blinding: When neither the participants nor the researchers know who is receiving the active drug versus the placebo, it reduces bias in reporting, assessment, and patient expectations.

  • Placebo Run-in Period: This involves a period at the start of the trial where all participants receive a placebo. Those who show a significant improvement (i.e., "placebo responders") can be excluded from the main trial. However, the effectiveness of this method is debated.

  • Adaptive Design: This design allows for pre-planned modifications to the trial based on interim results. The ADVENT trial for this compound successfully used a two-stage adaptive design to select the optimal dose in Stage I before proceeding to a larger efficacy assessment in Stage II.

  • Sequential Parallel Comparison Design (SPCD): In this two-phase design, placebo non-responders from the first phase are re-randomized to receive either the active drug or a placebo in the second phase. The final analysis pools data from both phases, which can help increase statistical power.

Trial_Workflow cluster_design Robust Clinical Trial Design Workflow cluster_treatment Double-Blind Treatment Phase Screening Patient Screening (Inclusion/Exclusion Criteria) PlaceboRunIn Optional: Placebo Run-in Period Screening->PlaceboRunIn All Participants Exclude Exclude High Placebo Responders PlaceboRunIn->Exclude Responders Randomization Randomization PlaceboRunIn->Randomization Non-Responders ArmA Arm A This compound Randomization->ArmA ArmB Arm B Placebo Randomization->ArmB FollowUp Follow-up & Data Collection (Patient-Reported Outcomes) ArmA->FollowUp ArmB->FollowUp Unblinding Unblinding FollowUp->Unblinding Analysis Statistical Analysis (Drug vs. Placebo Effect) Unblinding->Analysis

Caption: Workflow for a clinical trial designed to minimize placebo effect.

Q4: Can patient and staff management during the trial help control the placebo effect?

A: Yes, managing expectations and ensuring consistent reporting are critical.

  • Staff Training: Train clinical staff to use neutral, standardized language when interacting with patients. This helps avoid inadvertently heightening patient expectations about the treatment's efficacy.

  • Patient Training: Educate participants on how to accurately and consistently report their symptoms. This can improve the quality of subjective data and decrease variability in the placebo response.

  • Standardized Procedures: Ensure all aspects of the clinical encounter—from the appearance of the medication to the administration procedures—are identical across all treatment groups to minimize contextual cues that could trigger a placebo response.

Experimental Protocols & Data Presentation

Q5: Can you provide an example of a successful clinical trial protocol for this compound?

A: The ADVENT (Anti-Diarrhea therapy in HIV disease-Emerging treatmeNT concepts) trial is the pivotal Phase 3 study that led to the FDA approval of this compound.

Methodology: ADVENT Trial

  • Design: A randomized, double-blind, placebo-controlled, two-stage, adaptive design study.

  • Participants: HIV-positive individuals on stable antiretroviral therapy with a history of non-infectious diarrhea for at least one month.

  • Stage I (Dose Selection):

    • 196 patients were randomized to one of four arms: this compound 125 mg, 250 mg, or 500 mg twice daily, or a matching placebo.

    • An interim analysis after a 4-week treatment period selected the optimal dose (125 mg twice daily) based on efficacy and safety to move into Stage II.

  • Stage II (Dose Assessment):

    • An additional 180 new patients were randomized to receive either this compound 125 mg twice daily or a placebo.

  • Primary Endpoint: The primary efficacy measure was the percentage of patients achieving a "clinical response," defined as having two or fewer watery bowel movements per week for at least two of the four weeks in the placebo-controlled phase.

  • Extension Phase: Following the 4-week placebo-controlled phase, participants could enter a 20-week, open-label extension phase where all received this compound.

Q6: What were the key quantitative outcomes of major this compound trials?

A: The results from the ADVENT trial and a key trial in women with IBS-D are summarized below.

Table 1: ADVENT Trial - Primary Endpoint Results (HIV-Associated Diarrhea)

GroupNumber of Patients (Stages I & II)Clinical Responders (%)p-value (one-sided)
This compound 125 mg~19817.6%0.01
Placebo~1788.0%

Clinical Response: ≤2 watery stools/week for ≥2 of the 4 weeks of the placebo-controlled phase.

Table 2: Phase II Trial - Post Hoc FDA Endpoint Results (Women with IBS-D)

Endpoint (Monthly Responders)This compound 125 mg (%)Placebo (%)p-value
Abdominal Pain (Months 1-3)54.2%42.5%0.037
Stool ConsistencyNo Significant DifferenceNo Significant DifferenceN/A
Combined (Pain & Stool)No Significant DifferenceNo Significant DifferenceN/A

Note: The primary endpoint for the IBS-D trial (change in percentage of pain/discomfort-free days) was not met. The significant result for abdominal pain was found in a post hoc analysis using the FDA's recommended endpoint.

References

Challenges in the analytical characterization of a complex botanical drug like Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Crofelemer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges associated with this complex botanical drug. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its analytical characterization challenging?

A1: this compound is a botanical drug derived from the red bark latex of the Croton lechleri tree.[1][2] It is a complex mixture of oligomeric proanthocyanidins, which are polymers of flavan-3-ol (B1228485) monomers like catechin, epicatechin, gallocatechin, and epigallocatechin.[3][4][5] The primary challenges in its characterization stem from its inherent complexity and variability:

  • Polydispersity: this compound consists of a range of oligomers with varying degrees of polymerization (DP).[3][6]

  • Structural Heterogeneity: The constituent monomers can be linked in different ways (B-type or A-type linkages) and can have different stereochemistry, leading to a vast number of possible isomers.[3][6]

  • Source Variability: As a natural product, the composition of the raw material can vary depending on factors like the geographical origin, age of the tree, and harvesting conditions.[7][8] This variability can translate to the final drug substance.[8]

  • Lack of Reference Standards: Pure reference standards for each individual proanthocyanidin (B93508) oligomer are not commercially available, making absolute quantification difficult.

Q2: What are the critical quality attributes (CQAs) of this compound that should be monitored?

A2: Based on regulatory guidance and scientific literature, the following are considered critical quality attributes for this compound:

  • Molecular Weight Distribution: Characterizes the size range of the oligomers.[1]

  • Monomeric Composition: The ratio of different monomeric units (catechin/epicatechin to gallocatechin/epigallocatechin) is a key identifier.[1]

  • Mean Degree of Polymerization: Provides an average size of the oligomers in the mixture.[1]

  • Structural Properties: Spectroscopic profiles (e.g., NMR, FTIR, UV, CD) serve as a fingerprint of the substance.[1][8]

  • Biological Activity: A bioassay, such as the inhibition of chloride channels, is crucial to ensure the therapeutic efficacy of the drug.[8][9]

Q3: Which analytical techniques are most suitable for characterizing this compound?

A3: A multi-faceted approach using orthogonal analytical methods is recommended for the comprehensive characterization of this compound.[1] Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Used for separation and quantification of the oligomers, often coupled with UV or mass spectrometry detectors.[7][10][11]

  • Mass Spectrometry (MS), especially LC-MS: Essential for determining the molecular weight of the oligomers and for structural elucidation through fragmentation analysis.[6][8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): Provides detailed structural information about the monomeric units and the linkages between them.[4][8][11]

  • Size-Exclusion Chromatography (SEC): Used to determine the molecular weight distribution of the polymer mixture.

  • Spectroscopic Techniques (FTIR, UV-Vis, Circular Dichroism): Provide characteristic fingerprints of the bulk material and information about the overall structure and conformation.[1][8]

Troubleshooting Guides

Issue 1: High Variability in HPLC Chromatograms Between Batches
Potential Cause Troubleshooting Step
Inconsistent Raw Material Source and authenticate the botanical raw material (Croton lechleri latex) rigorously. Analyze the raw material for key markers before extraction.[1]
Extraction Protocol Variations Standardize the extraction procedure, including solvent composition, temperature, and extraction time, to ensure consistency.
Column Degradation Use a new or validated HPLC column. Implement a column washing protocol to remove strongly retained components between runs.
Mobile Phase Instability Prepare fresh mobile phase for each analytical run. Ensure proper degassing to prevent bubble formation.
Issue 2: Difficulty in Identifying and Quantifying Individual Oligomers by LC-MS
Potential Cause Troubleshooting Step
Co-elution of Isomers Optimize the HPLC gradient to improve separation. Consider using a longer column or a column with a different stationary phase. UHPLC can offer better resolution.[10]
Lack of Reference Standards Use a well-characterized internal standard for relative quantification. For identification, rely on high-resolution MS for accurate mass determination and MS/MS for fragmentation pattern analysis to infer structure.[6]
In-source Fragmentation Optimize MS source parameters (e.g., cone voltage) to minimize fragmentation within the ion source.
Issue 3: Inconsistent Results in the Chloride Channel Inhibition Bioassay
Potential Cause Troubleshooting Step
Cell Line Variability Ensure consistent cell passage number and culture conditions. Regularly check for mycoplasma contamination.
Assay Reagent Instability Prepare fresh reagents for each assay. Validate the stability of stock solutions.
Subtle Changes in this compound Composition Correlate bioassay results with detailed physicochemical characterization data (e.g., HPLC, LC-MS) to identify any compositional changes that may affect activity.[8]

Quantitative Data Summary

Table 1: Key Physicochemical Properties of this compound

ParameterTypical RangeAnalytical Method(s)
Average Molecular Weight 1500 - 2500 DaSize-Exclusion Chromatography (SEC), Mass Spectrometry (MS)
Mean Degree of Polymerization 5 - 8.5 unitsNMR, Thiolysis followed by HPLC
Monomer Ratio (Catechin/Epicatechin to Gallocatechin/Epigallocatechin) Varies; must be consistent with reference standardAcid-catalyzed cleavage (Thiolysis/Phloroglucinolysis) followed by HPLC-MS[4][5]
Bioactivity (IC₅₀ for CFTR inhibition) ~7 µMUssing chamber with T84 cells, Patch-clamp[12]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, increase to 30% B over 40 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the chromatogram of the sample to a well-characterized reference standard. The profile should be qualitatively similar.

Protocol 2: Determination of Mean Degree of Polymerization by Thiolysis
  • Reaction Setup:

  • Sample Processing:

    • Cool the reaction mixture and dilute with 5 mL of water.

    • Extract the products with ethyl acetate (B1210297) (3 x 5 mL).

    • Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Analysis:

    • Reconstitute the residue in methanol.

    • Analyze by HPLC-MS to identify and quantify the terminal flavan-3-ol units and the thioether adducts of the extension units.[5]

  • Calculation: The mean degree of polymerization is calculated as the molar ratio of total monomer units (terminal + extension) to the terminal units.

Visualizations

This compound's Mechanism of Action

This compound exerts its anti-diarrheal effect by inhibiting two key chloride channels on the luminal side of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC).[12][13] This dual inhibition blocks the secretion of chloride ions into the intestinal lumen, thereby reducing the efflux of water and normalizing stool consistency.[2][13]

Crofelemer_Mechanism cluster_lumen Intestinal Lumen cluster_cell Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel This compound->CaCC Inhibits Cl_out_CFTR Cl- Secretion CFTR->Cl_out_CFTR Cl_out_CaCC Cl- Secretion CaCC->Cl_out_CaCC

Caption: this compound's dual inhibition of intestinal chloride channels.

Analytical Workflow for this compound Characterization

A systematic workflow is essential for the comprehensive characterization of a complex botanical drug like this compound. This involves a combination of chromatographic and spectroscopic techniques to assess various quality attributes.

Analytical_Workflow cluster_input cluster_physchem Physicochemical Characterization cluster_bio Biological Characterization cluster_output Critical Quality Attributes (CQAs) Crofelemer_Sample This compound Drug Substance HPLC HPLC / UHPLC-UV Crofelemer_Sample->HPLC SEC Size-Exclusion Chromatography Crofelemer_Sample->SEC LCMS LC-MS / MS Crofelemer_Sample->LCMS NMR NMR Spectroscopy Crofelemer_Sample->NMR Spectroscopy FTIR / UV / CD Crofelemer_Sample->Spectroscopy Bioassay Chloride Channel Inhibition Bioassay Crofelemer_Sample->Bioassay Identity Identity HPLC->Identity Purity Purity & Impurities HPLC->Purity MW_Dist MW Distribution SEC->MW_Dist Structure Structure LCMS->Structure NMR->Structure Spectroscopy->Identity Potency Potency Bioassay->Potency

Caption: A comprehensive analytical workflow for this compound.

References

Technical Support Center: Controlling Batch-to-Batch Variability of Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on controlling the batch-to-batch variability of Crofelemer, a botanical drug substance. Consistent quality and performance of this compound are critical for reliable experimental results and successful drug development. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is an antidiarrheal agent derived from the red sap of the South American plant, Croton lechleri. It is a complex mixture of proanthocyanidin (B93508) oligomers.[1][2] As a botanical drug, this compound is susceptible to variability arising from factors such as the geographic location of the plant, climate, harvest time, and processing conditions.[3] This variability can impact the chemical composition and, consequently, the biological activity of the drug, making stringent quality control essential.

Q2: What are the key quality attributes of this compound that should be monitored to ensure consistency?

A2: To ensure batch-to-batch consistency, it is crucial to monitor the quality of both the Botanical Raw Material (BRM) and the purified this compound active pharmaceutical ingredient (API). Key attributes include:

  • For the Botanical Raw Material (Crude Latex):

    • Macroscopic and microscopic identity of the plant species.[4]

    • Content of total this compound, total phenolics, and the alkaloid taspine.[4]

    • Levels of heavy metals and pesticides.

  • For the this compound API:

    • Molecular weight distribution.

    • Structural properties confirmed by techniques like circular dichroism, elemental analysis, FT-IR, UV-Vis, UPLC, and NMR.

    • Chemical fingerprint profile.

    • Biological activity, often assessed through a cell-based assay measuring the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.

Q3: What are the primary analytical techniques used for characterizing this compound?

A3: A multi-faceted approach employing various analytical techniques is necessary for the comprehensive characterization of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and to generate a chemical fingerprint.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the polymer mixture.

  • Spectroscopic Methods (UV-Vis, FT-IR, NMR): To confirm the structural identity and consistency of the proanthocyanidin oligomers.

  • Mass Spectrometry (MS): To aid in the structural elucidation of the constituent monomers and oligomers.

  • Cell-Based Bioassays: To ensure consistent biological activity.

Troubleshooting Guides

This section addresses common issues that may be encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent HPLC chromatograms between batches (shifting retention times, varying peak areas) 1. Variations in mobile phase preparation. 2. Column degradation or contamination. 3. Fluctuations in column temperature. 4. Actual batch-to-batch differences in this compound composition.1. Ensure precise and consistent preparation of the mobile phase. Use a buffer if pH is critical. 2. Use a guard column and flush the column regularly. If performance degrades, replace the column. 3. Use a column oven to maintain a constant temperature. 4. If the above are ruled out, the variability is likely inherent to the batches. Further characterization is needed.
Poor peak shape in HPLC (tailing or fronting) 1. Column overload. 2. Interactions between the analyte and the stationary phase. 3. Mismatched solvent strength between the sample and mobile phase.1. Dilute the sample or inject a smaller volume. 2. Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. 3. Dissolve the sample in the initial mobile phase if possible.
Unexpected peaks in the chromatogram 1. Contamination from sample preparation, solvents, or the HPLC system. 2. Degradation of the this compound sample.1. Analyze a blank (solvent) injection to identify system peaks. Ensure high purity solvents and clean glassware. 2. Prepare fresh samples and store them appropriately (protected from light and at a suitable temperature).
Difficulty in achieving a stable baseline 1. Air bubbles in the detector or pump. 2. Contaminated or improperly mixed mobile phase. 3. Detector lamp nearing the end of its life.1. Degas the mobile phase and prime the pump. 2. Filter all mobile phase components and ensure they are well-mixed. 3. Replace the detector lamp if necessary.

Data Presentation

Consistent and thorough data collection is paramount for monitoring batch-to-batch variability. The following tables provide a template for organizing and comparing data from different batches of this compound.

Table 1: Botanical Raw Material (BRM) Analysis

ParameterBatch ABatch BBatch CAcceptance Criteria
Plant Authentication C. lechleriC. lechleriC. lechleriConfirmed C. lechleri
Total this compound Content (%) 1.51.71.6Report Value
Total Phenolics (mg/g) 150165158Report Value
Taspine Content (%) < 0.1< 0.1< 0.1≤ 0.1%
Heavy Metals (ppm)
Lead (Pb)< 1.0< 1.0< 1.0≤ 10.0
Arsenic (As)< 0.5< 0.5< 0.5≤ 3.0
Mercury (Hg)< 0.1< 0.1< 0.1≤ 1.0
Cadmium (Cd)< 0.2< 0.2< 0.2≤ 1.0
Pesticide Residues CompliesCompliesCompliesComplies with USP <561>

Table 2: this compound API Physicochemical Properties

ParameterBatch XBatch YBatch ZAcceptance Criteria
Appearance Reddish-brown powderReddish-brown powderReddish-brown powderReddish-brown powder
Identity by FT-IR ConformsConformsConformsConforms to reference
Identity by UV-Vis (λmax) 280 nm280 nm280 nm278 - 282 nm
Molecular Weight (Mw) 2100 Da2150 Da2080 Da1700 - 2500 Da
Polydispersity Index (Mw/Mn) 1.151.181.161.00 - 1.20
Purity by HPLC (%) 99.299.599.3≥ 98.0%
Biological Activity (IC50) 7.2 µM7.0 µM7.5 µM6.0 - 8.0 µM

Experimental Protocols

1. HPLC-UV Method for this compound Quantification and Fingerprinting

  • Objective: To quantify the this compound content and generate a characteristic chromatographic fingerprint for batch comparison.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and methanol (B129727) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Compare the retention times and peak area percentages of the major peaks in the chromatogram to a reference standard and between batches.

2. GPC Method for Molecular Weight Distribution

  • Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of this compound.

  • Instrumentation: GPC system with a refractive index (RI) detector.

  • Columns: A set of GPC columns suitable for the analysis of polymers in the range of 500 - 10,000 Da.

  • Mobile Phase: Tetrahydrofuran (THF) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 2 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Calibration: Use a series of narrow polystyrene or polyethylene (B3416737) glycol standards to generate a calibration curve of log(molecular weight) versus retention time.

  • Data Analysis: Calculate Mw, Mn, and PDI (Mw/Mn) using the GPC software.

Visualizations

Crofelemer_MOA cluster_enterocyte Enterocyte CFTR CFTR Channel Cl_out_CFTR Cl- Secretion CFTR->Cl_out_CFTR CaCC CaCC Channel Cl_out_CaCC Cl- Secretion CaCC->Cl_out_CaCC Intestinal_Lumen Intestinal Lumen This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits

Caption: Mechanism of action of this compound in inhibiting intestinal chloride secretion.

Batch_Release_Workflow start Start: New Batch of this compound raw_material Botanical Raw Material Analysis start->raw_material api_physchem API Physicochemical Characterization raw_material->api_physchem api_bioassay API Biological Activity Assay api_physchem->api_bioassay data_review Data Review and Comparison to Specifications api_bioassay->data_review release Batch Release data_review->release Pass reject Batch Rejection & Investigation data_review->reject Fail

Caption: Workflow for the quality control and release of a new batch of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Findings in Crofelemer Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent findings during preclinical studies of Crofelemer.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in preclinical models?

A1: Preclinical studies have consistently demonstrated that this compound's primary mechanism of action is the dual inhibition of two distinct chloride channels on the luminal side of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[1][2][3][4][5] By blocking these channels, this compound reduces the secretion of chloride ions into the intestinal lumen. This, in turn, decreases the passive outflow of sodium and water, leading to a reduction in secretory diarrhea.[1][2][3][4][5]

Q2: What are the known IC50 values for this compound's inhibition of CFTR and CaCC?

A2: In vitro studies have established the following IC50 values for this compound:

  • CFTR: Approximately 6-7 µM[2][3]

  • CaCC (TMEM16A): Approximately 6.5 µM[2]

Q3: Are there reports of variability in the efficacy of this compound in preclinical studies?

A3: Yes, some degree of variability in preclinical findings has been reported or can be inferred from the available literature. One significant factor is the inherent physicochemical variation of this compound, which is a botanical drug substance derived from the latex of the Croton lechleri tree.[6] Different batches of this compound may exhibit variations in their composition, which could potentially impact bioactivity.[6] Additionally, different formulations of this compound (e.g., enteric-coated vs. non-enteric-coated, powder for solution vs. delayed-release tablets) have been used across various studies, which can influence drug delivery and, consequently, efficacy.[7][8]

Troubleshooting Guides

Issue 1: Higher than Expected Variability in an In Vivo Diarrhea Model

Potential Cause 1: Inconsistent Induction of Diarrhea

  • Troubleshooting:

    • Standardize the induction agent and protocol: For cholera toxin-induced models, ensure the exact dose and administration route are consistent across all animals.[9] For drug-induced models like neratinib (B1684480), maintain a strict dosing schedule and formulation.[1][10]

    • Animal health and microbiome: Ensure all animals are of similar age, weight, and health status. Variations in gut microbiome can influence the severity of diarrhea. Consider co-housing animals or using animals from the same source to minimize microbiome variability.

Potential Cause 2: this compound Formulation and Administration

  • Troubleshooting:

    • Verify formulation consistency: If preparing your own formulation, ensure thorough and consistent mixing. For commercially sourced this compound, inquire about batch-to-batch consistency data from the supplier.

    • Oral gavage technique: Inconsistent administration volume or placement of the gavage needle can lead to variability in drug delivery to the intestine. Ensure all technicians are trained and follow a standardized procedure.

Potential Cause 3: Physicochemical Properties of the this compound Batch

  • Troubleshooting:

    • Source material documentation: Obtain a certificate of analysis for your batch of this compound, if available. This may provide information on the purity and composition.

    • Comparative analysis: If you suspect batch-to-batch variability, consider performing a side-by-side comparison of a new batch with a previously used batch that yielded expected results in a small pilot study. Analytical techniques like HPLC can be used to compare the chemical fingerprints of different batches.[6]

Issue 2: Inconsistent Inhibition of Chloride Secretion in Ussing Chamber Experiments

Potential Cause 1: Cell Monolayer Integrity and Polarization

  • Troubleshooting:

    • Transepithelial Electrical Resistance (TEER) measurement: Always measure TEER before and after the experiment to ensure the integrity of the cell monolayer. A significant drop in TEER may indicate cell death or disruption of tight junctions, confounding the results.

    • Consistent cell culture conditions: T84 cells, a common model for these experiments, require specific culture conditions to form polarized monolayers. Ensure consistent passage number, seeding density, and time to confluence.

Potential Cause 2: Reagent Preparation and Application

  • Troubleshooting:

    • This compound solution: Prepare fresh solutions of this compound for each experiment. Due to its complex nature, it may be prone to degradation.

    • Activator concentration: Ensure the concentration of the chloride secretion activator (e.g., forskolin (B1673556) for CFTR, ATP or thapsigargin (B1683126) for CaCC) is consistent and elicits a stable baseline of chloride secretion before adding this compound.[11]

Potential Cause 3: Equipment and Chamber Setup

  • Troubleshooting:

    • Ussing chamber maintenance: Ensure the Ussing chamber is properly cleaned and the electrodes are in good condition.

    • Temperature and oxygenation: Maintain a constant physiological temperature (37°C) and continuous oxygenation of the Ringer's solution throughout the experiment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterChannelCell LineValueReference
IC50CFTRFRT cells expressing CFTR~7 µM[11]
IC50CaCC (TMEM16A)-~6.5 µM[2]
Maximum InhibitionCFTRFRT cells expressing CFTR~60%[11]
Maximum InhibitionCaCC (TMEM16A)->90%[2]

Table 2: In Vivo Efficacy of this compound in Animal Models of Diarrhea

Animal ModelInduction AgentThis compound DoseKey FindingReference
Female Beagle DogsNeratinib125 mg BIDSignificantly reduced average number of weekly loose/watery stools (5.96 vs 8.70 in control).[1][10]
Female Beagle DogsNeratinib125 mg QIDSignificantly reduced average number of weekly loose/watery stools (5.74 vs 8.70 in control).[1][10]
Newborn Holstein CalvesEnterotoxigenic E. coliEnteric-coated formulationSignificantly higher fecal dry matter during treatment compared to control.[8]

Experimental Protocols

In Vitro Chloride Secretion Assay (Ussing Chamber)
  • Cell Line: T84 human intestinal epithelial cells.

  • Culture: Cells are grown on permeable supports until a confluent and polarized monolayer is formed, as confirmed by TEER measurements.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Ringer's solution and maintained at 37°C with continuous oxygenation.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

  • Protocol:

    • Establish a stable baseline Isc.

    • Add an agonist to stimulate chloride secretion (e.g., 10 µM forskolin to the basolateral side to activate CFTR, or 100 µM ATP to the apical side to activate CaCC).[11]

    • Once a stable stimulated Isc is achieved, add varying concentrations of this compound to the apical (luminal) side.

    • Record the inhibition of Isc to determine the concentration-dependent effect of this compound.

In Vivo Neratinib-Induced Diarrhea Model in Beagle Dogs
  • Animals: Female beagle dogs.[1][10]

  • Induction of Diarrhea:

    • Administer neratinib orally once daily. A typical dosing regimen is 40 mg/day for the first 5 days, followed by an increase to 80 mg/day for the remainder of the study.[1][10]

  • Treatment Groups:

    • Control: Neratinib + Placebo.

    • This compound BID: Neratinib + 125 mg this compound twice daily.[1][10]

    • This compound QID: Neratinib + 125 mg this compound four times daily.[1][10]

  • Efficacy Assessment:

    • Daily fecal scoring using a standardized system (e.g., Purina Fecal Scoring System) to assess stool consistency.[1][10]

    • Record the number of loose/watery stools per day.

    • Monitor body weight and hydration status.

  • Duration: Typically 28 days.[1][10]

Visualizations

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte This compound This compound CFTR CFTR This compound->CFTR Inhibits CaCC CaCC This compound->CaCC Inhibits Cl_ion Cl- CFTR->Cl_ion Secretion CaCC->Cl_ion Secretion Na_H2O Na+ H2O Cl_ion->Na_H2O Leads to Secretion

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model T84_cells Culture T84 Cells on Permeable Supports Ussing_chamber Mount Monolayer in Ussing Chamber T84_cells->Ussing_chamber Stimulate_secretion Stimulate Cl- Secretion (e.g., Forskolin) Ussing_chamber->Stimulate_secretion Add_this compound Add this compound Stimulate_secretion->Add_this compound Measure_Isc Measure Inhibition of Short-Circuit Current (Isc) Add_this compound->Measure_Isc Induce_diarrhea Induce Diarrhea in Animal Model Administer_this compound Administer this compound or Placebo Induce_diarrhea->Administer_this compound Monitor_fecal_score Monitor Fecal Score and Frequency of Diarrhea Administer_this compound->Monitor_fecal_score Analyze_data Analyze Efficacy Data Monitor_fecal_score->Analyze_data

Caption: Preclinical Experimental Workflow.

Troubleshooting_Logic Inconsistent_Results Inconsistent Preclinical Results Physicochemical_Variation Physicochemical Variation of this compound Batch Inconsistent_Results->Physicochemical_Variation Formulation_Differences Differences in this compound Formulation Inconsistent_Results->Formulation_Differences Experimental_Variability Experimental Protocol Variability Inconsistent_Results->Experimental_Variability Animal_Model_Factors Animal Model Factors (e.g., Microbiome) Experimental_Variability->Animal_Model_Factors Cell_Culture_Issues Cell Culture and Monolayer Integrity (In Vitro) Experimental_Variability->Cell_Culture_Issues

Caption: Troubleshooting Logic for Inconsistent Findings.

References

Validation & Comparative

Crofelemer vs. Loperamide: A Comparative Analysis of Antidiarrheal Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct molecular pathways of two prominent antidiarrheal agents, supported by experimental evidence.

Diarrhea, characterized by increased stool frequency and liquidity, results from an imbalance in intestinal fluid and electrolyte transport and/or altered motility. Crofelemer and loperamide (B1203769) are two widely used antidiarrheal agents that achieve their therapeutic effects through fundamentally different mechanisms of action. This guide provides a comparative analysis of their molecular targets, physiological effects, and the experimental methodologies used to characterize them, aimed at researchers, scientists, and drug development professionals.

At a Glance: Key Mechanistic Differences

FeatureThis compoundLoperamide
Primary Mechanism Anti-secretoryAnti-motility
Molecular Target CFTR and CaCC chloride channelsµ-opioid receptors in the myenteric plexus
Effect on Intestinal Motility No significant effect[1]Decreases peristalsis, increases transit time[2][3][4]
Effect on Fluid Secretion Inhibits chloride and water secretion[1][5][6]May directly inhibit fluid and electrolyte secretion and/or stimulate absorption[7]
Systemic Absorption Minimal[1][8]Poor, but subject to first-pass metabolism[2][9]

This compound: The Anti-Secretory Approach

This compound, a botanical drug derived from the sap of the Croton lechleri tree, represents a novel class of antidiarrheal agents that primarily target intestinal fluid secretion.[5][10]

Mechanism of Action

This compound acts locally in the gastrointestinal tract to inhibit two distinct types of chloride channels located on the luminal side of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[1][5][6][11] In many forms of secretory diarrhea, these channels become overactive, leading to excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive outflow of sodium and water, resulting in watery stools.[5][11] By blocking these channels, this compound reduces the efflux of chloride ions and, consequently, the secretion of water into the gut, leading to a normalization of stool consistency without altering intestinal motility.[1][8][10]

dot

Crofelemer_Mechanism cluster_enterocyte Enterocyte CFTR CFTR Channel Lumen Intestinal Lumen CFTR->Lumen Cl- CaCC CaCC Channel CaCC->Lumen Cl- Blood Bloodstream Lumen->Blood Na+ H2O This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits caption This compound's anti-secretory mechanism.

Caption: this compound's anti-secretory mechanism.

Supporting Experimental Data
  • In Vitro Channel Inhibition: Studies using cell lines have demonstrated this compound's inhibitory effect on CFTR and CaCC channels. For instance, in one study, this compound inhibited the CFTR Cl- channel with a maximum inhibition of approximately 60% and an IC50 of ~7 µM.[12] The same study found that this compound also strongly inhibited the intestinal calcium-activated Cl- channel TMEM16A with a maximum inhibition of over 90% and an IC50 of approximately 6.5 µM.[12]

Target ChannelIC50Maximum InhibitionReference
CFTR~7 µM~60%[12]
CaCC (TMEM16A)~6.5 µM>90%[12]
  • Clinical Efficacy: The ADVENT trial, a phase 3 study in HIV-positive individuals with non-infectious diarrhea, demonstrated the clinical efficacy of this compound. Significantly more patients receiving this compound (125 mg twice daily) achieved a clinical response (≤2 watery stools per week for ≥2 of 4 weeks) compared to placebo (17.6% vs. 8.0%).[9][13]

Loperamide: The Anti-Motility Approach

Loperamide is a synthetic, peripherally acting opioid receptor agonist that has been a mainstay in the symptomatic treatment of diarrhea for decades.[3][14]

Mechanism of Action

Loperamide's primary mechanism of action is the agonism of µ-opioid receptors located in the myenteric plexus of the large intestine.[2][3][4] Activation of these receptors inhibits the release of acetylcholine (B1216132) and prostaglandins, which in turn decreases the tone of the longitudinal and circular smooth muscles of the intestinal wall.[2][4][9] This leads to a reduction in propulsive peristalsis and an increase in intestinal transit time, allowing for more extensive absorption of water and electrolytes from the fecal matter.[2][3][4]

dot

Loperamide_Mechanism cluster_neuron Myenteric Plexus Neuron Mu_Receptor µ-Opioid Receptor Neurotransmitter Acetylcholine & Prostaglandins Mu_Receptor->Neurotransmitter Inhibits Release Peristalsis Intestinal Peristalsis Neurotransmitter->Peristalsis Stimulates Loperamide Loperamide Loperamide->Mu_Receptor Activates caption Loperamide's anti-motility mechanism.

Caption: Loperamide's anti-motility mechanism.

Supporting Experimental Data
  • Receptor Binding Affinity: In vitro studies have quantified loperamide's high affinity for the µ-opioid receptor. The reported Ki (inhibitory constant) values for loperamide at the µ-opioid receptor are in the low nanomolar range, indicating potent binding.

Receptor SubtypeKi (nM)Reference
µ-opioid3[15]
δ-opioid48[15]
κ-opioid1156[15]
  • Effect on Intestinal Transit: Animal studies have demonstrated loperamide's effect on gastrointestinal transit time. In one study in mice, loperamide significantly increased both intestinal and colonic transit times in a dose-dependent manner.

  • Clinical Efficacy: Numerous clinical trials have established the efficacy of loperamide in treating acute and chronic diarrhea. For instance, a double-blind, placebo-controlled study in patients with chronic diarrhea due to ileocolic disease or resection showed that loperamide significantly decreased stool frequency and weight, and prolonged carmine (B74029) transit time.[16]

Experimental Protocols

This compound: Chloride Channel Inhibition Assay (In Vitro)

Objective: To determine the inhibitory concentration (IC50) of this compound on CFTR and CaCC chloride channels.

Methodology:

  • Cell Culture: Human intestinal cell lines (e.g., T84 or Fischer rat thyroid cells) expressing CFTR and/or CaCC are cultured to form a confluent monolayer.

  • Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides and allows for the measurement of ion transport via short-circuit current (Isc).

  • Channel Activation: CFTR channels are typically activated using a cAMP agonist like forskolin, while CaCC channels are activated using a calcium ionophore such as ionomycin.

  • This compound Application: Increasing concentrations of this compound are added to the apical side of the cell monolayer.

  • Data Acquisition and Analysis: The change in Isc is measured at each concentration. The data is then plotted to generate a dose-response curve, from which the IC50 value is calculated.

dot

Chloride_Channel_Assay A Culture intestinal cells to form a monolayer B Mount monolayer in Ussing chamber A->B C Activate Cl- channels (e.g., with forskolin) B->C D Add increasing concentrations of this compound C->D E Measure short-circuit current (Isc) D->E F Calculate IC50 from dose-response curve E->F caption Workflow for Chloride Channel Inhibition Assay.

Caption: Workflow for Chloride Channel Inhibition Assay.

Loperamide: µ-Opioid Receptor Binding Assay (In Vitro)

Objective: To determine the binding affinity (Ki) of loperamide for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) that have been engineered to express the human µ-opioid receptor.

  • Radioligand Competition: The membranes are incubated with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of unlabeled loperamide.

  • Incubation and Filtration: After reaching equilibrium, the mixture is rapidly filtered to separate the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter to quantify the amount of bound radioligand.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of loperamide that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

dot

Receptor_Binding_Assay A Prepare cell membranes expressing µ-opioid receptors B Incubate membranes with radioligand and Loperamide A->B C Separate bound and unbound radioligand via filtration B->C D Quantify bound radioligand using scintillation counting C->D E Calculate IC50 and Ki values D->E caption Workflow for µ-Opioid Receptor Binding Assay.

Caption: Workflow for µ-Opioid Receptor Binding Assay.

Conclusion

This compound and loperamide represent two distinct and effective strategies for the management of diarrhea. This compound's targeted anti-secretory mechanism, with its lack of effect on motility and minimal systemic absorption, offers a valuable therapeutic option, particularly in secretory diarrheas. Loperamide's potent anti-motility effect, mediated by peripheral µ-opioid receptors, has a long-standing record of efficacy in a broad range of diarrheal conditions. The choice between these agents may depend on the underlying pathophysiology of the diarrhea, with this compound being particularly suited for conditions characterized by hypersecretion and loperamide for those where reducing motility is the primary goal. Further head-to-head clinical trials would be beneficial to directly compare the efficacy and safety of these two agents in various diarrheal diseases.

References

A Comparative Guide to Validating a Cell-Based Potency Assay for Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of validating a cell-based potency assay for Crofelemer, a first-in-class antidiarrheal agent. This compound's mechanism of action involves the dual inhibition of two distinct intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC), also known as Anoctamin 1 or TMEM16A[1][2][3]. A validated potency assay is crucial for ensuring the quality, consistency, and efficacy of this compound during drug development and for lot release of the final product.

This document outlines the primary cell-based assay recommended by regulatory bodies, provides detailed experimental protocols, presents comparative quantitative data for this compound's activity on its targets, and discusses alternative assays.

Quantitative Data Summary

The potency of this compound is determined by its ability to inhibit the ion channel activity of CFTR and TMEM16A. The following table summarizes the key quantitative parameters from in vitro studies.

ParameterCFTR InhibitionTMEM16A InhibitionCell LineAssay MethodReference
IC₅₀ ~7 µM~6.5 µMFischer Rat Thyroid (FRT) cells expressing human CFTR or TMEM16AShort-circuit current measurement[1][2]
Maximal Inhibition ~60%>90%Fischer Rat Thyroid (FRT) cells expressing human CFTR or TMEM16AShort-circuit current measurement

Signaling Pathways and Mechanism of Action

This compound exerts its antidiarrheal effect by blocking the efflux of chloride ions from intestinal epithelial cells into the lumen. This is achieved by inhibiting two key chloride channels that are activated by different intracellular signaling pathways.

Crofelemer_Signaling_Pathways cluster_cAMP cAMP-Mediated Pathway cluster_Calcium Calcium-Mediated Pathway Forskolin Forskolin Adenylyl Cyclase Adenylyl Cyclase Forskolin->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates CFTR CFTR PKA->CFTR phosphorylates (activates) Cl_efflux Chloride Efflux (Diarrhea) CFTR->Cl_efflux ATP_agonist ATP PLC PLC ATP_agonist->PLC activates Thapsigargin Thapsigargin ER Endoplasmic Reticulum Thapsigargin->ER inhibits SERCA pump PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->ER binds to receptor Ca2+ Intracellular Ca²⁺ ER->Ca2+ releases TMEM16A TMEM16A Ca2+->TMEM16A activates TMEM16A->Cl_efflux This compound This compound This compound->CFTR inhibits This compound->TMEM16A inhibits

This compound's dual inhibition of CFTR and TMEM16A signaling pathways.

Recommended Potency Assay: Ussing Chamber Electrophysiology

The Ussing chamber assay is the gold-standard for measuring ion transport across epithelial tissues and is the recommended method for determining this compound's potency. This assay directly measures the chloride current generated by CFTR and TMEM16A channels.

Experimental Workflow

The following diagram illustrates the key steps in performing the Ussing chamber assay for this compound potency validation.

Ussing_Chamber_Workflow cluster_prep Cell Preparation cluster_assay Ussing Chamber Assay cluster_analysis Data Analysis Seed_Cells 1. Seed FRT-CFTR or FRT-TMEM16A cells on permeable supports Culture_Cells 2. Culture cells to form a polarized monolayer Seed_Cells->Culture_Cells Verify_Monolayer 3. Verify monolayer integrity (TEER measurement) Culture_Cells->Verify_Monolayer Mount_Monolayer 4. Mount permeable support in Ussing chamber Verify_Monolayer->Mount_Monolayer Equilibrate 5. Equilibrate with physiological buffer Mount_Monolayer->Equilibrate Measure_Baseline 6. Measure baseline short-circuit current (Isc) Equilibrate->Measure_Baseline Add_Activator 7. Add channel activator (Forskolin for CFTR, ATP for TMEM16A) Measure_Baseline->Add_Activator Measure_Activated_Isc 8. Measure activated Isc Add_Activator->Measure_Activated_Isc Add_this compound 9. Add varying concentrations of this compound Measure_Activated_Isc->Add_this compound Measure_Inhibited_Isc 10. Measure inhibited Isc Add_this compound->Measure_Inhibited_Isc Calculate_Inhibition 11. Calculate % inhibition for each concentration Measure_Inhibited_Isc->Calculate_Inhibition Generate_Curve 12. Generate dose-response curve Calculate_Inhibition->Generate_Curve Determine_IC50 13. Determine IC₅₀ value Generate_Curve->Determine_IC50

Workflow for this compound potency determination using the Ussing chamber assay.
Detailed Experimental Protocols

1. Cell Culture

  • Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing either human CFTR or human TMEM16A are recommended.

  • Culture Conditions: Cells are seeded on permeable supports (e.g., Snapwell™ or Transwell®) and cultured until a confluent and polarized monolayer is formed. Monolayer integrity should be confirmed by measuring transepithelial electrical resistance (TEER).

2. Ussing Chamber Procedure for CFTR Inhibition

  • Solutions: Symmetrical chloride solutions in the apical and basolateral chambers.

  • Procedure:

    • Mount the cell monolayer in the Ussing chamber and equilibrate at 37°C while bubbling with 95% O₂/5% CO₂.

    • Measure the baseline short-circuit current (Isc).

    • To activate CFTR, add a cyclic AMP (cAMP) agonist, such as Forskolin (e.g., 10-20 µM), to the basolateral solution.

    • Once the Isc stabilizes, add varying concentrations of this compound to the apical chamber.

    • Record the decrease in Isc to determine the inhibitory effect.

    • At the end of the experiment, a specific CFTR inhibitor (e.g., CFTRinh-172) can be added to confirm that the measured current is CFTR-dependent.

3. Ussing Chamber Procedure for TMEM16A Inhibition

  • Solutions: Symmetrical chloride solutions. To isolate the TMEM16A current, experiments can be performed in the presence of a CFTR inhibitor.

  • Procedure:

    • Mount the cell monolayer and equilibrate as described above.

    • Measure the baseline Isc.

    • To activate TMEM16A, add a calcium agonist, such as ATP (e.g., 100 µM) or thapsigargin, to the basolateral solution to increase intracellular calcium.

    • After the Isc peaks and stabilizes, add varying concentrations of this compound to the apical chamber.

    • Record the inhibition of the calcium-activated chloride current.

Alternative Potency Assays

While the Ussing chamber is the preferred method, other assays can be used as orthogonal methods or for higher-throughput screening.

Assay TypePrincipleTargetAdvantagesDisadvantages
Fluorescence-based Assays Measures changes in intracellular halide concentration (e.g., iodide) using a halide-sensitive fluorescent protein (e.g., YFP). Channel activation leads to iodide influx and quenching of the fluorescence.CFTR, TMEM16AHigher throughput, amenable to automation.Indirect measurement of channel function.
Patch-Clamp Electrophysiology Directly measures the flow of ions through a single ion channel or across the entire cell membrane.CFTR, TMEM16AProvides detailed information on channel gating and mechanism of inhibition.Low throughput, technically demanding.

Validation of the Cell-Based Potency Assay

The chosen cell-based potency assay must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The assay should specifically measure the inhibition of CFTR or TMEM16A by this compound. This can be demonstrated by using negative controls (e.g., mock-transfected cells) and specific inhibitors.

  • Accuracy: The closeness of agreement between the measured potency value and the true value. This can be assessed by analyzing a reference standard at different concentrations.

  • Precision: The degree of scatter among a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperature).

By following these guidelines and utilizing the described methodologies, researchers and drug developers can effectively validate a robust and reliable cell-based potency assay for this compound, ensuring product quality and consistency.

References

Head-to-head studies of Crofelemer against other antidiarrheal agents

Author: BenchChem Technical Support Team. Date: December 2025

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between crofelemer and traditional antidiarrheal agents lies in their mechanism of action. This compound is an antisecretory agent, while loperamide (B1203769) is an antimotility agent and octreotide (B344500) has broader hormonal inhibitory effects.

This compound: This novel, first-in-class antidiarrheal agent is derived from the red bark sap of the Croton lechleri tree. It exerts its effect locally in the gastrointestinal tract with minimal systemic absorption.[1][2] this compound inhibits two key chloride ion channels on the luminal side of enterocytes: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels (CaCC).[1][3] By blocking these channels, this compound reduces the secretion of chloride ions into the intestinal lumen. This, in turn, decreases the accompanying secretion of sodium and water, leading to a reduction in watery diarrhea and improved stool consistency.[1] Importantly, this compound does not affect gastrointestinal motility.

Loperamide: A synthetic, peripherally acting opioid agonist, loperamide primarily targets the μ-opioid receptors in the myenteric plexus of the large intestine. This action inhibits the release of acetylcholine (B1216132) and prostaglandins, which in turn decreases the tone of the longitudinal and circular smooth muscles of the intestinal wall. The result is a slowing of intestinal contractions, an increase in the time material stays in the intestine, and consequently, more water absorption from the fecal matter. It also suppresses the gastrocolic reflex.

Octreotide: A synthetic analog of the natural hormone somatostatin (B550006), octreotide has a broader mechanism of action. It exerts its effects by binding to somatostatin receptors, which are abundant in the gastrointestinal tract and pancreas. This binding inhibits the secretion of a wide range of gastrointestinal hormones, including serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, and motilin. By inhibiting these hormones, octreotide reduces gastric acid secretion, slows gastrointestinal motility, and decreases intestinal fluid secretion. It also reduces splanchnic blood flow.

Signaling Pathway Diagrams

Crofelemer_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cl- Cl- Na+ Na+ H2O H2O CFTR CFTR Channel CFTR->Cl- CaCC CaCC Channel CaCC->Cl- Secretion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits

Caption: this compound's inhibitory action on intestinal chloride channels.

Loperamide_Mechanism cluster_neuron Myenteric Plexus Neuron cluster_muscle Intestinal Smooth Muscle Opioid_Receptor μ-Opioid Receptor Acetylcholine Acetylcholine Prostaglandins Opioid_Receptor->Acetylcholine Inhibits Release Loperamide Loperamide Loperamide->Opioid_Receptor Activates Contraction Muscle Contraction (Peristalsis) Acetylcholine->Contraction Stimulates

Caption: Loperamide's activation of μ-opioid receptors to reduce peristalsis.

Octreotide_Mechanism cluster_effects Inhibitory Effects Octreotide Octreotide Somatostatin_Receptor Somatostatin Receptors (SSTR2, SSTR5) Octreotide->Somatostatin_Receptor Binds to Hormone_Secretion GI Hormone Secretion (Serotonin, VIP, etc.) Somatostatin_Receptor->Hormone_Secretion Inhibits GI_Motility Gastrointestinal Motility Somatostatin_Receptor->GI_Motility Inhibits Fluid_Secretion Intestinal Fluid Secretion Somatostatin_Receptor->Fluid_Secretion Inhibits

Caption: Octreotide's broad inhibitory effects via somatostatin receptors.

Comparative Efficacy from Placebo-Controlled Trials

The following tables summarize the quantitative data from key placebo-controlled clinical trials for each agent. It is important to note that the patient populations and diarrhea etiologies differ significantly across these studies.

Table 1: this compound Efficacy Data
TrialPatient PopulationPrimary EndpointThis compound ResultPlacebo ResultP-value
ADVENTHIV-positive adults on stable antiretroviral therapy with chronic, non-infectious diarrheaClinical Response (≤2 watery stools/week for ≥2 of 4 weeks)17.6%8.0%0.01 (one-sided)
ADVENT(as above)Change from baseline in number of daily watery bowel movementsGreater reductionLess reduction0.04
ADVENT(as above)Change from baseline in daily stool consistency scoreGreater improvementLess improvement0.02
Table 2: Loperamide Efficacy Data
Trial/Meta-analysisPatient PopulationKey EndpointLoperamide ResultPlacebo ResultP-value/Confidence Interval
Meta-analysis (Children)Children (<12 years) with acute diarrheaDiarrhea at 24 hours34% lower risk-RR 0.66 (95% CI: 0.57, 0.78)
Meta-analysis (Children)(as above)Duration of diarrhea0.8 days shorter-WMD -0.8 days (95% CI: -0.9, -0.7)
Dettmer, 1994Adults with acute diarrheaMedian time to complete relief25-28 hours40.5 hours< 0.05
van Loon et al.Adults with acute watery diarrheaMean number of stools on Day 21.33.4< 0.001
Table 3: Octreotide Efficacy Data
Trial/StudyPatient PopulationKey EndpointOctreotide ResultPlacebo/Control ResultP-value/Comment
Retrospective Review (Strosberg et al.)Neuroendocrine tumor patients with refractory carcinoid syndrome diarrheaImprovement/resolution of diarrhea after dose escalation79% of patientsN/ARetrospective, no placebo arm
Meta-analysis (Ma et al.)Patients with chemoradiotherapy-induced diarrhea (treatment subgroup)Total effective rate in treating diarrhea86.7%41.2%< 0.00001
Yavuz et al. (as cited in)Patients with diarrhea from pelvic radiation therapyResolution of diarrhea within 3 days60.6% (20/33)14.3% (4/28)0.002

Experimental Protocols of Key Cited Trials

ADVENT Trial (this compound)
  • Study Design: A randomized, double-blind, placebo-controlled, two-stage, multicenter trial.

  • Participants: HIV-seropositive patients on stable antiretroviral therapy with a history of chronic diarrhea (defined as one or more watery bowel movements per day for at least one month). Exclusion criteria included infectious causes of diarrhea.

  • Intervention: Stage I randomized patients to this compound 125 mg, 250 mg, 500 mg, or placebo, all administered twice daily for 4 weeks. Based on an interim analysis, the 125 mg twice-daily dose was selected for Stage II, where new patients were randomized to this compound 125 mg or placebo.

  • Primary Efficacy Endpoint: The percentage of patients who achieved a clinical response, defined as having two or fewer watery stools per week for at least two of the four weeks in the placebo-controlled phase.

  • Data Collection: Patients recorded stool consistency and frequency daily in an electronic diary.

Loperamide Trials for Acute Diarrhea (General Protocol)
  • Study Design: Typically randomized, double-blind, placebo-controlled trials.

  • Participants: Adults or children with acute, non-specific diarrhea, generally defined as three or more unformed stools in the previous 24 hours and an illness duration of less than 72 hours. Patients with bloody diarrhea or high fever are often excluded.

  • Intervention: An initial loading dose of loperamide (e.g., 4 mg for adults, weight-based for children) followed by a maintenance dose (e.g., 2 mg) after each subsequent unformed stool, not exceeding a maximum daily dose. The control group receives a matching placebo. Oral rehydration therapy is often co-administered.

  • Primary Efficacy Endpoints: Common endpoints include the time to the last unformed stool, the number of unformed stools over a specific period (e.g., 24 or 48 hours), and overall treatment efficacy as rated by the investigator or patient.

Octreotide Trials for Carcinoid Diarrhea (General Protocol)
  • Study Design: Varied, including placebo-controlled trials, dose-escalation studies, and retrospective analyses.

  • Participants: Patients with a confirmed diagnosis of a well-differentiated metastatic neuroendocrine tumor and carcinoid syndrome, characterized by symptoms such as diarrhea and flushing.

  • Intervention: Subcutaneous injections of octreotide or long-acting release (LAR) intramuscular formulations. Doses can be escalated based on symptomatic response. In placebo-controlled trials, patients receive the active drug or a saline injection.

  • Primary Efficacy Endpoints: Assessment of symptomatic relief, often measured by a reduction in the frequency and volume of bowel movements and the frequency and severity of flushing episodes. Biochemical markers like urinary 5-hydroxyindoleacetic acid (5-HIAA) are also monitored.

Summary and Conclusion

This compound, loperamide, and octreotide represent distinct therapeutic approaches to the management of diarrhea.

  • This compound offers a targeted, antisecretory mechanism that normalizes fluid and electrolyte flow in the gut without affecting motility. Its minimal systemic absorption contributes to a favorable safety profile. The available data from the ADVENT trial demonstrates its efficacy in the specific population of HIV-associated, non-infectious diarrhea.

  • Loperamide is a widely used and effective antimotility agent for acute, non-specific diarrhea. By slowing intestinal transit, it enhances fluid absorption. Its efficacy in reducing the duration and frequency of acute diarrhea is well-established through numerous clinical trials.

  • Octreotide provides broad-spectrum inhibition of gastrointestinal hormone secretion and motility, making it a valuable agent for specific, often severe, secretory diarrheas associated with conditions like carcinoid syndrome and VIPomas.

The choice of an antidiarrheal agent should be guided by the underlying etiology of the diarrhea, the desired mechanism of action, and the specific patient population. While direct comparative data is lacking, this guide provides a framework for understanding the unique pharmacological profiles and the evidence base for this compound, loperamide, and octreotide. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these agents in various diarrheal diseases.

References

The Untapped Potential of Crofelemer: A Guide to Investigating Synergistic Effects in Gut Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Francisco, CA – December 1, 2025 – While crofelemer has carved a niche in the management of non-infectious diarrhea, particularly in patients with HIV/AIDS on antiretroviral therapy, its potential in broader inflammatory gut conditions remains an area of active exploration. To date, published literature has primarily focused on its efficacy as a monotherapy. This guide delves into the untapped potential of this compound in synergistic combination with other compounds for the management of gut inflammation, a hallmark of conditions like Inflammatory Bowel Disease (IBD).

This document serves as a comparative guide for researchers, scientists, and drug development professionals, outlining the mechanisms of action of this compound alongside other key therapeutic classes. By juxtaposing their distinct and potentially complementary pathways, this guide aims to provide a scientific rationale for future investigations into this compound-based combination therapies. While direct experimental data on such synergies are currently limited, this guide provides the foundational knowledge and hypothetical frameworks to spur innovation in this promising field.

Understanding the Landscape: A Comparative Analysis of Mechanisms

A synergistic effect in pharmacology occurs when the combined effect of two drugs is greater than the sum of their individual effects. In the context of gut inflammation, a complex multifactorial condition, targeting different pathological pathways simultaneously could lead to enhanced therapeutic outcomes. The following table compares the mechanism of action of this compound with other compound classes relevant to gut inflammation, highlighting the potential for synergistic interactions.

Compound ClassDrug(s)Mechanism of ActionPotential for Synergy with this compound
Chloride Channel Inhibitor This compoundInhibits the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCC) in the intestinal lumen, reducing chloride and water secretion into the gut.[1][2][3] This normalizes stool consistency and reduces diarrhea.[1][2]By reducing diarrheal fluid loss, this compound can create a more favorable gut environment for other oral medications to exert their effects. Its localized action in the gut lumen with minimal systemic absorption suggests a low potential for systemic drug-drug interactions.[1][4]
Aminosalicylates Mesalazine (5-ASA)Exerts topical anti-inflammatory effects in the colon. The exact mechanism is not fully elucidated but is thought to involve inhibition of cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of prostaglandins (B1171923) and leukotrienes. It may also scavenge reactive oxygen species and inhibit NF-κB signaling.The anti-secretory effect of this compound could complement the anti-inflammatory action of mesalazine by reducing the washout of the topically acting drug, potentially increasing its local concentration and efficacy at the site of inflammation.
Corticosteroids Prednisone, BudesonideBroad-spectrum anti-inflammatory and immunosuppressive effects. They bind to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes (e.g., those encoding cytokines, chemokines) and the transactivation of anti-inflammatory genes. They can also reshape the gut microbiome.This compound's targeted action on diarrhea could be beneficial in patients with IBD flares who are on corticosteroids, as diarrhea is a prominent symptom. This could allow for a more rapid symptomatic improvement while the corticosteroids address the underlying inflammation.
Short-Chain Fatty Acids ButyrateProduced by microbial fermentation of dietary fiber in the colon. It serves as a primary energy source for colonocytes, enhances intestinal barrier function, and has anti-inflammatory properties through the inhibition of histone deacetylases (HDACs) and NF-κB signaling.[5][6]The potential of this compound to modulate the gut microbiome could influence the population of butyrate-producing bacteria. A combination could theoretically enhance the endogenous production of this beneficial metabolite while this compound manages diarrheal symptoms.
Probiotics Lactobacillus spp., Bifidobacterium spp., VSL#3Live microorganisms that, when administered in adequate amounts, confer a health benefit. Their mechanisms in gut inflammation include strengthening the intestinal barrier, competitive exclusion of pathogens, and modulation of the host immune response, often through interaction with Toll-like receptors (TLRs) and subsequent signaling cascades like the NF-κB pathway.This compound, by normalizing the gut environment, may improve the survival and colonization of probiotic strains. The combined effect could be a fortified gut barrier and a more balanced immune response.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the potential for synergistic interactions, the following diagrams illustrate the individual signaling pathways of this compound and other key compound classes, as well as a conceptual workflow for investigating their combined effects.

Signaling Pathways

Crofelemer_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out Mediates CaCC->Cl_out Mediates H2O_out Water Secretion Cl_out->H2O_out Drives

This compound's Mechanism of Action

Mesalazine_Mechanism cluster_enterocyte Enterocyte Mesalazine Mesalazine (5-ASA) COX COX Mesalazine->COX Inhibits LOX LOX Mesalazine->LOX Inhibits NFkB NF-κB Mesalazine->NFkB Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inflammation Inflammation NFkB->Inflammation Promotes Prostaglandins->Inflammation Promote Leukotrienes->Inflammation Promote

Mesalazine's Anti-Inflammatory Pathway

Butyrate_Mechanism cluster_colonocyte Colonocyte Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits NFkB NF-κB Butyrate->NFkB Inhibits Anti_Inflammatory_Genes Anti-Inflammatory Gene Expression HDAC->Anti_Inflammatory_Genes Represses Pro_Inflammatory_Cytokines Pro-Inflammatory Cytokines NFkB->Pro_Inflammatory_Cytokines Induces

Butyrate's Anti-Inflammatory Action

Probiotics_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Probiotics Probiotics TLR Toll-like Receptor (TLR) Probiotics->TLR Interact with Barrier_Function Enhanced Barrier Function Probiotics->Barrier_Function Strengthen NFkB_pathway NF-κB Pathway TLR->NFkB_pathway Modulate Immune_Response Modulated Immune Response NFkB_pathway->Immune_Response

Probiotics' Mechanism in Gut Health
Conceptual Experimental Workflow

Synergistic_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_interpretation Data Interpretation Cell_Culture Gut Inflammation Cell Model (e.g., Caco-2 with inflammatory stimuli) Monotherapy Monotherapy Treatment (this compound or Compound X) Cell_Culture->Monotherapy Combination Combination Therapy (this compound + Compound X) Cell_Culture->Combination Analysis_IV Analysis of Inflammatory Markers (e.g., IL-8, TNF-α) & Barrier Function (TEER) Monotherapy->Analysis_IV Combination->Analysis_IV Animal_Model Animal Model of Colitis (e.g., DSS-induced colitis in mice) Analysis_IV->Animal_Model Promising combinations advance Treatment_Groups Treatment Groups: - Vehicle - this compound - Compound X - this compound + Compound X Animal_Model->Treatment_Groups Analysis_Vivo Assessment of Disease Activity Index (DAI), Histology, Myeloperoxidase (MPO) activity, Cytokine profiling Treatment_Groups->Analysis_Vivo Synergy_Analysis Synergy Analysis (e.g., Combination Index) Analysis_Vivo->Synergy_Analysis Conclusion Conclusion on Synergistic Potential Synergy_Analysis->Conclusion

Workflow for Screening Synergistic Effects

Detailed Experimental Protocols

While specific protocols for this compound combination therapies are not yet established, the following are representative methodologies for assessing the efficacy of anti-inflammatory and anti-diarrheal agents in pre-clinical models of gut inflammation. These can be adapted to investigate synergistic effects.

In Vitro Model of Intestinal Inflammation and Barrier Function
  • Cell Line: Caco-2 (human colorectal adenocarcinoma) cells.

  • Culture: Cells are cultured on semi-permeable Transwell inserts to form a polarized monolayer, mimicking the intestinal epithelium.

  • Induction of Inflammation: The basolateral side of the monolayer is treated with a pro-inflammatory stimulus, such as a cytokine cocktail (e.g., TNF-α, IFN-γ, and IL-1β), to induce an inflammatory response and compromise barrier integrity.

  • Treatment: Apical (luminal) side is treated with this compound, the compound of interest, or a combination of both, prior to or concurrently with the inflammatory stimulus.

  • Assessment of Anti-inflammatory Effect: Supernatants from the basolateral chamber are collected, and the concentration of secreted pro-inflammatory cytokines (e.g., IL-8) is measured by ELISA.

  • Assessment of Barrier Function: Transepithelial electrical resistance (TEER) is measured at various time points using a voltmeter. A decrease in TEER indicates compromised barrier function, and the ability of the treatment to prevent this decrease is quantified.

In Vivo Murine Model of Dextran Sodium Sulfate (DSS)-Induced Colitis
  • Animals: C57BL/6 mice are commonly used.

  • Induction of Colitis: Mice are administered 2-5% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis, which is characterized by weight loss, diarrhea, and rectal bleeding.

  • Treatment Groups:

    • Group 1: Control (vehicle treatment).

    • Group 2: this compound alone.

    • Group 3: Compound of interest alone.

    • Group 4: Combination of this compound and the compound of interest.

    • Treatments are typically administered daily via oral gavage.

  • Assessment of Disease Severity:

    • Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured at the end of the study; a shorter colon is indicative of more severe inflammation.

    • Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in colon tissue homogenates is measured as a marker of neutrophil infiltration and inflammation.

    • Cytokine Profiling: Colon tissue homogenates are analyzed for the expression of pro- and anti-inflammatory cytokines using methods like qPCR or multiplex bead arrays.

Future Directions and Conclusion

The exploration of this compound in combination with other therapeutic agents for gut inflammation represents a promising frontier in gastroenterology research. Its unique, lumen-restricted mechanism of action and favorable safety profile make it an attractive candidate for combination therapy. The conceptual frameworks and experimental protocols outlined in this guide provide a roadmap for elucidating potential synergistic interactions. Future studies employing these methodologies are warranted to unlock the full therapeutic potential of this compound and to develop novel, more effective treatment paradigms for patients suffering from inflammatory gut conditions.

References

Benchmarking Crofelemer's CFTR inhibition against known synthetic inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the naturally derived Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, Crofelemer, against two well-characterized synthetic CFTR modulators: Ivacaftor (VX-770) and Lumacaftor (VX-809). This objective analysis is intended to inform research and drug development efforts in the field of CFTR-targeted therapies.

Executive Summary

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a crucial ion channel responsible for fluid and electrolyte balance across epithelial surfaces. Its dysfunction is the underlying cause of cystic fibrosis and a key factor in certain secretory diarrheas. This has led to the development of various therapeutic agents aimed at modulating CFTR activity. This guide benchmarks the performance of this compound, a botanical drug, against the synthetic molecules Ivacaftor, a CFTR potentiator, and Lumacaftor, a CFTR corrector.

Data Presentation: Quantitative Comparison of CFTR Modulators

The following table summarizes the available quantitative data on the potency and efficacy of this compound, Ivacaftor, and Lumacaftor. It is important to note that these values are compiled from various studies using different experimental systems and conditions, which should be taken into consideration when making direct comparisons.

CompoundTypeMechanism of ActionAssay TypeCell TypePotency MetricValueReference
This compound InhibitorBlocks the CFTR channel pore, also inhibits CaCC.[1]Short-circuit current (Isc)Fischer Rat Thyroid (FRT) cells expressing human CFTRIC50~7 µM[2]
Ivacaftor (VX-770) PotentiatorIncreases the open probability (gating) of the CFTR channel.[3][4]Ussing ChamberHuman Bronchial Epithelial (HBE) cells (G551D mutation)EC50Not explicitly stated in search results
Lumacaftor (VX-809) CorrectorImproves the processing and trafficking of F508del-CFTR protein to the cell surface.YFP-based halide effluxFischer Rat Thyroid (FRT) cells expressing F508del-CFTREC50Not explicitly stated in search results

Note: While specific EC50 values for Ivacaftor and Lumacaftor from head-to-head comparative studies were not available in the initial search, their therapeutic efficacy is well-established in clinical trials.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of CFTR modulators.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is an electrophysiological technique that measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel function.

Methodology:

  • Cell Culture: Primary human bronchial epithelial (HBE) cells or other suitable epithelial cells (e.g., Fischer Rat Thyroid cells) are cultured on permeable supports (e.g., Transwell® inserts) at an air-liquid interface until a polarized monolayer with high transepithelial resistance is formed.

  • Compound Incubation: For correctors like Lumacaftor, the cultured cells are incubated with the compound or a vehicle control (e.g., DMSO) for 24-48 hours to allow for the rescue and trafficking of the mutant CFTR protein to the cell surface. For potentiators like Ivacaftor or inhibitors like this compound, the compound is typically added acutely during the assay.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral chambers. Both chambers are filled with a physiological Ringer's solution and maintained at 37°C, continuously gassed with 95% O2 / 5% CO2.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

  • Pharmacological Additions:

    • Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • Forskolin (and IBMX): Added to both chambers to increase intracellular cAMP levels and stimulate CFTR-mediated chloride secretion.

    • Test Compound: The CFTR modulator (potentiator or inhibitor) is added to the appropriate chamber.

    • CFTR-specific inhibitor (e.g., CFTRinh-172): Added at the end of the experiment to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc in response to each pharmacological agent is measured. The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc reflects the level of CFTR function.

Yellow Fluorescent Protein (YFP)-Based Halide Efflux Assay

This cell-based fluorescence assay provides a high-throughput method for quantifying CFTR-mediated halide transport.

Methodology:

  • Cell Line Generation: A stable cell line (e.g., Fischer Rat Thyroid or CFBE41o-) is generated that co-expresses the CFTR protein (wild-type or mutant) and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • Cell Seeding: Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured to form a confluent monolayer.

  • Compound Incubation: For correctors, cells are incubated with the test compounds for 18-24 hours. For potentiators and inhibitors, the compounds are added acutely.

  • Assay Procedure:

    • Cells are washed with a chloride-containing buffer.

    • The chloride-containing buffer is replaced with an iodide-containing buffer.

    • A CFTR agonist (e.g., forskolin) and, if applicable, a potentiator are added to stimulate CFTR activity.

    • The influx of iodide into the cells through active CFTR channels quenches the YFP fluorescence.

  • Fluorescence Measurement: A fluorescence plate reader is used to kinetically measure the decrease in YFP fluorescence over time.

  • Data Analysis: The initial rate of fluorescence quenching is calculated for each well. This rate is proportional to the CFTR-mediated halide permeability. The data is then used to determine the potency (EC50 or IC50) of the test compounds.

Visualization of Signaling Pathways and Experimental Workflows

CFTR Activation and Inhibition Pathway

The following diagram illustrates the signaling pathway leading to CFTR activation and the points of intervention for inhibitors like this compound and potentiators like Ivacaftor.

CFTR_Pathway cluster_activation CFTR Activation cluster_inhibition CFTR Modulation Signal Agonist (e.g., VIP, Cholera Toxin) Receptor GPCR Signal->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Phosphorylated CFTR_inactive->CFTR_active Conformational Change Cl_out Cl- Efflux CFTR_active->Cl_out Opens Channel ATP ATP ATP->CFTR_active Binds & Hydrolyzes This compound This compound This compound->Cl_out Inhibits Ivacaftor Ivacaftor (VX-770) Ivacaftor->CFTR_active Potentiates

Caption: CFTR channel activation by cAMP/PKA signaling and modulation by this compound and Ivacaftor.

Experimental Workflow for CFTR Modulator Screening

This diagram outlines the general workflow for identifying and characterizing CFTR modulators using the YFP-based halide efflux assay.

Experimental_Workflow Start Start: Develop Stable Cell Line (CFTR + YFP) Plate_Cells Plate Cells in Multi-well Plates Start->Plate_Cells Compound_Incubation Incubate with Test Compounds Plate_Cells->Compound_Incubation Wash Wash Cells Compound_Incubation->Wash Add_Reagents Add Iodide Buffer, Agonist & Potentiator Wash->Add_Reagents Measure_Fluorescence Kinetic Fluorescence Measurement Add_Reagents->Measure_Fluorescence Analyze_Data Data Analysis: Calculate Quench Rate Measure_Fluorescence->Analyze_Data Determine_Potency Determine IC50/EC50 Analyze_Data->Determine_Potency End End: Identify Active Modulators Determine_Potency->End

Caption: High-throughput screening workflow for the identification of CFTR modulators.

Concluding Remarks

This guide provides a comparative overview of this compound and the synthetic CFTR modulators Ivacaftor and Lumacaftor, supported by available quantitative data and detailed experimental protocols. This compound distinguishes itself with a dual inhibitory mechanism on both CFTR and CaCC, offering a unique approach to managing secretory diarrhea. In contrast, Ivacaftor and Lumacaftor represent targeted therapies for cystic fibrosis, acting to potentiate or correct the function of the CFTR protein, respectively. The provided experimental methodologies and workflow diagrams serve as a valuable resource for researchers designing and interpreting studies aimed at the discovery and characterization of novel CFTR modulators. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of the potency and efficacy of these and other emerging CFTR-targeted therapies.

References

A Cross-Species Comparative Analysis of Crofelemer: Efficacy and Metabolism in Humans and Canines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and metabolism of Crofelemer, a first-in-class anti-diarrheal agent, across human and canine species. The information presented is based on data from key clinical and preclinical studies, offering valuable insights for researchers and professionals in drug development and veterinary medicine.

Executive Summary

This compound, a botanical drug derived from the latex of the Croton lechleri tree, has a unique mechanism of action, inhibiting two distinct intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channels (CaCC).[1][2][3] This dual inhibition reduces the secretion of chloride ions and water into the intestinal lumen, thereby normalizing stool consistency and frequency.[2][3] A key feature of this compound is its minimal systemic absorption, leading to a favorable safety profile with its action localized to the gastrointestinal tract.[4][5][6]

This guide will delve into the comparative efficacy of this compound in treating non-infectious diarrhea in HIV-positive human adults and chemotherapy-induced diarrhea in dogs. Furthermore, it will address the metabolic profile of the drug, highlighting its limited systemic exposure across species.

Mechanism of Action

This compound exerts its anti-diarrheal effect by modulating the two primary chloride ion channels on the luminal membrane of enterocytes.

This compound Mechanism of Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cl- Cl⁻ H2O H₂O Cl-->H2O Osmotic Pull CFTR CFTR Channel CFTR->Cl- Secretion CaCC CaCC Channel CaCC->Cl- Secretion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits

Figure 1: Mechanism of action of this compound in the intestinal lumen.

Cross-Species Efficacy

This compound has demonstrated efficacy in treating secretory diarrhea in both humans and dogs. The following tables summarize the key findings from pivotal studies.

Table 1: Efficacy of this compound in Humans (HIV-Associated Diarrhea)
StudyPopulationDosagePrimary EndpointResults
ADVENT Trial [1][3][4][7]376 HIV-positive adults with non-infectious diarrhea on stable antiretroviral therapy125 mg twice dailyPercentage of patients with ≤2 watery stools per week for ≥2 of the 4 weeks of the placebo-controlled phaseThis compound: 17.6% Placebo: 8.0% (p=0.01)
ADVENT Trial [1](as above)(as above)Change from baseline in the number of daily watery bowel movementsStatistically significant improvement with this compound vs. placebo (p=0.04)
ADVENT Trial [1](as above)(as above)Change from baseline in daily stool consistency scoreStatistically significant improvement with this compound vs. placebo (p=0.02)
Table 2: Efficacy of this compound in Dogs (Chemotherapy-Induced Diarrhea)
StudyPopulationDosagePrimary EndpointResults
Neratinib-Induced Diarrhea Study [6][8]24 healthy female beagle dogs125 mg twice daily (BID) or four times daily (QID) for 28 daysAverage number of weekly loose/watery stoolsPlacebo: 8.70 This compound BID: 5.96 (31% reduction, p=0.028) This compound QID: 5.74 (34% reduction, p=0.021)
Chemotherapy-Induced Diarrhea Study [9]24 dogs with chemotherapy-induced diarrheaNot specifiedResolution of diarrhea at day 3This compound: 75% success Control: 25% success

Cross-Species Metabolism and Pharmacokinetics

A defining characteristic of this compound is its minimal systemic absorption after oral administration in both humans and animals.[4][5][6]

Table 3: Comparative Metabolism and Pharmacokinetics of this compound
ParameterHumansDogsOther Species (Rats)
Systemic Absorption Minimal to none[4][5]Assumed to be minimal, similar to humans[9]Preclinical toxicology studies have been conducted[10]
Plasma Concentration Generally below the level of quantitation[5]Not reported in efficacy studiesNot reported in efficacy studies
Metabolites Not identified[5]Not reportedNot reported
Excretion Primarily in feces[11]Primarily in feces (assumed)Primarily in feces (assumed)

Due to the lack of systemic absorption, traditional metabolic pathways involving hepatic enzymes like the cytochrome P450 system are not significantly engaged.[5] In vitro studies have indicated that this compound may inhibit CYP3A4, but clinically relevant drug-drug interactions have not been observed, likely due to the low systemic exposure.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

Human Clinical Trial: ADVENT

The ADVENT trial was a Phase 3, randomized, double-blind, placebo-controlled, two-stage, adaptive design study to evaluate the efficacy and safety of this compound for the treatment of non-infectious diarrhea in HIV-positive patients.[1][4][7][12]

ADVENT Trial Workflow Start Patient Screening Randomization Randomization Start->Randomization Treatment 4-Week Treatment Phase Randomization->Treatment This compound (125, 250, or 500 mg BID) or Placebo Extension 20-Week Open-Label Extension Treatment->Extension Endpoint Primary Efficacy Analysis Extension->Endpoint

Figure 2: Simplified workflow of the ADVENT clinical trial.
  • Patient Population: HIV-positive individuals on stable antiretroviral therapy with a history of chronic non-infectious diarrhea.[1][4]

  • Study Design:

    • Stage 1: 196 patients were randomized to receive this compound (125 mg, 250 mg, or 500 mg twice daily) or a placebo for 4 weeks. The 125 mg dose was selected as optimal for Stage 2.[1][5]

    • Stage 2: 180 new patients were randomized to receive this compound 125 mg twice daily or a placebo for 4 weeks.[1]

    • Extension Phase: Following the 4-week placebo-controlled phase, patients could enter a 20-week open-label extension phase where all participants received this compound.[1][4]

  • Efficacy Assessment: The primary endpoint was the proportion of patients achieving a clinical response, defined as having two or fewer watery stools per week for at least two of the four weeks during the placebo-controlled phase.[1][4] Stool consistency and frequency were also assessed.[1]

Canine Preclinical Study: Neratinib-Induced Diarrhea

This was a randomized, placebo-controlled study to evaluate the prophylactic effect of this compound on neratinib-induced diarrhea in healthy female beagle dogs.[6][8]

  • Animal Model: 24 healthy female beagle dogs.[6][8]

  • Induction of Diarrhea: Diarrhea was induced by the daily oral administration of neratinib, a tyrosine kinase inhibitor known to cause diarrhea.[8]

  • Treatment Groups:

    • Placebo control

    • This compound 125 mg twice daily (BID)

    • This compound 125 mg four times daily (QID)

  • Duration: 28 consecutive days.[6][8]

  • Efficacy Assessment: The primary endpoint was the average number of weekly loose or watery stools.[6][8]

Conclusion

This compound demonstrates a consistent mechanism of action and efficacy profile in treating secretory diarrhea in both humans and dogs. Its minimal systemic absorption is a key characteristic across species, contributing to its favorable safety profile by localizing its pharmacological activity to the gastrointestinal tract. The data presented in this guide supports the continued investigation and clinical use of this compound as a targeted therapy for secretory diarrhea across different species. Further research could explore its efficacy in other species and for other causes of secretory diarrhea.

References

A Comparative Review of Natural and Synthetic CFTR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of natural and synthetic inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial ion channel in epithelial tissues. Dysregulation of CFTR is implicated in several diseases, including cystic fibrosis and secretory diarrheas. This review summarizes the performance of various inhibitors with supporting experimental data, details key experimental protocols, and visualizes relevant pathways to aid in the selection and application of these critical research tools.

Performance of CFTR Inhibitors: A Quantitative Comparison

The efficacy of CFTR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). The following tables summarize the available quantitative data for a selection of prominent synthetic and natural CFTR inhibitors.

Synthetic CFTR Inhibitors
InhibitorChemical ClassPotency (Ki / IC50)Mechanism of ActionKey Characteristics
CFTRinh-172 ThiazolidinoneKi ≈ 300 nM[1][2][3]Binds inside the CFTR pore, stabilizing a closed-channel conformation.[4]Potent, selective, and reversible.[1] Voltage-independent.
GlyH-101 Glycine hydrazideKi ≈ 1.4 µM at +60 mV to 5.6 µM at -60 mVOccludes the external pore of the CFTR channel.Rapidly acting and reversible. Voltage-dependent inhibition.
Natural CFTR Inhibitors

The inhibitory activity of natural compounds on CFTR can be complex, with some exhibiting dual functions as both potentiators at low concentrations and inhibitors at higher concentrations.

InhibitorNatural SourcePotency (IC50)Mechanism of ActionKey Characteristics
Genistein SoybeansInhibition observed at concentrations > 100 µMInteracts with nucleotide-binding domains (NBDs) and may also block the open channel pore.Acts as a potentiator at lower concentrations (2-3 µM).
Curcumin TurmericInhibition of PKA-mediated CFTR phosphorylation at 50 µg/mL. Direct channel inhibition data is less defined.Inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, affecting CFTR processing and function. Can also directly modulate channel gating.Also known to act as a corrector for some CFTR mutations.
Resveratrol (B1683913) Oligomers (trans-ε-viniferin and r-2-viniferin) GrapesIC50 ≈ 20 µMBelieved to occlude the CFTR anion pore from the external side.Monomeric resveratrol can act as a CFTR potentiator, while oligomers are inhibitory.

Key Experimental Methodologies

The characterization of CFTR inhibitors relies on several key experimental techniques. Below are detailed protocols for three widely used assays.

Ussing Chamber Assay for Measuring Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.

Principle: An epithelial monolayer grown on a permeable support is mounted between two chambers, separating the apical and basolateral sides. The potential difference across the monolayer is clamped to zero, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

Protocol:

  • Cell Culture: Culture epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells expressing CFTR, or primary human bronchial epithelial cells) on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed Ringer's solution.

  • Baseline Measurement: Allow the system to equilibrate and measure the baseline short-circuit current (Isc).

  • Pharmacological Additions:

    • Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • Add a CFTR agonist cocktail (e.g., forskolin (B1673556) and IBMX) to stimulate CFTR-mediated chloride secretion.

    • Add the CFTR inhibitor being tested to the apical or basolateral chamber.

    • Finally, add a potent and specific CFTR inhibitor like CFTRinh-172 to confirm that the observed current is CFTR-dependent.

  • Data Analysis: Measure the change in Isc in response to each pharmacological agent. The magnitude of the inhibitor-sensitive Isc reflects the level of CFTR inhibition.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp allows for the direct measurement of ion flow through individual CFTR channels.

Principle: A glass micropipette with a very small opening is sealed onto the surface of a cell membrane, isolating a small patch of the membrane that ideally contains a single ion channel. The current passing through this channel is then recorded.

Protocol:

  • Cell Preparation: Plate cells expressing CFTR onto a coverslip suitable for microscopy.

  • Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate electrolyte solution.

  • Seal Formation: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

  • Recording Configuration:

    • Cell-attached: Record from the intact cell membrane.

    • Inside-out: After forming a giga-seal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the application of intracellular signaling molecules.

    • Whole-cell: Apply a stronger pulse of suction to rupture the membrane patch, providing access to the entire cell's interior.

  • Data Acquisition: Apply a voltage clamp and record the current. CFTR channel activity is typically stimulated with a cocktail containing a cAMP agonist (e.g., forskolin) and ATP. The inhibitor is then perfused into the bath to observe its effect on channel open probability and conductance.

YFP-Based Halide Influx Assay for High-Throughput Screening

This fluorescence-based assay is suitable for screening large numbers of potential CFTR inhibitors.

Principle: Cells are co-transfected with CFTR and a halide-sensitive yellow fluorescent protein (YFP). The fluorescence of this YFP variant is quenched by iodide ions. The rate of fluorescence quenching upon addition of extracellular iodide is proportional to the rate of iodide influx through CFTR channels.

Protocol:

  • Cell Culture: Plate FRT cells co-expressing CFTR and the halide-sensitive YFP in a 96- or 384-well plate.

  • Compound Incubation: Treat the cells with the test compounds (potential inhibitors) for a defined period.

  • Assay:

    • Wash the cells to remove the compounds.

    • Add a buffer containing a CFTR agonist (e.g., forskolin) to activate the channels.

    • Measure the baseline YFP fluorescence.

    • Rapidly add an iodide-containing solution to the wells.

  • Data Analysis: Monitor the decrease in YFP fluorescence over time. The rate of fluorescence quenching is indicative of CFTR channel activity. A slower rate in the presence of a test compound suggests inhibition of CFTR.

Visualizing Mechanisms and Workflows

CFTR Channel Gating and Inhibition Pathways

The following diagram illustrates the general mechanism of CFTR activation and the points at which different classes of inhibitors exert their effects.

CFTR_Inhibition_Pathway cluster_activation CFTR Activation cluster_inhibition Inhibition Mechanisms PKA PKA CFTR_inactive Inactive CFTR PKA->CFTR_inactive Phosphorylation ATP ATP CFTR_phosphorylated Phosphorylated CFTR ATP->CFTR_phosphorylated Binding to NBDs CFTR_inactive->CFTR_phosphorylated CFTR_open Open (Conducting) CFTR CFTR_phosphorylated->CFTR_open ATP Hydrolysis Pore_Blockers Pore Blockers (e.g., GlyH-101) Pore_Blockers->CFTR_open Occludes Pore Gating_Inhibitors Gating Inhibitors (e.g., CFTRinh-172) Gating_Inhibitors->CFTR_open Stabilizes Closed State NBD_Inhibitors NBD-Targeting Inhibitors (e.g., Genistein at high conc.) NBD_Inhibitors->CFTR_phosphorylated Interferes with ATP binding/hydrolysis

Caption: CFTR activation and points of inhibitor action.

Experimental Workflow for the Ussing Chamber Assay

This diagram outlines the sequential steps involved in performing a Ussing chamber experiment to test a CFTR inhibitor.

Ussing_Chamber_Workflow start Start culture Culture epithelial cells on permeable supports start->culture mount Mount monolayer in Ussing chamber culture->mount equilibrate Equilibrate and measure baseline Isc mount->equilibrate add_amiloride Add Amiloride (block ENaC) equilibrate->add_amiloride add_agonist Add CFTR Agonist (e.g., Forskolin) add_amiloride->add_agonist add_inhibitor Add Test Inhibitor add_agonist->add_inhibitor add_CFTRinh172 Add CFTRinh-172 (positive control) add_inhibitor->add_CFTRinh172 analyze Analyze change in Isc add_CFTRinh172->analyze end End analyze->end

Caption: Ussing chamber experimental workflow.

Logic of the YFP-Based Halide Influx Assay

The following diagram illustrates the logical flow and expected outcomes of the YFP-based assay for identifying CFTR inhibitors.

YFP_Assay_Logic cluster_setup Assay Setup cluster_measurement Measurement cluster_outcome Outcome cells Cells expressing CFTR and YFP agonist Add CFTR Agonist cells->agonist inhibitor Add Test Compound agonist->inhibitor add_iodide Add Extracellular Iodide inhibitor->add_iodide measure_fluorescence Measure YFP Fluorescence Quenching add_iodide->measure_fluorescence fast_quench Fast Quenching measure_fluorescence->fast_quench No Inhibition slow_quench Slow Quenching measure_fluorescence->slow_quench Inhibition

Caption: Logical flow of the YFP-based CFTR assay.

References

Assessing the Long-Term Safety Profile of Crofelemer Compared to Other Antidiarrheals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The management of chronic diarrhea presents a significant clinical challenge, necessitating therapies with a favorable long-term safety profile. This guide provides a comprehensive comparison of the long-term safety of crofelemer, a first-in-class botanical drug, with established antidiarrheal agents: loperamide (B1203769), bismuth subsalicylate, and diphenoxylate-atropine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available clinical data, experimental protocols, and mechanisms of action to inform future research and development in this therapeutic area.

Executive Summary

This compound, a locally acting inhibitor of intestinal chloride channels, demonstrates a favorable long-term safety profile, primarily characterized by mild to moderate gastrointestinal side effects that are comparable to placebo in some studies.[1][2] Its minimal systemic absorption contributes to a low risk of systemic adverse events. In contrast, traditional antidiarrheals, while effective, are associated with more significant long-term safety concerns. Loperamide, a peripherally acting mu-opioid receptor agonist, carries a risk of serious cardiac events at high doses.[3] Chronic use of bismuth subsalicylate can lead to salicylate (B1505791) toxicity and, rarely, bismuth-related neurotoxicity.[4][5] Diphenoxylate-atropine, a centrally acting opioid agonist combined with an anticholinergic, has the potential for opioid-related side effects, including dependence, and is not recommended for long-term use.[6][7]

Comparative Analysis of Long-Term Safety Data

The following table summarizes the long-term safety data for this compound and comparator antidiarrheals, compiled from available clinical trial data and post-marketing surveillance.

Drug Mechanism of Action Long-Term Clinical Trial Data (Adverse Events) Serious Long-Term Safety Concerns
This compound Inhibition of CFTR and CaCC chloride channels in the gut48-week open-label study (n=250 HIV-positive patients): - Upper respiratory tract infection (16.8%)- Intestinal parasitic infections (12.4%)- Giardiasis (8.0%)- Nausea (5.6%)- Constipation (5.6%)[8]Generally well-tolerated with a low incidence of adverse events.[8]
Loperamide Peripherally acting µ-opioid receptor agonistLong-term survey (median 543 days, n=42): - Clinical side effects were "virtually nil" at therapeutic doses (2-12 mg/day).[9]High doses/misuse: - Serious cardiac events (syncope, cardiac arrest, QT interval prolongation, ventricular arrhythmias).[3]
Bismuth Subsalicylate Antisecretory, anti-inflammatory, and antimicrobial effectsSystematic review of studies up to 21 days: - Generally well-tolerated for short-term use.[1]Chronic high-dose use: - Salicylate toxicity (tinnitus, confusion).[4]- Bismuth neurotoxicity (encephalopathy, myoclonus) - rare.[4][5]
Diphenoxylate-Atropine Central and peripheral µ-opioid receptor agonist (diphenoxylate) and anticholinergic (atropine)Chronic therapy is not recommended.[7]- Opioid-related effects (dependence, euphoria, respiratory depression at high doses).[6]- Anticholinergic side effects (dry mouth, blurred vision).- Risk of toxic megacolon in patients with ulcerative colitis.[6]

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of these antidiarrheal agents underpin their differing efficacy and safety profiles.

Signaling Pathway of this compound This compound This compound CFTR CFTR Chloride Channel This compound->CFTR Inhibits CaCC CaCC Chloride Channel This compound->CaCC Inhibits Cl_secretion Chloride Secretion (into intestinal lumen) CFTR->Cl_secretion Promotes CaCC->Cl_secretion Promotes Water_secretion Water Secretion Cl_secretion->Water_secretion Leads to Diarrhea Diarrhea Water_secretion->Diarrhea Causes

Mechanism of Action of this compound

Signaling Pathway of Loperamide Loperamide Loperamide Mu_Opioid_Receptor µ-Opioid Receptor (in myenteric plexus) Loperamide->Mu_Opioid_Receptor Activates Intestinal_Motility Intestinal Motility Mu_Opioid_Receptor->Intestinal_Motility Decreases Fluid_Secretion Fluid & Electrolyte Secretion Mu_Opioid_Receptor->Fluid_Secretion Decreases Diarrhea Diarrhea Intestinal_Motility->Diarrhea Reduces Fluid_Secretion->Diarrhea Reduces

Mechanism of Action of Loperamide

Signaling Pathway of Bismuth Subsalicylate Bismuth_Subsalicylate Bismuth Subsalicylate Bismuth Bismuth Bismuth_Subsalicylate->Bismuth Salicylate Salicylate Bismuth_Subsalicylate->Salicylate Antimicrobial Antimicrobial Effects Bismuth->Antimicrobial Prostaglandin_Synthesis Prostaglandin Synthesis Salicylate->Prostaglandin_Synthesis Inhibits Fluid_Secretion Fluid & Electrolyte Secretion Salicylate->Fluid_Secretion Reduces Diarrhea Diarrhea Antimicrobial->Diarrhea Reduces Inflammation Inflammation Prostaglandin_Synthesis->Inflammation Mediates Fluid_Secretion->Diarrhea Reduces Inflammation->Diarrhea Contributes to

Mechanism of Action of Bismuth Subsalicylate

Signaling Pathway of Diphenoxylate-Atropine Diphenoxylate Diphenoxylate Mu_Opioid_Receptor µ-Opioid Receptor (Central & Peripheral) Diphenoxylate->Mu_Opioid_Receptor Activates Atropine Atropine (sub-therapeutic) Abuse_Deterrence Abuse Deterrence Atropine->Abuse_Deterrence Provides Intestinal_Motility Intestinal Motility Mu_Opioid_Receptor->Intestinal_Motility Decreases Diarrhea Diarrhea Intestinal_Motility->Diarrhea Reduces

Mechanism of Action of Diphenoxylate-Atropine

Experimental Protocols

A thorough assessment of the long-term safety of any pharmaceutical agent relies on a robust preclinical and clinical development program.

Preclinical Toxicology Studies

Preclinical safety evaluation for oral antidiarrheal drugs generally follows guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[10][11][12][13][14][15][16]

General Experimental Workflow for Preclinical Oral Toxicity Studies:

Preclinical Oral Toxicity Study Workflow start Start dose_range Dose-Range Finding Studies (e.g., in rodents) start->dose_range repeated_dose Repeated-Dose Toxicity Studies (e.g., 28-day or 90-day in rodents and non-rodents) dose_range->repeated_dose safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeated_dose->safety_pharm genotoxicity Genotoxicity Testing (in vitro and in vivo) repeated_dose->genotoxicity carcinogenicity Carcinogenicity Studies (long-term, if warranted) repeated_dose->carcinogenicity reproductive Reproductive & Developmental Toxicity Studies repeated_dose->reproductive end End safety_pharm->end genotoxicity->end carcinogenicity->end reproductive->end

Preclinical Oral Toxicity Study Workflow

Key Methodologies:

  • Acute Oral Toxicity: A single high dose is administered to animals (typically rodents) to determine the immediate toxic effects and the median lethal dose (LD50).[13]

  • Repeated-Dose Oral Toxicity: The drug is administered daily to animals (rodents and a non-rodent species) for a specified period (e.g., 28 or 90 days) to evaluate the effects of long-term exposure on various organs and physiological functions.[10][11][17][18][19]

  • Genotoxicity: A battery of in vitro and in vivo tests are conducted to assess the potential of the drug to cause genetic mutations or chromosomal damage.

  • Carcinogenicity: Long-term studies (up to 2 years) in animals are performed to evaluate the carcinogenic potential of the drug.

  • Reproductive and Developmental Toxicity: These studies assess the potential adverse effects of the drug on fertility, pregnancy, and fetal development.

Clinical Trial Design for Long-Term Safety Assessment

The ADVENT (Antidiarrheal, HIV-associated, ENteric, TRial) for this compound serves as a relevant example of a clinical trial designed to assess long-term safety and efficacy.[8][10][11][17]

Key Features of the ADVENT Trial Design:

  • Study Population: HIV-positive patients on stable antiretroviral therapy with a history of chronic diarrhea.[10][11]

  • Design: A two-stage, randomized, double-blind, placebo-controlled study.[10][11][17]

  • Phases:

    • Screening Phase (2 weeks): To determine patient eligibility.[10]

    • Placebo-Controlled Treatment Phase (4 weeks): Patients are randomized to receive this compound or a placebo.[10][11][17]

    • Placebo-Free Extension Phase (up to 20 weeks): All patients receive this compound to gather longer-term safety and efficacy data.[2][10]

  • Endpoints:

    • Primary Efficacy Endpoint: Clinical response, defined as a reduction in the number of watery stools per week.[10][11]

    • Safety Endpoints: Monitoring and recording of all adverse events, serious adverse events, and changes in laboratory parameters.

Conclusion

Based on the available long-term safety data, this compound presents a favorable safety profile for the management of chronic diarrhea, particularly in specific patient populations such as people living with HIV on antiretroviral therapy. Its localized mechanism of action and minimal systemic absorption appear to mitigate the risk of serious systemic adverse events that are a concern with other antidiarrheal agents. Loperamide, while effective, carries a significant risk of cardiotoxicity at supratherapeutic doses. Chronic use of bismuth subsalicylate is limited by the potential for salicylate and bismuth toxicity. Diphenoxylate-atropine is not recommended for long-term use due to its opioid nature and potential for dependence and other central nervous system effects.

For researchers and drug development professionals, the distinct safety profiles of these agents highlight the importance of mechanism-based drug design. The development of peripherally restricted, non-opioid antidiarrheals like this compound represents a significant advancement in the field. Future research should focus on direct, long-term, head-to-head comparative safety studies to further delineate the relative risks and benefits of these therapies in diverse patient populations with chronic diarrhea.

References

A Comparative Guide to Statistical Methods for Evaluating Crofelemer Efficacy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the statistical methodologies used to assess the efficacy of Crofelemer in clinical trials, with a focus on its application for non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy. To provide a comprehensive context, this guide also presents a comparative analysis of statistical approaches employed in clinical trials of other drugs indicated for secretory diarrhea, specifically in the context of Irritable Bowel Syndrome with Diarrhea (IBS-D).

Executive Summary

This compound, an anti-diarrheal agent, functions by inhibiting two key chloride channels in the gastrointestinal tract: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC).[1][2][3] This mechanism of action reduces the secretion of chloride ions and water into the intestinal lumen, thereby improving stool consistency and reducing the frequency of watery stools.[1][2] The pivotal clinical trial for this compound, the ADVENT trial, utilized a two-stage adaptive design to establish its efficacy. This guide will delve into the statistical framework of the ADVENT trial and compare it with the methodologies used for other anti-diarrheal medications, offering researchers and clinicians a clear perspective on the evaluation of these treatments.

Data Presentation: Comparison of Statistical Methods

The following tables summarize the key statistical parameters from the pivotal clinical trials of this compound and selected comparator drugs.

Table 1: Comparison of Clinical Trial Designs and Primary Endpoints

FeatureThis compound (ADVENT Trial)Eluxadoline (IBS-3001 & IBS-3002 Trials)Rifaximin (TARGET 3 Trial)Alosetron (Pivotal Trials)
Indication Non-infectious diarrhea in adults with HIV/AIDS on ARTIrritable Bowel Syndrome with Diarrhea (IBS-D)Irritable Bowel Syndrome with Diarrhea (IBS-D)Severe Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) in women
Trial Design Randomized, double-blind, placebo-controlled, two-stage adaptive designTwo Phase 3, multicenter, multinational, randomized, double-blind, placebo-controlled, parallel-group trialsPhase 3, randomized, double-blind, placebo-controlled, repeat treatment trialMultiple randomized, double-blind, placebo-controlled trials
Primary Endpoint Proportion of patients with clinical response, defined as ≤ 2 watery bowel movements per week for at least 2 of the 4 weeks of the placebo-controlled phaseComposite response of a decrease in abdominal pain and improvement in stool consistency on the same day for at least 50% of the days from weeks 1 through 12 and weeks 1 through 26Proportion of responders to repeat treatment for both abdominal pain and stool consistency during the double-blind randomized phaseAdequate relief of IBS pain and discomfort
Key Secondary Endpoints - Change from baseline in the number of daily watery bowel movements- Change from baseline in daily stool consistency score- Abdominal pain responder rate- Stool consistency responder rate- Relief of IBS-related bloating- Weekly Subject Global Assessment (SGA)- Improvement in urgency- Improvement in stool frequency and consistency

Table 2: Comparison of Responder Definitions and Statistical Analyses

FeatureThis compound (ADVENT Trial)Eluxadoline (IBS-3001 & IBS-3002 Trials)Rifaximin (TARGET 3 Trial)Alosetron (Pivotal Trials)
Responder Definition (Primary) ≤ 2 watery stools/week for ≥2 of 4 weeks≥30% improvement in worst abdominal pain and a Bristol Stool Scale (BSS) score of <5 for at least 50% of days≥30% improvement in abdominal pain and a ≥50% reduction in days with BSS type 6 or 7 stools for ≥2 of 4 weeksPatient-reported "adequate relief" of IBS pain and discomfort
Statistical Test for Primary Endpoint One-sided test combining p-values from Stage I and Stage IICochran-Mantel-Haenszel testChi-square testChi-square test
Handling of Missing Data Not explicitly detailed in available public documents.Not explicitly detailed in available public documents.Not explicitly detailed in available public documents.Not explicitly detailed in available public documents.
Key Efficacy Results (vs. Placebo) 17.6% vs 8.0% responders (p=0.01, one-sided)Significantly greater proportion of composite responders (p<0.001 to p=0.01)Significantly greater proportion of responders (p=0.03)Significantly greater proportion of patients reporting adequate relief (p<0.001)

Experimental Protocols

This compound: The ADVENT Trial (NCT00547898)

The ADVENT trial was a Phase 3, randomized, double-blind, placebo-controlled study with a two-stage adaptive design conducted at multiple centers.

  • Patient Population: The trial enrolled 374 HIV-positive patients on stable antiretroviral therapy who had a history of diarrhea for one month or longer. Patients with infectious or other known causes of diarrhea were excluded.

  • Study Design:

    • Stage 1 (Dose Selection): Patients were randomized to receive one of three doses of this compound (125 mg, 250 mg, or 500 mg) or a placebo, administered twice daily for 4 weeks. An interim analysis of safety and efficacy was conducted to select the optimal dose for Stage 2.

    • Stage 2 (Dose Confirmation): A new cohort of patients was randomized to receive the selected dose of this compound (125 mg twice daily) or a placebo for 4 weeks.

  • Data Collection: Patients maintained a daily electronic diary to record information on stool frequency, consistency (using the Bristol Stool Scale), and other gastrointestinal symptoms.

  • Statistical Analysis: The primary efficacy analysis was based on the proportion of clinical responders in the intent-to-treat (ITT) population, combining data from both stages for the selected dose versus placebo. A one-sided statistical test was used to assess the superiority of this compound over placebo.

Mandatory Visualization

This compound Signaling Pathway

Crofelemer_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_interstitium Interstitium Lumen Lumen H2O H2O Lumen->H2O Water Follows CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion Secretion CaCC CaCC Channel CaCC->Cl_ion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Cl_ion->Lumen Increased Secretion (Diarrhea) Interstitium Interstitium

Caption: Mechanism of action of this compound in reducing secretory diarrhea.

Clinical Trial Workflow for Anti-Diarrheal Agents

Clinical_Trial_Workflow cluster_planning Trial Planning cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria) SAP Statistical Analysis Plan (Endpoints, Sample Size) Protocol->SAP Screening Patient Screening SAP->Screening Randomization Randomization (Drug vs. Placebo) Screening->Randomization Treatment Treatment Period Randomization->Treatment Data_Collection Data Collection (Diaries, Assessments) Treatment->Data_Collection DB_Lock Database Lock Data_Collection->DB_Lock Analysis Statistical Analysis DB_Lock->Analysis CSR Clinical Study Report Analysis->CSR Publication Publication CSR->Publication

Caption: A generalized workflow for a clinical trial of an anti-diarrheal agent.

Logical Relationship of Endpoints in Diarrhea Clinical Trials

Endpoint_Relationship Primary Primary Endpoint (e.g., Clinical Response) Stool_Freq Stool Frequency (Watery Stools/Day) Primary->Stool_Freq Component of Stool_Const Stool Consistency (Bristol Stool Scale) Primary->Stool_Const Component of Global Global Assessment (e.g., Adequate Relief) Primary->Global Often aligned with Composite Composite Endpoint (e.g., Pain + Consistency) Stool_Freq->Composite Stool_Const->Composite Abd_Pain Abdominal Pain (for IBS-D) Abd_Pain->Composite Composite->Global Contributes to

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of crofelemer, a botanical drug substance. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous material, proper disposal protocols for pharmaceutical waste must be followed. An environmental assessment by the U.S. Food and Drug Administration (FDA) concluded that no significant adverse environmental impacts are expected from the use or disposal of this compound[1].

Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn to prevent direct contact.

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Step-by-Step this compound Disposal Protocol

This protocol applies to unused, expired, or surplus this compound, as well as contaminated laboratory materials.

Step 1: Segregation of this compound Waste

Properly segregate this compound waste at the point of generation. It should be classified as non-hazardous pharmaceutical waste. Do not mix with hazardous chemical waste, biohazardous waste, or sharps.

Step 2: Preparing this compound for Disposal

  • Solid this compound (Tablets or Powder):

    • Remove from original packaging.

    • To render the drug unusable, mix it with an inert and undesirable substance such as cat litter, used coffee grounds, or sawdust. This step is a best practice for all pharmaceutical waste to deter diversion and accidental ingestion.

  • Contaminated Labware (e.g., weighing boats, spatulas, glassware):

    • Decontaminate glassware by washing with a suitable laboratory detergent and rinsing thoroughly with water.

    • Dispose of single-use plasticware that has come into contact with this compound as solid laboratory waste after the powder has been removed and prepared for disposal as described above.

Step 3: Packaging for Disposal

  • Place the mixture of this compound and inert material into a sealed, leak-proof plastic bag or container.

  • Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration" or in accordance with your institution's and local regulations for non-hazardous waste.

Step 4: Final Disposal

  • Arrange for the disposal of the packaged waste through your institution's established waste management program.

  • The recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration to ensure complete destruction.

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

Crofelemer_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify this compound Waste (Unused, Expired, Contaminated Material) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate as Non-Hazardous Pharmaceutical Waste ppe->segregate is_solid Is the waste solid this compound? segregate->is_solid mix Mix with an inert substance (e.g., cat litter, coffee grounds) is_solid->mix Yes decontaminate Decontaminate reusable labware. Dispose of single-use items. is_solid->decontaminate No (Contaminated Labware) package Place in a sealed, leak-proof container mix->package decontaminate->package label_waste Label container as 'Non-Hazardous Pharmaceutical Waste' package->label_waste institutional_disposal Dispose through institutional waste management program label_waste->institutional_disposal incineration Recommended: Incineration institutional_disposal->incineration end Disposal Complete incineration->end

This compound Disposal Workflow Diagram

References

Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling Crofelemer. Adherence to these protocols is critical to ensure a safe research environment and minimize exposure risk.

This compound is a botanical drug substance for which the toxicological properties have not been fully investigated.[1] Although classified as non-hazardous and non-toxic, it is considered harmful if swallowed.[1] Therefore, a cautious approach to handling, incorporating robust engineering controls and appropriate PPE, is mandatory.

I. Required Personal Protective Equipment

The following table summarizes the minimum PPE requirements for handling this compound powder. These requirements are based on a comprehensive risk assessment and are designed to provide adequate protection during routine laboratory operations.

PPE CategoryMinimum RequirementSpecifications
Eye and Face Protection Safety glasses with side shieldsMust be worn at all times in the laboratory.
Chemical splash gogglesRequired when there is a potential for splashing.[1]
Skin Protection Disposable nitrile glovesMust be worn when handling this compound.
Lab coatTo be worn over personal clothing.[1]
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling outside of a ventilated enclosure.[1]

II. Procedural Guidance for PPE Usage

A systematic approach to the donning, doffing, and disposal of PPE is crucial to prevent cross-contamination and ensure the safety of all laboratory personnel.

A. Donning and Doffing Procedures:

The following workflow outlines the correct sequence for putting on and taking off PPE to minimize the risk of exposure.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Eye Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3 f4 4. Respirator f3->f4

Figure 1: PPE Donning and Doffing Workflow

B. Disposal of Contaminated PPE:

Proper disposal of used PPE is a critical step in preventing the spread of contamination.

PPE ItemDisposal Protocol
Gloves Dispose of as hazardous waste immediately after use.
Lab Coat If disposable, discard as hazardous waste. If reusable, launder according to facility procedures for contaminated clothing.
Eye Protection If reusable, decontaminate according to manufacturer's instructions. If disposable, discard as hazardous waste.
Respirator Dispose of cartridges/filters as hazardous waste. Clean and disinfect reusable facepieces according to manufacturer's instructions.

All disposable PPE and other contaminated materials should be placed in a designated, labeled, and sealed hazardous waste container.

III. Engineering Controls and Emergency Procedures

A. Engineering Controls:

Primary containment through engineering controls is the most effective way to minimize exposure.

Control MeasureDescription
Ventilation Use adequate general or local exhaust ventilation to control airborne concentrations. A chemical fume hood is recommended for handling powdered this compound.
Enclosure For larger quantities or procedures with a high potential for aerosolization, a glove box or other process enclosure should be utilized.

B. Emergency Procedures:

In the event of an exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
Inhalation Remove from exposure and move to fresh air immediately.
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.

For any exposure, seek medical attention and report the incident to your supervisor.

IV. Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in this guide.

  • Contain and Clean the Spill:

    • For powdered spills, carefully sweep up the material to avoid creating dust.

    • Place the spilled material and all cleanup materials into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate cleaning agent.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

By adhering to these safety protocols, researchers can confidently handle this compound while minimizing potential health risks and ensuring a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.